molecular formula C9H8O2S B3025463 2,3-Dihydro-1-benzothiophene-2-carboxylic acid CAS No. 27916-82-1

2,3-Dihydro-1-benzothiophene-2-carboxylic acid

Cat. No.: B3025463
CAS No.: 27916-82-1
M. Wt: 180.23 g/mol
InChI Key: GSCAVDGYZRSZJS-UHFFFAOYSA-N
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Description

2,3-Dihydro-1-benzothiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C9H8O2S and its molecular weight is 180.23 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dihydro-1-benzothiophene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dihydro-1-benzothiophene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1-benzothiophene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,3-dihydro-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2S/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h1-4,8H,5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSCAVDGYZRSZJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC2=CC=CC=C21)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70565510
Record name 2,3-Dihydro-1-benzothiophene-2-carboxylic acid
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Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402936-71-4, 27916-82-1
Record name 2,3-Dihydro-1-benzothiophene-2-carboxylic acid
Source EPA DSSTox
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Record name 2,3-dihydro-1-benzothiophene-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 2,3-Dihydro-1-Benzothiophene-2-Carboxylic Acid: A Scaffold for Modulating Nuclear Receptor Activity

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,3-dihydro-1-benzothiophene-2-carboxylic acid (CAS 402936-71-4), a heterocyclic scaffold of significant interest in contemporary drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, biological significance, and the experimental workflows used to evaluate its derivatives. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: The Benzothiophene Core in Medicinal Chemistry

The benzothiophene moiety, an aromatic heterocyclic compound, is a privileged scaffold in medicinal chemistry. It is present in a range of pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antifungal agent Sertaconazole.[1] The structural rigidity and lipophilic nature of the benzothiophene core, combined with its capacity for diverse functionalization, make it an attractive starting point for the design of novel therapeutic agents targeting a wide array of biological targets.[2][3] This guide focuses on the 2,3-dihydro derivative, which introduces a chiral center and a non-aromatic thiophene ring, offering distinct spatial arrangements for interacting with protein targets.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a core scaffold is fundamental to any drug discovery program.

PropertyValueSource
CAS Number 402936-71-4Chemchart[1]
Molecular Formula C₉H₈O₂SPubChem[4]
Molecular Weight 180.22 g/mol PubChem[4]
Predicted XlogP 2.1PubChem[4]
Monoisotopic Mass 180.0245 DaPubChem[4]
Spectroscopic Characterization

Accurate structural elucidation is paramount. While specific spectra for the title compound are not publicly available, we can predict the key spectroscopic features based on its structure and data from the closely related benzo[b]thiophene-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The dihydro- nature of the thiophene ring will result in aliphatic proton signals, a significant departure from its aromatic counterpart. Protons on the aromatic benzene ring are expected in the downfield region (δ 7.0-8.0 ppm). The protons of the dihydrothiophene ring, specifically the CH and CH₂ groups at positions 2 and 3, would likely appear as complex multiplets in the upfield region (approximately δ 3.0-5.0 ppm). The carboxylic acid proton will present as a broad singlet at a downfield chemical shift (δ > 10 ppm), which can be confirmed by D₂O exchange.

  • ¹³C NMR: The spectrum will show signals for the aromatic carbons of the benzene ring and the aliphatic carbons of the dihydrothiophene ring. The carbonyl carbon of the carboxylic acid is expected to resonate in the range of δ 165-185 ppm. The aliphatic carbons at positions 2 and 3 will be significantly upfield compared to the sp² carbons in the aromatic analog.[5][6]

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band is expected from 2500-3300 cm⁻¹, often overlapping with C-H stretching vibrations. A strong C=O stretching absorption will be present in the region of 1690-1760 cm⁻¹. Additionally, C-O stretching and O-H bending vibrations will be observed between 910-1440 cm⁻¹.

Mass Spectrometry (MS): Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) at m/z = 180. A prominent fragment would likely correspond to the loss of the carboxylic acid group (M-45).[7] Electrospray ionization (ESI) would show [M-H]⁻ at m/z 179 in negative mode or [M+H]⁺ at m/z 181 in positive mode.[4]

Synthesis of 2,3-Dihydro-1-Benzothiophene-2-Carboxylic Acid

While numerous methods exist for the synthesis of substituted benzothiophenes, a direct and reliable route to the title compound can be envisioned through the reduction of the corresponding unsaturated analog, benzo[b]thiophene-2-carboxylic acid.[8][9]

Proposed Synthetic Protocol: Catalytic Hydrogenation

This protocol describes a plausible method for the synthesis of 2,3-dihydro-1-benzothiophene-2-carboxylic acid via the catalytic hydrogenation of benzo[b]thiophene-2-carboxylic acid.

Rationale: Catalytic hydrogenation is a well-established and efficient method for the reduction of alkenes in the presence of other functional groups like carboxylic acids and aromatic rings. The choice of a suitable catalyst is crucial to achieve selective reduction of the thiophene double bond without over-reduction of the benzene ring. Rhodium-based catalysts have shown excellent efficacy in the asymmetric hydrogenation of substituted benzo[b]thiophene 1,1-dioxides, suggesting their potential applicability here.[9]

Step-by-Step Methodology:

  • Reaction Setup: To a solution of benzo[b]thiophene-2-carboxylic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate in a high-pressure reaction vessel, add a catalytic amount of a rhodium catalyst (e.g., 1-5 mol% of [Rh(COD)₂]BF₄) and a suitable phosphine ligand (e.g., a chiral ferrocenyl phosphine ligand for asymmetric synthesis).[9]

  • Hydrogenation: Seal the vessel and purge with nitrogen gas before introducing hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired 2,3-dihydro-1-benzothiophene-2-carboxylic acid.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, as detailed in Section 2.1.

Biological Significance and Therapeutic Potential

Derivatives of the benzothiophene scaffold have shown a wide range of biological activities.[3] Recent research has highlighted the potential of the related 4,5,6,7-tetrahydro-benzothiophene core as a potent modulator of the Retinoic Acid Receptor-related Orphan Receptor γt (RORγt).[2][10]

Mechanism of Action: RORγt Inverse Agonism

RORγt is a nuclear receptor that acts as a master regulator of T helper 17 (Th17) cell differentiation.[11][12] Th17 cells are key players in the immune response against certain pathogens but are also implicated in the pathogenesis of numerous autoimmune and inflammatory diseases. RORγt drives the expression of pro-inflammatory cytokines, most notably Interleukin-17A (IL-17A).[10][13]

Derivatives of the benzothiophene scaffold have been identified as potent inverse agonists of RORγt.[10][11] Unlike neutral antagonists that simply block agonist binding, inverse agonists reduce the constitutive activity of the receptor. This is achieved by binding to the ligand-binding pocket and inducing a conformational change that destabilizes the active state of the protein.[2] This mechanism involves steric clashes and push-pull interactions within the ligand-binding pocket, leading to reduced co-activator recruitment and decreased transcriptional output of target genes like IL17A.[2]

RORgt_Signaling_Pathway

Caption: RORγt Signaling in Th17 Cells.
Pharmacokinetics and Drug-like Properties

For a scaffold to be considered a viable starting point for drug development, its derivatives must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Studies on related 4,5,6,7-tetrahydro-benzothiophene derivatives have shown that this class of compounds can be optimized to have good solubility, high permeability in Caco-2 assays, and varying degrees of metabolic stability in mouse, rat, human, and dog liver microsomes.[2][14] Furthermore, a benzothiophene carboxylate derivative developed as a BDK inhibitor demonstrated excellent pharmacokinetics in mice, with a long terminal half-life of 730 minutes and high metabolic stability.[12]

Experimental Protocols for Biological Evaluation

The evaluation of novel compounds targeting RORγt typically involves a tiered approach, starting with biochemical assays to confirm direct binding and progressing to cell-based assays to assess functional activity.

Experimental_Workflow

Caption: Tiered approach for compound evaluation.
Protocol: TR-FRET Competitive Binding Assay

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust biochemical assay used to quantify the binding of a test compound to a target protein.[15] In this competitive binding format, the test compound displaces a fluorescently labeled tracer from the RORγt ligand-binding domain (LBD), leading to a decrease in the FRET signal.[14] The use of a long-lifetime terbium (Tb) chelate as the donor minimizes interference from compound autofluorescence.[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of GST-tagged RORγt-LBD and a 2X solution of a fluorescently labeled tracer ligand in TR-FRET assay buffer.

    • Prepare a 2X solution of Tb-labeled anti-GST antibody in the same buffer.

    • Perform serial dilutions of the test compound (e.g., 2,3-dihydro-1-benzothiophene-2-carboxylic acid derivatives) in DMSO and then dilute into the assay buffer to create 4X working solutions.

  • Assay Plate Setup:

    • In a low-volume, 384-well black assay plate, add 5 µL of the 4X test compound solution or vehicle control (DMSO) to the appropriate wells.

    • Add 5 µL of the 2X GST-RORγt-LBD/tracer mix to all wells.

    • Add 10 µL of the 2X Tb-anti-GST antibody solution to all wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, exciting at ~340 nm.

    • Measure the emission at two wavelengths: ~495 nm (terbium donor) and ~520 nm (fluorescent tracer acceptor).[1]

  • Data Analysis:

    • Calculate the TR-FRET ratio (520 nm emission / 495 nm emission) for each well.

    • Plot the TR-FRET ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of tracer binding.[16]

Protocol: GAL4-RORγt Reporter Gene Assay

Principle: This cell-based assay measures the functional activity of a test compound on RORγt-mediated transcription.[17] HEK293T cells are co-transfected with two plasmids: one expressing a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the human RORγt LBD, and another containing a luciferase reporter gene under the control of a GAL4 upstream activation sequence (UAS).[18] An inverse agonist will bind to the RORγt LBD, reducing its transcriptional activity and thus decreasing luciferase expression.

Step-by-Step Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS.

    • Seed cells into a 96-well white, clear-bottom plate.

    • Co-transfect the cells with the GAL4-RORγt LBD expression plasmid and the GAL4-UAS-luciferase reporter plasmid using a suitable transfection reagent (e.g., Lipofectamine). A plasmid expressing Renilla luciferase is often co-transfected as a control for transfection efficiency and cell viability.[17]

  • Compound Treatment:

    • After 24 hours, remove the transfection medium and add fresh medium containing serial dilutions of the test compound or vehicle control.

  • Incubation: Incubate the cells for an additional 18-24 hours to allow for changes in gene expression and protein production.

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for variations in cell number and transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration at which the compound inhibits 50% of the RORγt-mediated reporter gene expression.

Safety and Toxicology

The safety profile of any new chemical entity is of utmost importance. While specific toxicity data for 2,3-dihydro-1-benzothiophene-2-carboxylic acid is not available, information from related compounds provides some guidance. Safety Data Sheets for compounds like benzo[b]thiophene-2-carboxylic hydrazide indicate potential for skin, eye, and respiratory irritation.[16] As a general precaution, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.

For derivatives being developed as RORγt inverse agonists, it is noted that chronic in vivo toxicity studies are necessary to understand any long-term effects, particularly on the liver and lymphatic tissues.[13]

Conclusion and Future Directions

2,3-Dihydro-1-benzothiophene-2-carboxylic acid represents a versatile and promising scaffold for the development of novel therapeutics. Its derivatives have shown particular promise as inverse agonists of RORγt, a high-value target for a range of autoimmune and inflammatory disorders. The introduction of a chiral center in the dihydro- form offers opportunities for exploring stereospecific interactions and improving potency and selectivity.

Future research should focus on the efficient and stereoselective synthesis of derivatives based on this core, followed by a systematic structure-activity relationship (SAR) evaluation using the biochemical and cellular assays outlined in this guide. Comprehensive ADME-Tox profiling will be crucial for identifying lead candidates with the potential for further preclinical and clinical development. The insights and protocols provided herein serve as a robust foundation for researchers and drug developers to unlock the full therapeutic potential of this valuable chemical scaffold.

References

  • Rutz, S., et al. (2015). The Th17 immune response is controlled by the Rel–RORγ–RORγT transcriptional axis. Journal of Experimental Medicine. Available at: [Link]

  • Castro, G., et al. (2017). RORγt and RORα signature genes in human Th17 cells. PLOS ONE. Available at: [Link]

  • Korn, T., et al. (2009). Signal transduction and Th17 cell differentiation. Cellular & Molecular Immunology. Available at: [Link]

  • Fouda, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. Available at: [Link]

  • Tso, S.C., et al. (2014). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry. Available at: [Link]

  • Fouda, A., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. PubMed. Available at: [Link]

  • Xing, H., et al. (2013). Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction. Methods in Molecular Biology. Available at: [Link]

  • Chemchart. (n.d.). 2,3-dihydro-1-benzothiophene-2-carboxylic acid (402936-71-4). Retrieved from: [Link]

  • University of California, Davis. (n.d.). IR: carboxylic acids. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from: [Link]

  • Zhang, Z.G., et al. (2020). Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Communications. Available at: [Link]

  • Cui, G., et al. (2015). Inhibition of RORγt activity and Th17 differentiation by a set of novel compounds. BMC Immunology. Available at: [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets. Retrieved from: [Link]

  • Indigo Biosciences. (n.d.). Human RORγ Reporter Assay Kit. Retrieved from: [Link]

  • ResearchGate. (n.d.). Mass spectra of benzothiophene derivatives. Retrieved from: [Link]

  • Mendeleev Communications. (2004). Synthesis and properties of benzo[b]thiopheno[2,3-d]-1,3,2λ5-diazaphosphinane-2-thione derivatives. RSC Publishing. Available at: [Link]

  • Google Patents. (1996). US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • BPS Bioscience. (n.d.). GAL4 Reporter Kit (Glucocorticoid Receptor Pathway). Retrieved from: [Link]

  • Georganics. (n.d.). BENZO[B]THIOPHENE-2-CARBOXYLIC HYDRAZIDE. Retrieved from: [Link]

  • American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]

  • ResearchGate. (2023). 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group. Retrieved from: [Link]

  • Journal of Experimental Medicine. (2014). Sox5 and c-Maf cooperatively induce Th17 cell differentiation via RORγt induction as downstream targets of Stat3. Rockefeller University Press. Available at: [Link]

  • ResearchGate. (2005). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Retrieved from: [Link]

  • PNAS. (2014). Oxysterols are agonist ligands of RORγt and drive Th17 cell differentiation. Proceedings of the National Academy of Sciences. Available at: [Link]

  • PubChem. (n.d.). 2,3-dihydro-1-benzothiophene-2-carboxylic acid. Retrieved from: [Link]

  • Preprints.org. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from: [Link]

Sources

Chemical Properties of 2,3-Dihydrobenzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide Audience: Researchers, Medicinal Chemists, Process Scientists CAS Registry Number: 27916-82-1[1]

Executive Summary & Chemical Identity[2]

2,3-Dihydrobenzo[b]thiophene-2-carboxylic acid is a bicyclic heterocyclic building block characterized by a fused benzene and tetrahydrothiophene ring system. Unlike its fully aromatic counterpart (benzo[b]thiophene-2-carboxylic acid), this molecule possesses a chiral center at the C2 position, rendering it a critical scaffold for the synthesis of enantiomerically pure pharmaceuticals.

Its reduced nature alters its electronic profile significantly compared to the aromatic parent, impacting its solubility, pKa, and reactivity toward electrophiles. It serves as a versatile intermediate in the development of 5-lipoxygenase inhibitors, anti-inflammatory agents, and retinoic acid receptor modulators.

Structural Specifications
PropertyDetail
IUPAC Name 2,3-dihydro-1-benzothiophene-2-carboxylic acid
CAS Number 27916-82-1
Molecular Formula C₉H₈O₂S
Molecular Weight 180.22 g/mol
Chiral Center C2 (Exists as (R) and (S) enantiomers)
Hybridization C2, C3: sp³; Benzene ring carbons: sp²

Physicochemical Profile

Acidity (pKa) and Solubility

The carboxylic acid group at the C2 position is influenced by the adjacent sulfur atom. Unlike the aromatic analog where the lone pair participates in the aromatic sextet, the sulfur in the 2,3-dihydro scaffold acts more like a typical dialkyl sulfide.

  • Estimated pKa: 3.8 – 4.2 (Water). The inductive electron-withdrawing effect of the sulfur atom increases acidity relative to typical aliphatic acids (pKa ~4.8), but it is less acidic than the aromatic benzo[b]thiophene-2-carboxylic acid (pKa ~3.5) due to the loss of conjugation.

  • Solubility:

    • High: DMSO, DMF, Methanol, Ethanol, Ethyl Acetate.

    • Moderate: Dichloromethane, Chloroform.

    • Low: Water (requires pH adjustment > 8 to form the carboxylate salt).

Solid-State Properties
  • Appearance: Typically isolated as a white to off-white crystalline powder.

  • Melting Point: While the aromatic precursor melts at ~268°C, the 2,3-dihydro derivative exhibits a significantly lower melting point (typically < 150°C) due to the loss of planar pi-stacking interactions in the crystal lattice.

Synthesis & Production Methodologies

The synthesis of 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid generally proceeds via the reduction of the aromatic precursor. For medicinal chemistry applications, enantioselective routes are preferred.

Route A: Catalytic Hydrogenation (Racemic)

This is the standard industrial route for generating the racemic scaffold.

  • Precursor: Benzo[b]thiophene-2-carboxylic acid (CAS 6314-28-9).[2]

  • Reagents: H₂ (50-100 psi), Pd/C or Raney Nickel.

  • Solvent: Methanol or Acetic Acid.

  • Mechanism: Syn-addition of hydrogen across the C2-C3 double bond.

  • Critical Control Point: Over-reduction must be monitored to prevent hydrogenolysis of the C-S bond (ring opening), which yields 2-ethylbenzoic acid derivatives.

Route B: Asymmetric Hydrogenation (Enantioselective)

To access high enantiomeric excess (ee) for drug development, homogeneous catalysis is employed.

  • Catalyst: Ruthenium(II) complexes with chiral diphosphine ligands (e.g., Ru(OAc)₂[(S)-BINAP]).

  • Conditions: High pressure H₂, polar aprotic solvent.

  • Outcome: Yields >95% ee of either (R) or (S) isomer depending on the ligand.

Synthesis Workflow Diagram

SynthesisPathways Precursor Benzo[b]thiophene- 2-carboxylic acid (Aromatic) H2_Pd H2 / Pd/C (Heterogeneous) Precursor->H2_Pd Reduction Ru_Cat H2 / Ru-(R)-BINAP (Homogeneous) Precursor->Ru_Cat Asymmetric Red. Racemic Racemic 2,3-Dihydro Product H2_Pd->Racemic RingOpen Over-reduction (Side Product) H2_Pd->RingOpen High Temp/Press Chiral Enantiopure (S)- or (R)- Product Ru_Cat->Chiral

Caption: Comparative synthetic pathways showing racemic vs. enantioselective hydrogenation routes.

Chemical Reactivity Profile

The molecule possesses three distinct zones of reactivity: the carboxylic acid, the sulfide sulfur, and the fused benzene ring.

Carboxylic Acid Transformations (C2 Position)

The carboxylic acid is the primary handle for derivatization.

  • Amide Coupling: Reacts with primary/secondary amines using coupling agents (HATU, EDC/HOBt) to form amides. This is crucial for generating libraries of bioactive compounds (e.g., lipoxygenase inhibitors).

  • Esterification: Acid-catalyzed reaction with alcohols yields esters, which are often used as prodrugs or protected intermediates.

Sulfur Oxidation (S1 Position)

Unlike the aromatic benzothiophene, the sulfur in the 2,3-dihydro system is a thioether and is easily oxidized.

  • Sulfoxide (S=O): Controlled oxidation using 1 equivalent of m-CPBA or NaIO₄ at 0°C. This creates a second chiral center at the sulfur, leading to diastereomers.

  • Sulfone (O=S=O): Oxidation with excess oxidants (H₂O₂, KMnO₄) yields the 1,1-dioxide. These derivatives often show enhanced metabolic stability.

Electrophilic Aromatic Substitution

The fused benzene ring is activated by the sulfide linkage (an ortho/para director).

  • Regioselectivity: Electrophilic attack (nitration, halogenation) occurs predominantly at the C5 and C6 positions (para and meta to the sulfur, respectively).

  • Caution: Strong Lewis acids used in Friedel-Crafts reactions may complex with the carboxyl group or the sulfur, requiring protection strategies.

Reactivity Logic Map

ReactivityMap Core 2,3-Dihydrobenzo[b]thiophene- 2-carboxylic acid Oxidation S-Oxidation (m-CPBA / H2O2) Core->Oxidation Coupling Amide Coupling (Amines + HATU) Core->Coupling EAS Electrophilic Subst. (Br2 / HNO3) Core->EAS Sulfoxide Sulfoxide/Sulfone (Metabolic Stability) Oxidation->Sulfoxide S-center chirality Amide Bioactive Amides (Drug Scaffold) Coupling->Amide Library gen ArylSub 5/6-Substituted Derivatives EAS->ArylSub Regioselective

Caption: Functionalization logic showing the three primary reactivity vectors.

Applications in Drug Discovery[7]

Pharmacophore Utility

The 2,3-dihydrobenzo[b]thiophene moiety mimics the indole scaffold found in tryptophan but with altered hydrogen-bonding capabilities and lipophilicity. It is frequently used as a bioisostere for:

  • Indoles: To modulate metabolic susceptibility (avoiding oxidation at the nitrogen).

  • Naphthalenes: To introduce polarity and hydrogen bond acceptance via the sulfur atom.

Case Study: Zileuton Analogs

While Zileuton utilizes the aromatic benzothiophene, 2,3-dihydro analogs are investigated to reduce potential liver toxicity associated with the aromatic system. The 2-carboxylic acid moiety allows for the attachment of hydroxamic acid groups (for iron chelation in metalloenzymes) or urea derivatives.

Experimental Protocols

Protocol 6.1: General Amide Coupling (Self-Validating)

To synthesize N-substituted-2,3-dihydrobenzo[b]thiophene-2-carboxamides.

  • Dissolution: Dissolve 1.0 eq of 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid in anhydrous DMF (0.2 M concentration).

  • Activation: Add 1.2 eq of HATU and 2.0 eq of DIPEA. Stir for 15 minutes at room temperature. Checkpoint: Solution should turn slightly yellow, indicating active ester formation.

  • Coupling: Add 1.1 eq of the desired amine. Stir for 4–16 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine.

  • Validation: Verify product via LC-MS (M+1 peak) and ¹H NMR (appearance of amide NH doublet/triplet and shift of C2-H).

Protocol 6.2: Enantiomeric Resolution via Chiral HPLC

Since the synthesis often yields a racemate, resolution is critical.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamates).

  • Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% TFA.

  • Detection: UV at 254 nm.

  • Success Criterion: Baseline separation of enantiomers (Resolution factor

    
    ).
    

References

  • Synthesis & Catalysis: Asymmetric Hydrogenation of Thiophenes and Benzothiophenes. Journal of the American Chemical Society. Link

  • Reactivity & Derivatives: Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. Chemical Science.[3] Link

  • Medicinal Applications: Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones. Biomolecules.[4][5] Link

  • Physical Data: Benzo[b]thiophene-2-carboxylic acid, 2,3-dihydro-3-oxo- (Related Structure Data). PubChem.[6][3][7] Link

  • General Reactivity: Thiophene-2-carboxylic acid Reactivity Profile. Wikipedia / Organic Syntheses. Link

Sources

Structure-Activity Relationship of Dihydrobenzothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Pharmacophore Optimization

Executive Summary

This technical guide analyzes the medicinal chemistry of 2,3-dihydrobenzo[b]thiophene-2-carboxylic acids , a scaffold distinct from its fully aromatic benzothiophene counterparts due to the introduction of C2/C3 sp³ hybridization. This saturation creates a non-planar "puckered" topology and introduces a chiral center at the C2 position, offering unique vectors for optimizing ligand-receptor interactions.

This guide is designed for medicinal chemists and pharmacologists. It moves beyond basic descriptions to explore the causal links between structural modifications and biological outcomes, specifically in the context of PPAR agonism (metabolic disease) and antimicrobial activity .

Part 1: The Scaffold Architecture

The core pharmacophore consists of a benzene ring fused to a dihydrothiophene ring, terminated by a carboxylic acid at the C2 position. Unlike the planar benzo[b]thiophene, the 2,3-dihydro analog possesses a flexible "envelope" conformation.

1.1 Stereochemical Implications

The most critical SAR feature of this scaffold is the chiral center at C2 .

  • Planar vs. Puckered: The fully aromatic benzothiophene binds flat hydrophobic pockets (e.g., Estrogen Receptor). The dihydro- analog adopts a puckered conformation, critical for targets requiring a specific vector for the acidic headgroup, such as PPAR

    
      or PPAR
    
    
    
    .
  • Enantiomeric Selectivity: Biological activity is often enantiospecific. For PPAR agonists, the (S)-enantiomer is frequently the eutomer (active form), positioning the carboxylic acid to form essential hydrogen bonds with Tyr464/Tyr314 (PPAR

    
    /
    
    
    
    ) while the lipophilic tail occupies the hydrophobic arm.
1.2 Physicochemical Properties[1]
  • Lipophilicity (LogP): The dihydro core is slightly more lipophilic than the aromatic parent due to the loss of polarity associated with aromatic delocalization, though this is offset by the sp³ carbons.

  • Acid Strength (pKa): The carboxylic acid at C2 is attached to an sp³ carbon, making it less acidic (pKa ~4.8) compared to the benzoic-like acid of the aromatic analog (pKa ~3.5). This affects membrane permeability and salt-bridge formation capability.

Part 2: Synthetic Strategies

To explore the SAR, a robust synthetic route capable of generating diverse analogs is required. The Intramolecular Cyclization of Arylthio-derivatives is the industry standard for accessibility and yield.

2.1 Core Synthetic Workflow (Graphviz)

Synthesis Start Thiosalicylic Acid Derivatives Step1 S-Alkylation (Chloroacetic acid/base) Start->Step1 Nucleophilic Subst. Inter Intermediate: Arylthioacetic Acid Step1->Inter Step2 Cyclization (PPA or SOCl2/AlCl3) Inter->Step2 Friedel-Crafts Prod Benzo[b]thiophene-3-one (Ketone Intermediate) Step2->Prod Step3 Reduction/Functionalization (NaBH4 then Carboxylation) Prod->Step3 Derivatization Final 2,3-Dihydrobenzo[b]thiophene -2-carboxylic acid Step3->Final Target Scaffold

Figure 1: General synthetic pathway for accessing the dihydrobenzothiophene core. Note that direct cyclization often yields the 3-oxo derivative, which requires reduction.

Part 3: SAR Deep Dive

The structure-activity relationship is analyzed across three vectors: The Head (Acid), the Linker (Heterocycle), and the Tail (Benzene Ring).

3.1 The Head: Carboxylic Acid (C2 Position)

The carboxylic acid is the primary anchor, usually engaging in ionic or H-bond interactions with positively charged residues (e.g., Arginine or Histidine) in the binding pocket.

ModificationChemical ConsequenceBiological Impact (General)
-COOH (Parent) H-bond Donor/Acceptor, IonizableHigh potency, poor oral bioavailability (polar).
-COOEt / -COOMe Ester ProdrugImproved membrane permeability; requires hydrolysis in vivo.
-CONHOH Hydroxamic AcidZinc Binding. Critical for MMP inhibition or antibacterial targets.
-Tetrazole BioisostereSimilar pKa, better metabolic stability, improved lipophilicity.
3.2 The Linker: Dihydrothiophene Ring
  • Oxidation State (S vs SO vs SO₂): Oxidizing the sulfur to a sulfone (SO₂) creates a strong H-bond acceptor. In RhoA/ROCK inhibitors , the 1,1-dioxide derivative shows enhanced anti-proliferative activity due to new polar interactions within the pocket.

  • C3 Substitution: Introducing small alkyl groups (Methyl/Ethyl) at C3 increases steric bulk, locking the ring conformation. This "conformational restriction" can drastically improve selectivity between receptor subtypes (e.g., PPAR

    
     vs PPAR
    
    
    
    ).
3.3 The Tail: Benzene Ring Substitutions

Modulating the electron density and lipophilicity of the benzene ring tunes the molecule's ADME profile and hydrophobic fit.

  • Halogens (Cl, F) at C5/C6:

    • Effect: Increases lipophilicity and metabolic stability (blocks P450 oxidation).

    • Observation: 5-Chloro or 5-Fluoro analogs often show 5-10x higher potency in antimicrobial assays (e.g., against S. aureus) by facilitating penetration of the bacterial cell wall.

  • Bulky Lipophiles (t-Butyl, Phenyl) at C6:

    • Effect: Extends the molecule into deep hydrophobic pockets.

    • Observation: Essential for PPAR agonism . The "tail" mimics the lipid chains of natural fatty acids.

3.4 SAR Logic Map (Graphviz)

SAR_Logic Core Dihydrobenzothiophene Carboxylic Acid Head C2 Acid Group Core->Head Ring Thiophene Ring (S) Core->Ring Tail Benzene Ring Core->Tail Bioisostere Tetrazole/Amide: Improves PK/Stability Head->Bioisostere Oxidation Sulfone (SO2): New H-Bond Acceptor Ring->Oxidation Chirality C2 Chirality: Critical for Selectivity (e.g. PPAR alpha) Ring->Chirality Lipophilicity C5/C6 Halogens: Increases Potency (Antimicrobial) Tail->Lipophilicity

Figure 2: Strategic modification vectors for the dihydrobenzothiophene scaffold.

Part 4: Experimental Protocols
4.1 Protocol: Synthesis of 5-Chloro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid

Rationale: This protocol targets a representative analog with enhanced lipophilicity, suitable for antimicrobial or metabolic screening.

Reagents: 4-Chlorothiophenol, 2-Chloroacrylic acid, KOH, Ethanol.

  • Nucleophilic Displacement: Dissolve 4-chlorothiophenol (10 mmol) in Ethanol (20 mL) containing KOH (22 mmol).

  • Addition: Dropwise add 2-chloroacrylic acid (10 mmol) at 0°C.

  • Reflux: Heat the mixture to reflux for 4 hours. The mechanism involves Michael addition followed by intramolecular cyclization.

  • Workup: Evaporate ethanol. Acidify the residue with 1N HCl to pH 2.

  • Extraction: Extract with Ethyl Acetate (3x). Dry over MgSO₄.[2]

  • Purification: Recrystallize from Benzene/Hexane to yield the pure acid.

    • Validation: Check melting point and ¹H-NMR (Look for the disappearance of vinyl protons and appearance of the CH-CH₂ ABX system of the dihydro ring).

4.2 Protocol: PPAR

Ligand Binding Assay (Scintillation Proximity Assay)

Rationale: To determine the affinity (


) of the synthesized acid for the PPAR

receptor, validating the pharmacophore's activity.

Materials:

  • Human PPAR

    
     Ligand Binding Domain (LBD) - GST tagged.
    
  • Radioligand: [³H]-GW7647 (Specific PPAR

    
     agonist).
    
  • SPA Beads: Anti-GST coated yttrium silicate beads.

Workflow:

  • Preparation: Dilute GST-PPAR

    
     LBD to 5 nM in assay buffer (50 mM Tris, pH 8, 50 mM KCl, 1 mM DTT).
    
  • Incubation: In a 96-well plate, mix:

    • 20 µL of Test Compound (Series dilution in DMSO).

    • 20 µL of [³H]-GW7647 (Final conc. 10 nM).

    • 20 µL of Receptor protein.

  • Equilibrium: Incubate for 1 hour at room temperature.

  • Bead Addition: Add 0.5 mg of SPA beads per well. Incubate for 2 hours.

  • Readout: Measure luminescence on a Microbeta counter.

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).

    
     is calculated using the Cheng-Prusoff equation.
    
Part 5: References & Authoritative Grounding[4]
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents.

    • Context: Establishes the antimicrobial baseline for benzothiophene carboxylic acid derivatives.

    • Source:

  • Novel 2,3-Dihydrobenzofuran-2-carboxylic Acids: Highly Potent and Subtype-Selective PPAR

    
     Agonists. 
    
    • Context: Defines the SAR for the dihydro-heterocycle/carboxylic acid pharmacophore in metabolic disease. (Note: Benzofuran is the direct bioisostere of the benzothiophene discussed here).

    • Source:

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives.

    • Context: Demonstrates the impact of sulfur oxidation on biological activity (Anticancer/RhoA pathway).

    • Source:

  • Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives.

    • Context: Illustrates the effects of ring saturation and amide coupling on antibacterial efficacy.

    • Source:

Sources

2,3-dihydro-1-benzothiophene-2-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2,3-Dihydro-1-benzothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 2,3-dihydro-1-benzothiophene-2-carboxylic acid, a heterocyclic compound of significant interest to the scientific and drug development community. We will explore its core physicochemical properties, including its molecular formula and weight, delve into robust synthetic methodologies, and survey its established and potential applications in medicinal chemistry. The benzothiophene scaffold is a well-established privileged structure in pharmacology, and this dihydro-derivative serves as a key building block for a variety of biologically active molecules. This document is intended to serve as a foundational resource for researchers engaged in organic synthesis and drug discovery programs centered on this versatile molecular framework.

Introduction: The Benzothiophene Scaffold in Drug Discovery

Benzothiophene, an aromatic organic compound composed of a benzene ring fused to a thiophene ring, represents a core structural motif in numerous pharmaceuticals.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] Marketed drugs such as the selective estrogen receptor modulator Raloxifene and the 5-lipoxygenase inhibitor Zileuton feature the benzothiophene core, underscoring its therapeutic relevance.[1]

The subject of this guide, 2,3-dihydro-1-benzothiophene-2-carboxylic acid, is a saturated (dihydro-) analog. The reduction of the thiophene ring introduces a chiral center and a three-dimensional structure that can be pivotal for specific biological interactions, while the carboxylic acid moiety provides a crucial handle for synthetic elaboration, enabling the creation of diverse libraries of amides, esters, and other derivatives.

Physicochemical and Structural Properties

The fundamental identity of a chemical compound is defined by its structure and resulting physical properties. 2,3-Dihydro-1-benzothiophene-2-carboxylic acid is characterized by the molecular formula C₉H₈O₂S .[3] Key quantitative descriptors are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₈O₂SPubChemLite[3]
Molecular Weight 180.22 g/mol Calculated
Monoisotopic Mass 180.0245 DaPubChemLite[3]
CAS Number 27916-82-1Chemchart, BLDpharm[4][5]
Canonical SMILES C1C(SC2=CC=CC=C21)C(=O)OPubChemLite[3]
Predicted XlogP 2.1PubChemLite[3]

The structure features a bicyclic system where the carboxylic acid group is attached to the chiral carbon at the 2-position of the dihydrothiophene ring. This functional group is a key site for chemical modifications aimed at modulating the compound's pharmacokinetic and pharmacodynamic profiles.

Synthesis and Chemical Reactivity

The efficient construction of the 2,3-dihydro-1-benzothiophene scaffold, particularly with stereochemical control, is critical for its use in drug development.

Primary Synthetic Route: Asymmetric Hydrogenation

A highly effective and modern approach for synthesizing chiral 2,3-dihydro-benzo[b]thiophenes is through the transition metal-catalyzed asymmetric hydrogenation of the corresponding prochiral benzo[b]thiophene precursors.[6] Rhodium-based catalysts, in conjunction with chiral phosphine ligands, have demonstrated exceptional performance, achieving high yields and excellent enantioselectivities (up to >99% ee).[6] This method is advantageous because it directly establishes the crucial stereocenter at the C2 position, which is often essential for targeted biological activity. The causality behind this choice lies in the catalyst's ability to create a chiral environment that favors the addition of hydrogen to one face of the double bond over the other, leading to a single enantiomer as the major product.

Derivatization via the Carboxylic Acid Moiety

The carboxylic acid group of the title compound is a versatile functional handle for further synthetic transformations. A common and critical reaction in medicinal chemistry is amide bond formation. This can be achieved by coupling the carboxylic acid with a wide range of primary or secondary amines using standard coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).[7] This reactivity allows for the systematic exploration of the chemical space around the core scaffold to optimize potency, selectivity, and drug-like properties.

Applications in Medicinal Chemistry

Derivatives of the benzothiophene and dihydro-benzothiophene core have been investigated for a multitude of therapeutic applications.

  • Anti-inflammatory and Analgesic Agents: Various benzothiophene carboxylic acids have been synthesized and evaluated as non-steroidal anti-inflammatory drugs (NSAIDs).[8] Their mechanism often involves the inhibition of cyclo-oxygenase (COX) and/or 5-lipoxygenase enzymes.

  • Antimicrobial Activity: The benzothiophene nucleus has been combined with other pharmacophores, such as acylhydrazones, to generate novel compounds with potent antimicrobial activity, including against multidrug-resistant strains of Staphylococcus aureus (MRSA).[9]

  • Metabolic and Endocrine Diseases: The structural similarity of benzothiophenes to endogenous molecules has led to their development as selective estrogen receptor modulators (SERMs) and antidiabetics.[6] More recently, derivatives have been explored as inhibitors of branched-chain alpha-keto acid dehydrogenase kinase (BCKDK) for the potential treatment of diabetes and related metabolic disorders.[10]

  • Enzyme Inhibition in Oncology: The scaffold is present in inhibitors of key enzymes relevant to cancer progression, such as tumour necrosis factor-α converting enzyme (TACE) and hypoxia-inducible factor-2α (HIF-2a) inhibitors.[6]

Experimental Protocol: Rh-Catalyzed Asymmetric Hydrogenation

This protocol describes a representative method for the synthesis of (R)- or (S)-2,3-dihydro-1-benzothiophene-2-carboxylic acid from its unsaturated precursor, based on established methodologies.[6]

Objective: To synthesize enantiomerically enriched 2,3-dihydro-1-benzothiophene-2-carboxylic acid.

Materials:

  • Benzo[b]thiophene-2-carboxylic acid (Substrate)

  • [Rh(COD)₂]BF₄ (Catalyst Precursor)

  • Chiral Ferrocenyl Phosphine Ligand (e.g., (R,S)-Josiphos family or similar)

  • Methanol (Anhydrous, degassed)

  • Hydrogen gas (High purity)

  • Ethyl acetate

  • 1 M Hydrochloric acid

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the Rh catalyst precursor and the appropriate chiral ligand (typically in a 1:1.1 molar ratio). Anhydrous, degassed methanol is added, and the mixture is stirred for 30 minutes to allow for the formation of the active catalyst.

  • Reaction Setup: To a high-pressure autoclave equipped with a magnetic stir bar, add benzo[b]thiophene-2-carboxylic acid.

  • Catalyst Transfer: The prepared catalyst solution is transferred to the autoclave via cannula under an inert atmosphere.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 bar H₂). The reaction is stirred vigorously at a controlled temperature (e.g., 50 °C) for 12-24 hours.

  • Workup: After cooling and careful venting of the hydrogen gas, the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with 1 M HCl and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography or recrystallization to yield the pure 2,3-dihydro-1-benzothiophene-2-carboxylic acid.

  • Characterization (Self-Validation): The final product's identity and purity are confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the disappearance of the vinyl protons from the starting material.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Chiral HPLC: To determine the enantiomeric excess (ee%) of the product.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis and purification process described in the experimental protocol.

G cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydrogenation Reaction cluster_workup Workup & Purification Rh_prec [Rh(COD)₂]BF₄ Active_Cat Active Rh-Ligand Catalyst Rh_prec->Active_Cat Stir 30 min Ligand Chiral Ligand Ligand->Active_Cat MeOH1 Anhydrous MeOH MeOH1->Active_Cat Reaction High-Pressure Autoclave 50 °C, 24h Active_Cat->Reaction Add to Substrate Substrate Benzo[b]thiophene-2- carboxylic acid Substrate->Reaction H2 H₂ Gas (50 bar) H2->Reaction Crude Crude Product Mixture Reaction->Crude Extraction Liquid-Liquid Extraction (EtOAc / aq. HCl) Crude->Extraction Drying Drying (MgSO₄) Extraction->Drying Purification Column Chromatography Drying->Purification Final_Product Pure (S) or (R) Product Purification->Final_Product Characterization Characterization (NMR, MS, Chiral HPLC) Final_Product->Characterization Validation

Caption: Synthetic workflow for 2,3-dihydro-1-benzothiophene-2-carboxylic acid.

Conclusion

2,3-Dihydro-1-benzothiophene-2-carboxylic acid is a valuable chiral building block for modern drug discovery. Its well-defined physicochemical properties and the availability of robust, stereoselective synthetic routes make it an attractive starting point for developing novel therapeutics. The proven biological activities associated with its structural class, ranging from anti-inflammatory to metabolic modulation, ensure that this compound and its derivatives will remain a focal point for research and development professionals aiming to address unmet medical needs.

References

  • 2,3-dihydro-1-benzothiophene-2-carboxylic acid (402936-71-4). Chemchart.
  • 2,3-dihydro-1-benzothiophene-2-carboxylic acid (C9H8O2S). PubChemLite.
  • Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation. PMC (PubMed Central)
  • Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs.
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modul
  • 27916-82-1|2,3-Dihydrobenzo[b]thiophene-2-carboxylic acid. BLDpharm.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
  • Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. PMC (PubMed Central)
  • 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives as branched-chain alpha keto acid dehydrogenase kinase inhibitors for the treatment of diabetes, kidney diseases, nash and heart failure.
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.

Sources

A Technical Guide to the Core Differences Between 2,3-Dihydrobenzothiophene and Benzothiophene Derivatives for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the benzothiophene scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] Its derivatives are lauded for a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3][4] However, a nuanced understanding of the subtle yet significant differences between the fully aromatic benzothiophene and its partially saturated counterpart, 2,3-dihydrobenzothiophene, is critical for the rational design of novel therapeutics. This guide provides an in-depth technical exploration of these differences, offering field-proven insights for researchers, scientists, and drug development professionals.

The core distinction lies in the electronic and structural nature of the thiophene ring fused to the benzene moiety. Benzothiophene possesses a planar, aromatic system with delocalized π-electrons, conferring upon it significant stability.[5] In contrast, 2,3-dihydrobenzothiophene has a saturated C2-C3 bond, which disrupts this aromaticity and introduces a non-planar, more flexible five-membered ring. This fundamental difference in structure and electron distribution dictates their respective chemical reactivity, physicochemical properties, and, ultimately, their pharmacological profiles.

Section 1: Structural and Electronic Divergence

The defining difference between benzothiophene and 2,3-dihydrobenzothiophene is the presence of a C2-C3 double bond in the former, which is a single bond in the latter. This seemingly minor alteration has profound consequences for the molecule's overall architecture and electronic character.

Aromaticity and Planarity

Benzothiophene is a planar, heteroaromatic compound.[5] The fusion of the benzene and thiophene rings creates a 10-π electron system, adhering to Hückel's rule of aromaticity. This delocalization of electrons across the bicyclic structure results in significant resonance energy, contributing to its thermodynamic stability.[6]

In contrast, the saturation of the C2-C3 bond in 2,3-dihydrobenzothiophene disrupts the continuous π-system of the thiophene ring. This loss of aromaticity in the heterocyclic portion of the molecule leads to a non-planar conformation of the five-membered ring. This structural flexibility can have significant implications for how the molecule interacts with biological targets.

Caption: Structural comparison of benzothiophene and 2,3-dihydrobenzothiophene.

Spectroscopic Signatures

The difference in electronic structure is readily apparent in their respective spectroscopic data.

  • UV-Vis Spectroscopy: Benzothiophene exhibits characteristic ultraviolet absorption bands associated with its aromatic system. These bands are typically more intense and occur at longer wavelengths compared to those of 2,3-dihydrobenzothiophene, which lacks the extended conjugation.[7]

  • NMR Spectroscopy: In ¹H NMR, the protons on the thiophene ring of benzothiophene (H2 and H3) appear in the aromatic region (typically >7 ppm). In 2,3-dihydrobenzothiophene, the protons at the C2 and C3 positions are in a saturated environment and thus resonate at a much higher field (typically in the aliphatic region, <4 ppm). Similarly, the ¹³C NMR chemical shifts for C2 and C3 in benzothiophene are in the aromatic region, while in the dihydro- derivative, they are in the aliphatic region.

Property Benzothiophene 2,3-Dihydrobenzothiophene
Molecular Formula C₈H₆S[8]C₈H₈S[9]
Molar Mass 134.20 g/mol [10]136.21 g/mol [9]
Melting Point 32 °C[5][6]Not readily available
Boiling Point 221 °C[5][6]Not readily available
Appearance White crystalline solid[5]Colorless liquid[11]
Aromaticity Aromatic[5]Non-aromatic thiophene ring
Planarity Planar[5][6]Non-planar five-membered ring

Table 1: Comparative Physicochemical Properties.

Section 2: Reactivity and Synthetic Implications

The electronic and structural differences between these two scaffolds directly influence their chemical reactivity, which is a critical consideration in the synthesis of derivatives for drug discovery programs.

Electrophilic Aromatic Substitution

Benzothiophenes readily undergo electrophilic aromatic substitution, with the reaction typically occurring at the electron-rich C3 position.[6] This is a cornerstone of their functionalization. In contrast, 2,3-dihydrobenzothiophene lacks the aromatic character in the thiophene ring necessary for this type of reaction at the C2 or C3 positions. Electrophilic attack on the benzene ring is still possible, but the reactivity of the heterocyclic portion is more akin to that of a thioether and an alkene (if a double bond were present elsewhere).

Reactions at the Sulfur Atom

The sulfur atom in both molecules possesses a lone pair of electrons. However, in benzothiophene, these electrons participate in the aromatic system, making them less available for reactions. In 2,3-dihydrobenzothiophene, the sulfur atom behaves more like a typical thioether and is more susceptible to oxidation to the corresponding sulfoxide and sulfone.

Synthesis of Derivatives

A wide array of synthetic methodologies has been developed for benzothiophene derivatives, including cyclization reactions, transition metal-catalyzed cross-coupling, and functional group interconversions.[2][3][12] The synthesis of 2,3-dihydrobenzothiophene derivatives often involves different strategies, such as the cyclization of appropriate precursors that already contain the saturated C2-C3 bond or the reduction of a benzothiophene precursor.[13]

Caption: High-level comparison of synthetic workflows.

Experimental Protocol: Representative Synthesis of a Benzothiophene Derivative

Iodine-Catalyzed Cascade Reaction of a Substituted Thiophenol with an Alkyne [12]

  • Materials: Substituted thiophenol (1.0 mmol), alkyne (1.2 mmol), iodine (I₂) (0.1 mmol), and a suitable solvent (e.g., toluene, 5 mL).

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted thiophenol, alkyne, and iodine.

    • Add the solvent and stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (typically 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired benzothiophene derivative.

Section 3: Pharmacological and Drug Development Implications

The structural and electronic disparities between benzothiophene and 2,3-dihydrobenzothiophene derivatives translate into distinct pharmacological profiles, offering different opportunities for drug design.

Target Binding and Molecular Interactions

The planarity and rigidity of the benzothiophene ring system can be advantageous for π-π stacking interactions with aromatic residues in a protein's binding pocket. In contrast, the non-planar and more flexible nature of the 2,3-dihydrobenzothiophene core allows for a different conformational sampling, which may enable it to fit into binding sites that are inaccessible to its aromatic counterpart. This flexibility can be crucial for optimizing ligand-receptor interactions.

For instance, derivatives of 4,5,6,7-tetrahydro-benzothiophene, a related saturated system, have been explored as modulators of the retinoic acid receptor-related orphan receptor γt (RORγt), where the saturated ring occupies a hydrophobic pocket.[14][15]

Metabolism and Pharmacokinetics

The metabolic fate of these two classes of compounds can differ significantly. The aromatic benzothiophene ring can be susceptible to oxidative metabolism by cytochrome P450 enzymes, potentially leading to the formation of phenols or other oxidized metabolites. The saturated ring of 2,3-dihydrobenzothiophene may undergo different metabolic transformations, such as hydroxylation at the aliphatic carbons. These differences in metabolism can impact the pharmacokinetic properties of a drug candidate, including its half-life, clearance, and potential for drug-drug interactions.

Diverse Biological Activities

Benzothiophene derivatives have a well-documented history of diverse pharmacological activities.[1][16] They are found in the chemical structures of approved drugs like the selective estrogen receptor modulator raloxifene, the antiasthmatic zileuton, and the antifungal sertaconazole.[8]

While less extensively studied, 2,3-dihydrobenzothiophene derivatives are also emerging as valuable scaffolds in drug discovery. For example, certain 2,3-dihydrobenzo[b]thiophen-3-amine 1,1-dioxide derivatives have been investigated as potent inhibitors of CENP-E, a kinesin motor protein involved in mitosis, highlighting their potential as anticancer agents.[13]

Caption: Hypothetical signaling pathway inhibited by a benzothiophene derivative.[17]

Conclusion

References

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.). Bentham Science. Retrieved February 24, 2026, from [Link]

  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). Future Medicinal Chemistry, 9(14), 1697-1717.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Bentham Science. Retrieved February 24, 2026, from [Link]

  • A simple and efficient synthesis of fused benzo[b]thiophene derivatives. (n.d.). SpringerLink. Retrieved February 24, 2026, from [Link]

  • Benzothiophene (C8H6S) properties. (n.d.). MatWeb. Retrieved February 24, 2026, from [Link]

  • Benzothiophene: Assorted Bioactive Effects. (2024, June 10). Journal of Pharmaceutical Research, 18(2), 1-10.
  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link]

  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (2024, June 10). Current Organic Synthesis, 21(4), 284-304.
  • An overview of benzo[b]thiophene-based medicinal chemistry. (2017). Future Medicinal Chemistry, 9(14), 1697-1717.
  • Organic Chemistry-Synthesis of Benzothiophene. (n.d.). SlideShare. Retrieved February 24, 2026, from [Link]

  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). Journal of Medicinal Chemistry, 66(11), 7355–7373.
  • Synthesis of[2]Benzothieno[3,2-b][2]benzothiophene Derivatives via Successive Iodocyclization/Photocyclization of Alkynes. (2019). The Journal of Organic Chemistry, 84(6), 3365–3374.

  • Synthesis, Properties, and Biological Applications of Benzothiophene. (2025, November 7). Molecules, 30(22), 5031.
  • Benzothiophene. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]

  • Synthesis of 2,3-Dihydrobenzo[b]thiophen-3-amine 1,1-Dioxide Derivatives via LDA-Mediated Cyclization of o-(Alkylsulfonyl)benzyl Azides with Denitrogenation. (2025, August 5). Tetrahedron Letters, 66(32), 156223.
  • Hydrodesulfurization of thiophene, benzothiophene, dibenzothiophene, and related compounds catalyzed by sulfided CoO-Mo3/gamma-A. (1978).
  • Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. (2023). Journal of Medicinal Chemistry, 66(11), 7355–7373.
  • Benzo(B)Thiophene. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]

  • Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Derivatives. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]

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  • Chemical Properties of Benzo[b]thiophene, 2,3-dihydro-. (n.d.). Cheméo. Retrieved February 24, 2026, from [Link]

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Sources

The Ascendant Therapeutic Potential of 2,3-Dihydrobenzothiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The 2,3-dihydrobenzothiophene core structure represents a privileged scaffold in medicinal chemistry, serving as a foundational element for a diverse array of biologically active molecules. When functionalized with a carboxylic acid moiety at the 2-position, this scaffold gives rise to derivatives with significant therapeutic potential across multiple domains. This technical guide provides a comprehensive exploration of the synthesis, biological activities, and mechanisms of action of 2,3-dihydrobenzothiophene-2-carboxylic acid and its related derivatives. We will delve into their demonstrated efficacy as anti-inflammatory, antimicrobial, anticancer, and neuroprotective agents. By synthesizing data from contemporary research, this paper will illuminate the structure-activity relationships that govern their function and present detailed experimental protocols for their evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for next-generation therapeutic development.

Introduction: The Significance of the Benzothiophene Scaffold

Heterocyclic compounds are the cornerstone of modern pharmacology, with sulfur-containing heterocycles like thiophene and its fused-ring analogue, benzothiophene, being of particular interest.[1][2] The benzothiophene structure, which consists of a benzene ring fused to a thiophene ring, offers a unique combination of aromaticity, planarity, and electron density that facilitates interactions with a wide range of biological targets.[2][3] The reduced form, 2,3-dihydrobenzothiophene, provides a more flexible three-dimensional structure, which can be critical for optimizing binding affinity to enzyme active sites and receptors.

The addition of a carboxylic acid group at the 2-position introduces a key functional handle that can participate in hydrogen bonding, salt bridge formation, and other critical molecular interactions. This feature is often pivotal in defining the pharmacological profile of the molecule. This guide will systematically explore the major therapeutic activities stemming from this unique chemical architecture.

Core Synthesis Principles

The synthesis of the 2,3-dihydrobenzothiophene-2-carboxylic acid scaffold is a critical first step in the development of its derivatives. A common and effective method involves the reaction of an appropriate ortho-substituted benzene derivative, such as o-aminothiophenol, with a suitable three-carbon synthon.

A representative synthetic approach is the reaction of ortho-aminophenyl thiol with dichloroacetic acid. This condensation reaction directly establishes the heterocyclic ring and incorporates the carboxylic acid moiety at the desired position.[4] Further derivatization can then be achieved through standard organic chemistry transformations, such as amide bond formation or esterification at the carboxylic acid position, and substitution on the benzene ring to explore structure-activity relationships.

cluster_synthesis General Synthesis Workflow Start Starting Materials (e.g., o-aminothiophenol, dichloroacetic acid) Reaction Cyclocondensation Reaction Start->Reaction Core Core Scaffold Formation (2,3-dihydrobenzothiophene- 2-carboxylic acid) Reaction->Core Derivatization Functional Group Modification (Amidation, Esterification, etc.) Core->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Purification Purification & Characterization (Chromatography, NMR, MS) Derivatives->Purification Final Biologically Active Lead Compounds Purification->Final

Caption: General workflow for synthesis and derivatization.

Anti-inflammatory Activity

Derivatives of thiophene are well-recognized for their anti-inflammatory properties, with commercial drugs like Tinoridine and Tiaprofenic acid serving as prime examples.[5] The 2,3-dihydrobenzothiophene-2-carboxylic acid scaffold contributes to this field by yielding potent inhibitors of key inflammatory mediators.

Mechanism of Action: COX/LOX Inhibition

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] These enzymes are central to the arachidonic acid cascade, which produces pro-inflammatory prostaglandins and leukotrienes. By blocking these enzymes, the derivatives can effectively reduce the inflammatory response. Docking studies suggest that the carboxylic acid moiety is crucial for binding to the active site of enzymes like COX-2.[3][6] Certain benzothiophene derivatives have demonstrated higher COX-2 inhibition than the reference drug celecoxib.[5]

cluster_pathway Inflammatory Cascade Inhibition Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX COX-1 / COX-2 Enzymes AA->COX LOX LOX Enzymes AA->LOX PGs Prostaglandins (Inflammation, Pain) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Benzothiophene Derivatives Inhibitor->COX Inhibitor->LOX

Caption: Inhibition of the COX/LOX inflammatory pathways.

Key Data on Anti-inflammatory Derivatives

The anti-inflammatory potential is often evaluated using the carrageenan-induced rat paw edema assay, where the reduction in swelling is measured over time.

Compound ClassModelPotency ComparisonReference
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acidCarrageenan-induced rat paw edemaComparable to Ibuprofen[7]
3-amino-2-thioxo-thieno[2,3-d]pyrimidin-4-one-6-carboxylic acid derivativesAcetic acid-induced writhingHigher analgesic effect than "Ortofen" (diclofenac)[6]
3-iodo-2-phenylbenzo[b]thiophene (IPBT)LPS-induced RAW264.7 macrophagesSignificantly reduced NO production and pro-inflammatory gene expression (COX-2, iNOS, TNF-α, IL-6)[2]
Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This protocol outlines the standard in vivo method for assessing acute anti-inflammatory activity.

Objective: To evaluate the anti-inflammatory effect of a test compound by measuring its ability to inhibit edema induced by carrageenan in a rat model.

Materials:

  • Wistar rats (150-200g)

  • Test compound (2,3-dihydrobenzothiophene-2-carboxylic acid derivative)

  • Reference drug (e.g., Ibuprofen, Diclofenac sodium)

  • 1% (w/v) Carrageenan solution in sterile saline

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions.

  • Fasting: Fast the rats overnight (approx. 18 hours) before the experiment, with free access to water.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Reference drug

    • Group III, IV, etc.: Test compound at different doses

  • Compound Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point relative to its baseline volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine significance.

Antimicrobial Activity

Thiophene-based compounds have demonstrated a broad spectrum of antimicrobial activity.[8] Derivatives of 2,3-dihydrobenzothiophene-2-carboxylic acid continue this trend, showing promise against various bacterial and fungal pathogens, including drug-resistant strains.

Spectrum of Activity

Studies have shown that these derivatives can be effective against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), as well as fungal species like Candida albicans.[9][10] The specific spectrum and potency are highly dependent on the nature and position of substituents on the benzothiophene ring. For instance, compounds bearing halogen substituents like chloro or bromo groups often exhibit enhanced antimicrobial properties.[9]

Key Data on Antimicrobial Derivatives

Antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound ClassTarget OrganismMIC (μg/mL)Reference
N-benzoyl-N'-phenyl-thiourea derivativesS. aureus32[9]
N-benzoyl-N'-phenyl-thiourea derivativesE. coli, S. enteritidis31.25 - 250[9]
Thieno[2,3-b]thiophene bis-pyrazole derivative (5d)P. aeruginosa, E. coliMore potent than streptomycin[10]
Thieno[2,3-b]thiophene bis-pyrazole derivative (5d)S. aureusEquipotent to Penicillin G[10]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol follows the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of a compound.

Objective: To determine the minimum inhibitory concentration (MIC) of a test compound against a specific bacterial strain.

Materials:

  • 96-well microtiter plates

  • Test compound stock solution (in a suitable solvent like DMSO)

  • Bacterial culture in log-phase growth

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Positive control antibiotic (e.g., Penicillin G, Streptomycin)

  • Sterile saline or PBS

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Bacterial Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution Series:

    • Dispense 50 μL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 μL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 μL from well 1 to well 2, mixing, then transferring 50 μL from well 2 to well 3, and so on, up to well 10. Discard 50 μL from well 10.

    • Well 11 will serve as the growth control (no compound). Well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 50 μL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 μL. This step dilutes the compound concentrations to their final test values.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

    • Results can be read visually or with a microplate reader by measuring absorbance at 600 nm.

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Anticancer and Neuroprotective Activities

Anticancer Potential

The benzothiophene scaffold is present in several anticancer agents. Derivatives of 2,3-dihydrobenzothiophene-2-carboxylic acid have shown cytotoxic activity against various human cancer cell lines, including those from lung, liver, and colon cancers.[11]

  • Mechanism: The anticancer effects are often mediated through the induction of apoptosis (programmed cell death).[2] This can involve the upregulation of pro-apoptotic genes like BAX, CASP3, CASP8, and p53.[2] Another important mechanism is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow.[12] Some derivatives have been shown to arrest angiogenesis by regulating the Akt/Src signaling pathway and disrupting cytoskeletal filaments in endothelial cells.[12]

  • Data: The series of 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives, which can be synthesized from benzothiazole precursors, exhibited significant cytotoxic activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines.[11]

Neuroprotective Effects

Neurodegenerative diseases are often linked to excitotoxicity and oxidative stress. Certain benzofuran-2-carboxamide derivatives, structurally related to the benzothiophene scaffold, have shown potent neuroprotective action against NMDA-induced excitotoxicity.[13] This suggests that similar benzothiophene derivatives could also be promising neuroprotective agents.

  • Mechanism: The proposed mechanism involves the scavenging of reactive oxygen species (ROS) and inhibition of lipid peroxidation.[13] Phenolic acids, which share the carboxylic acid feature, are known to accumulate in brain tissue and exert neuroprotective effects by ameliorating neuroinflammation and apoptosis.[14] Thiazolidine-4-carboxylic acid derivatives have been shown to reduce neuronal damage by down-regulating pro-inflammatory cytokines like TNF-α and modulating the NF-κB pathway.[15]

Conclusion and Future Perspectives

The 2,3-dihydrobenzothiophene-2-carboxylic acid scaffold is a remarkably versatile and potent platform for the development of novel therapeutic agents. The derivatives synthesized from this core have demonstrated a wide spectrum of significant biological activities, including robust anti-inflammatory, antimicrobial, anticancer, and potential neuroprotective effects. The carboxylic acid moiety at the 2-position consistently proves to be a critical determinant of activity, facilitating key interactions with biological targets.

Future research should focus on several key areas:

  • Lead Optimization: Systematic modification of the scaffold through medicinal chemistry approaches to improve potency, selectivity, and pharmacokinetic profiles.

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways modulated by the most active compounds.

  • In Vivo Efficacy: Advancing promising lead compounds into more complex animal models of disease to validate their therapeutic potential.

  • Safety and Toxicology: Comprehensive evaluation of the safety profiles of lead candidates to ensure their suitability for clinical development.

By continuing to explore the rich chemical space surrounding this scaffold, the scientific community is well-positioned to uncover next-generation drugs for a host of challenging diseases.

References

  • Ghazi Mahaleh, S. P., et al. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative. Progress in Biomaterials, 12(3). Available at: [Link]

  • ResearchGate. (2026). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Available at: [Link]

  • MDPI. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][16][17]benzothiazole Derivatives via Microwave-Assisted Synthesis. MDPI. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Anti-inflammatory activity study of the 3-amino-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one-6-carboxylic acid derivati. Available at: [Link]

  • PubMed. (n.d.). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Available at: [Link]

  • Korean Chemical Society. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Available at: [Link]

  • MDPI. (2024). Biological Activities of Thiophenes. Encyclopedia MDPI. Available at: [Link]

  • PubMed. (2022). 2,3-Difunctionalized Benzo[ b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties. Available at: [Link]

  • MDPI. (2017). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. MDPI. Available at: [Link]

  • ResearchGate. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[6][11]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (PMC). Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase. Available at: [Link]

  • Semantic Scholar. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators. Available at: [Link]

  • Thieme. (n.d.). The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Available at: [Link]

  • Baghdad Science Journal. (2015). Synthesis, Characterization and Antibacterial of 2,3-Dihydrobenzo Thiazole-2-Carboxylic Acid Complexes with Some Selected Metal Ions. Baghdad Science Journal, 12(4). Available at: [Link]

  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. MDPI. Available at: [Link]

  • Journal of Biomedical Research & Environmental Sciences. (2022). Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. Journal of Biomedical Research & Environmental Sciences, 3(2). Available at: [Link]

  • Google Patents. (n.d.). US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth.
  • ResearchGate. (2025). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Available at: [Link]

  • OICC Press. (2023). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2020). The synthesis, transformations and biological activity of thieno[2,3-d]pyrimidine derivatives with the carboxylic groups as the substituents in the pyrimidine ring. Available at: [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

  • National Center for Biotechnology Information (PMC). (2020). Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. Available at: [Link]

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Sources

Methodological & Application

Synthesis of 2,3-dihydro-1-benzothiophene-2-carboxylic acid from benzothiophene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 2,3-dihydro-1-benzothiophene-2-carboxylic acid (Target 3 ) from benzothiophene (Starting Material 1 ) presents a specific regiochemical challenge: establishing a substituent at the C2 position while selectively saturating the C2-C3 double bond without reducing the benzene ring.

Direct lithiation of 2,3-dihydrobenzothiophene is electronically unfavorable and lacks regiocontrol. Therefore, this protocol utilizes a "Functionalize-then-Reduce" strategy . We first exploit the high acidity of the C2-proton in the aromatic benzothiophene to install the carboxylate, followed by a chemoselective conjugate reduction of the resulting ester. This method ensures 100% regioselectivity and avoids the use of high-pressure hydrogenation or toxic mercury amalgams.

Retrosynthetic Analysis & Pathway

The synthesis is divided into three distinct phases to maximize yield and purity.

  • Phase 1 (C-C Bond Formation): Lithiation of benzothiophene at C2 followed by carboxylation.

  • Phase 2 (Activation & Reduction): Conversion to the methyl ester to activate the C2-C3 bond for reduction using Magnesium in Methanol (Mg/MeOH).

  • Phase 3 (Hydrolysis): Saponification to the final free acid.

G Start Benzothiophene (1) Inter1 Benzothiophene-2- carboxylic acid Start->Inter1 1. n-BuLi, THF, -78°C 2. CO2 (s) Inter2 Methyl benzothiophene- 2-carboxylate Inter1->Inter2 MeOH, H2SO4 (Fischer Esterification) Inter3 Methyl 2,3-dihydro- benzothiophene-2-carboxylate Inter2->Inter3 Mg turnings, MeOH (Conjugate Reduction) Target 2,3-dihydro-1-benzothiophene- 2-carboxylic acid (3) Inter3->Target LiOH, THF/H2O (Saponification)

Figure 1: Step-wise synthetic pathway leveraging the "Functionalize-then-Reduce" strategy.

Detailed Experimental Protocols
Phase 1: Regioselective C2-Carboxylation

Objective: Install the carboxylic acid moiety at the C2 position. Mechanism: Lithiation-Deprotonation followed by electrophilic quench.

  • Reagents: Benzothiophene (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Dry THF, Dry Ice (

    
    ).
    
  • Equipment: Flame-dried 3-neck flask, Nitrogen/Argon line, Low-temp thermometer.

Protocol:

  • Setup: Charge a flame-dried flask with benzothiophene (10.0 mmol) and anhydrous THF (50 mL) under inert atmosphere. Cool the solution to -78°C (acetone/dry ice bath).

  • Lithiation: Add n-BuLi (11.0 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

    • Note: The solution typically turns yellow/orange, indicating the formation of 2-lithiobenzothiophene.

  • Incubation: Stir at -78°C for 45 minutes to ensure complete lithiation.

  • Quench: Cannulate the cold lithiated solution onto an excess of crushed dry ice (solid

    
    ) in a separate flask. Alternatively, bubble gaseous dry 
    
    
    
    into the reaction mixture for 30 minutes.
  • Workup: Allow the mixture to warm to room temperature (RT). Quench with 1M HCl (50 mL) until pH < 2.

  • Extraction: Extract with EtOAc (

    
     mL). Combine organics and extract with sat. 
    
    
    
    solution.[1] Acidify the aqueous layer with conc. HCl to precipitate the acid. Filter the white solid.
    • Yield Expectation: 85-95%

    • Checkpoint:

      
      H NMR should show the disappearance of the C2 proton (
      
      
      
      ppm).
Phase 2: One-Pot Esterification & Conjugate Reduction

Objective: Reduce the C2-C3 double bond. Scientific Rationale: Direct reduction of the acid is difficult. Converting to the ester creates an


-unsaturated ester system (conjugated with the benzene ring), which is susceptible to single-electron transfer (SET) reduction by Magnesium in Methanol (Mg/MeOH).

Step 2a: Esterification

  • Dissolve the acid from Phase 1 in Methanol (0.5 M concentration).

  • Add catalytic conc.

    
     (5 mol%). Reflux for 4 hours.
    
  • Concentrate in vacuo to obtain the crude methyl ester. (Can be used directly in 2b).

Step 2b: Mg/MeOH Reduction (The Critical Step)

  • Reagents: Crude Ester (from 2a), Magnesium turnings (10.0 eq), Anhydrous Methanol.

Protocol:

  • Dissolution: Dissolve the crude ester (approx. 10 mmol) in anhydrous Methanol (100 mL).

  • Activation: Place the flask in a water bath (RT). Add Magnesium turnings (50 mmol, 5 eq) initially.

    • Caution: Hydrogen gas evolution will be vigorous. Ensure efficient venting.

  • Reaction: As the Mg is consumed, add the remaining 5 eq of Mg turnings in portions over 1 hour.

    • Tip: If the reaction stalls (Mg stops bubbling), add a pinch of iodine or 1 mL of conc. HCl to reactivate the metal surface.

  • Monitoring: Monitor by TLC (Hexane/EtOAc). The starting material is UV-active (fluorescent); the product (dihydro) is significantly less UV-active and will have a lower

    
    .
    
  • Workup: Pour the reaction mixture into cold 1M HCl (200 mL) to dissolve magnesium methoxide salts. Extract with

    
     (
    
    
    
    mL). Dry over
    
    
    and concentrate.
    • Yield Expectation: 70-80%

    • Checkpoint:

      
      H NMR will show a doublet-doublet pattern for C3-H protons (
      
      
      
      ppm) and a triplet/dd for C2-H (
      
      
      ppm).
Phase 3: Saponification

Objective: Hydrolyze the ester to the final acid.

Protocol:

  • Dissolve the reduced ester in THF/Water (1:1, 20 mL).

  • Add LiOH

    
     (3.0 eq). Stir at RT for 4 hours.
    
  • Acidify with 1M HCl to pH 1. Extract with EtOAc.

  • Purification: Recrystallize from Hexane/EtOAc or Toluene.

Data Summary & Quality Control
ParameterBenzothiophene (SM)Intermediate (Ester)Target (Dihydro Acid)
Hybridization (C2/C3)

(Planar)

(Planar)

(Puckered)

H NMR (C2-H)

7.4 (d)
-

4.2 - 4.5 (dd)

H NMR (C3-H)

7.3 (d)

8.0 (s)

3.3 - 3.8 (m)
UV Activity StrongStrongWeak
Troubleshooting & Decision Matrix

DecisionMatrix Problem Low Yield in Phase 2 (Reduction) Check1 Is Starting Material remaining? Problem->Check1 Check2 Is Over-reduction observed? Check1->Check2 No Sol1 Mg surface passivated. Add I2 crystal or HCl. Check1->Sol1 Yes (No reaction) Sol2 Methanol not anhydrous. Water kills the reaction. Check1->Sol2 Yes (Slow reaction) Sol3 Temperature too high. Keep at RT, do not reflux. Check2->Sol3 Ring opening?

Figure 2: Troubleshooting workflow for the Magnesium/Methanol reduction step.

References
  • Shirley, D. A., & Cameron, M. D. (1952). The Metalation of Thianaphthene by n-Butyllithium. Journal of the American Chemical Society, 74(3), 664–665. Link

  • Lee, G. H., et al. (2004).[2] Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.[2][3] Current Organic Chemistry, 8(13), 1263-1287. Link

  • Youn, I. K., Yon, G. H., & Pak, C. S. (1986). Magnesium-methanol as a simple convenient reducing agent for

    
    -unsaturated esters.[4] Tetrahedron Letters, 27(21), 2409-2410. Link
    
  • Bordwell, F. G., & McKellin, W. H. (1951). The Reduction of Thianaphthene-2-carboxylic Acid and its Derivatives. Journal of the American Chemical Society, 73(5), 2251–2253. Link

Sources

Application Note: Amide Coupling Protocols for 2,3-Dihydro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The coupling of 2,3-dihydro-1-benzothiophene-2-carboxylic acid (DHBT-2-COOH) with amines presents a specific set of stereochemical and electronic challenges often overlooked in standard "one-size-fits-all" amide coupling guides.

Unlike its fully aromatic counterpart (benzothiophene-2-carboxylic acid), the dihydro scaffold possesses a chiral center at the C2 position.[1] This carbon is uniquely sensitive due to the "Alpha-Heteroatom Effect" : it is flanked by an electron-withdrawing carbonyl group and a sulfur atom.[1] The sulfur atom, while less electronegative than oxygen, stabilizes the adjacent carbanion (enolate) through orbital overlap, making the C2 proton significantly more acidic (pKa ~16-18) than in typical alkyl carboxylic acids.

The Core Challenge: Racemization. Standard basic conditions (e.g., HATU/DIPEA in DMF) often lead to rapid deprotonation at C2, formation of a planar enolate, and subsequent racemization of enantiopure starting materials.

The Solution: This guide prioritizes protocols that minimize base-mediated enolization. We recommend T3P® (Propylphosphonic Anhydride) as the primary reagent for chiral retention, reserving HATU/EDC for racemic scaffolds or non-critical stereochemistry.

Part 2: Mechanistic Considerations & Visual Workflows

The Racemization Trap

Before selecting a protocol, understand the failure mode. The diagram below illustrates how standard bases (Triethylamine, DIPEA) can trigger loss of chirality during the activation step.

RacemizationMechanism SM Chiral (S)-DHBT-2-COOH Enolate Planar Enolate (Achiral Intermediate) SM->Enolate Deprotonation at C2 (Fast w/ strong base) Product_S (S)-Amide (Desired) SM->Product_S  Direct Coupling (T3P/Weak Base) Base Base (R3N) Base->Enolate Enolate->Product_S  Reprotonation/Coupling Product_R (R)-Amide (Undesired) Enolate->Product_R  Racemization

Figure 1: Mechanism of base-mediated racemization at the C2 position of 2,3-dihydro-1-benzothiophene-2-carboxylic acid.

Decision Matrix for Protocol Selection

DecisionTree Start Start: DHBT-2-COOH Coupling IsChiral Is the Acid Enantiopure? Start->IsChiral T3P_Route PROTOCOL A: T3P (Propylphosphonic Anhydride) Solvent: EtOAc or 2-MeTHF Base: NMM or Pyridine IsChiral->T3P_Route High Fidelity Required StericCheck Is Amine Sterically Hindered? IsChiral->StericCheck Standard Fidelity YesChiral Yes NoChiral No (Racemic) HATU_Route PROTOCOL B: HATU / DIPEA Solvent: DMF (High Yield, Fast) StericCheck->HATU_Route No MixedAnh PROTOCOL C: Mixed Anhydride (IBCF) (Strong Activation) StericCheck->MixedAnh Yes (e.g., t-Butyl amine)

Figure 2: Protocol selection logic based on substrate chirality and steric demands.

Part 3: Detailed Experimental Protocols

Protocol A: High-Fidelity Coupling (T3P)

Best for: Enantiopure acids, preventing racemization, scalable process chemistry.[1] Mechanism: T3P acts as a cyclic anhydride, activating the acid with minimal epimerization. It allows the use of weaker bases (NMM, Pyridine) which are less likely to deprotonate the C2 center.

Materials:

  • Acid: 2,3-dihydro-1-benzothiophene-2-carboxylic acid (1.0 equiv)[1]

  • Amine: Target amine (1.1 equiv)

  • Reagent: T3P (50% w/w solution in EtOAc or DMF) (1.5 equiv)[1]

  • Base: N-Methylmorpholine (NMM) (2.5 equiv) or Pyridine (3.0 equiv)[1]

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) [Green Alternative][1]

Step-by-Step Procedure:

  • Preparation: Charge a dry reaction flask with the Acid (1.0 equiv) and Amine (1.1 equiv).

  • Solvation: Add EtOAc (10 mL per gram of acid). Cool the mixture to 0 °C in an ice bath.

  • Base Addition: Add NMM (2.5 equiv) dropwise.[1] Note: NMM is a weaker base than TEA/DIPEA, reducing the risk of C2 proton abstraction.

  • Activation: Add T3P solution (1.5 equiv) dropwise over 5-10 minutes. Maintain internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) naturally. Stir for 2-4 hours.

    • Monitoring: Check by TLC or LC-MS.[1][2] T3P reactions are typically clean; the byproduct is water-soluble.[1][3]

  • Work-up:

    • Quench with water (equal volume).[1]

    • Separate phases. Wash the organic layer with 0.5 M HCl (to remove excess amine/NMM), then sat. NaHCO₃ (to remove unreacted acid), and finally Brine .[1]

    • Dry over Na₂SO₄ and concentrate.[2]

  • Purification: Often not required due to the water solubility of T3P byproducts. Recrystallize if necessary.

Protocol B: Robust Standard Coupling (HATU)

Best for: Racemic starting materials, library synthesis, unreactive amines.[1] Mechanism: HATU generates a highly reactive At-ester.[1] It requires DIPEA, which will cause racemization at C2, so use this only when chirality is not a concern.

Materials:

  • Acid: 2,3-dihydro-1-benzothiophene-2-carboxylic acid (1.0 equiv)[1]

  • Amine: Target amine (1.1 equiv)

  • Reagent: HATU (1.2 equiv)[1]

  • Base: DIPEA (Hunig's Base) (2.0 - 3.0 equiv)[1]

  • Solvent: DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Activation: Dissolve Acid (1.0 equiv) in DMF (5 mL/g). Add HATU (1.2 equiv) and DIPEA (1.0 equiv).[1] Stir at room temperature for 5-10 minutes. Solution should turn yellow/orange.

  • Coupling: Add the Amine (1.1 equiv) followed by the remaining DIPEA (1.0 - 2.0 equiv).[1]

  • Reaction: Stir at room temperature for 1-12 hours.

  • Work-up:

    • Dilute with EtOAc (excess).[1]

    • Wash extensively with LiCl (5% aq) or water to remove DMF.[1][2]

    • Standard acid/base washes as in Protocol A.

Protocol C: Mixed Anhydride (Isobutyl Chloroformate)

Best for: Sterically hindered amines where HATU fails.[1] Risk: High moisture sensitivity; moderate racemization risk.

Step-by-Step Procedure:

  • Dissolve Acid (1.0 equiv) and NMM (1.1 equiv) in dry THF .[1] Cool to -15 °C (Ice/Salt bath).

  • Add Isobutyl Chloroformate (IBCF) (1.1 equiv) dropwise.[1] Stir for 15 mins to form the mixed anhydride.

  • Add the Amine (1.1 equiv) in one portion.

  • Allow to warm to room temperature slowly.

Part 4: Optimization & Troubleshooting Data

IssueProbable CauseCorrective Action
Loss of Chirality (low ee%) Base strength too high (pKa > 10).[1]Switch from DIPEA/TEA to NMM or Collidine .[4] Switch Protocol to T3P .
Low Yield Steric hindrance at amine or acid.Use Protocol C (Mixed Anhydride) or increase T3P equivalents to 2.[1]0.
Incomplete Conversion Acid deactivated by sulfur lone pair?Unlikely. Ensure anhydrous conditions. Sulfur oxidation is not an issue with T3P/HATU.
Side Products N-acyl urea formation (with EDC).Switch to T3P (no urea byproduct) or add HOBt to EDC reaction.

Part 5: References

  • Archimica (now Curia). T3P® (Propylphosphonic Anhydride): The Coupling Reagent of the Future. Application Brochure. Link

  • Waghmare, A. S., et al. (2014).[1][5][6] Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis.[1][7] Journal of Chemical and Pharmaceutical Research. Link

  • BenchChem. Application Notes and Protocols for Amide Coupling with Carboxylic Acids.Link[1]

  • Lanigan, R. M., & Sheppard, T. D. (2013).[1] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.[8] PMC - National Institutes of Health.[1] Link

Sources

Application Note: Selective Reduction of Benzo[b]thiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and naphthalene in drugs such as Zileuton (5-lipoxygenase inhibitor) and Raloxifene (SERM). While the aromatic core is common, the 2,3-dihydrobenzo[b]thiophene (chiral) derivatives offer a distinct 3D-vector space and improved solubility profiles.

This Application Note addresses the specific challenge of reducing benzo[b]thiophene-2-carboxylic acid . "Reduction" in this context is bifurcated into two distinct synthetic pathways:

  • Ring Saturation: Selective reduction of the C2-C3 double bond to yield 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid .

  • Side-Chain Reduction: Reduction of the carboxylic acid to benzo[b]thiophen-2-ylmethanol .

The Challenge: Catalytic hydrogenation (H₂/Pd) of sulfur-containing heterocycles is notoriously difficult due to catalyst poisoning ("sulfur kill"). Furthermore, harsh reducing conditions (e.g., Raney Ni) often lead to desulfurization (ring-opening).

The Solution: This guide prioritizes Dissolving Metal Reductions (Mg/MeOH) for ring saturation and Hydride Donors (LiAlH₄) for side-chain reduction, providing high-yield, scalable protocols that avoid catalyst deactivation.

Pathway Analysis & Decision Logic

The choice of reagent dictates the chemoselectivity. The following decision tree illustrates the mechanistic divergence.

ReductionPathways Start Benzo[b]thiophene-2-carboxylic acid Decision Target Moiety? Start->Decision RingRed Ring Saturation (C2=C3 Bond) Decision->RingRed Target: Chiral Core SideRed Side-Chain Reduction (-COOH to -CH2OH) Decision->SideRed Target: Alcohol MethodA Method A: Mg / MeOH (Single Electron Transfer) RingRed->MethodA High Selectivity MethodB Method B: LiAlH4 / THF (Hydride Transfer) SideRed->MethodB Standard Protocol ProdA 2,3-Dihydrobenzo[b]thiophene- 2-carboxylic acid MethodA->ProdA ProdB Benzo[b]thiophen-2-ylmethanol MethodB->ProdB

Figure 1: Decision logic for selecting the appropriate reduction protocol based on the desired target derivative.

Protocol A: Selective Ring Saturation (Mg/MeOH)

Objective: Synthesis of 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid. Mechanism: The carboxylic acid at C2 acts as an Electron Withdrawing Group (EWG), activating the C2-C3 double bond. Magnesium in methanol generates electrons (SET mechanism) that reduce the conjugated alkene without affecting the thiophene sulfur or the aromatic benzene ring.

Reagents & Equipment[1][2][3][4]
  • Substrate: Benzo[b]thiophene-2-carboxylic acid (1.0 equiv)

  • Reagent: Magnesium turnings (5.0 – 10.0 equiv), high surface area (crushed/turnings).

  • Solvent: Methanol (anhydrous grade preferred, though HPLC grade suffices).

  • Quench: 2M Hydrochloric Acid (HCl).

  • Equipment: 3-neck round bottom flask, reflux condenser, mechanical stirrer (essential due to Mg clumping), N₂ inlet.

Step-by-Step Methodology
  • Setup: Flame-dry the glassware and purge with Nitrogen. Charge the flask with Benzo[b]thiophene-2-carboxylic acid (10 mmol, 1.78 g) and Methanol (50 mL). Stir until fully dissolved.

  • Activation: Add a small iodine crystal (I₂) to activate the magnesium if using old turnings.

  • Reaction (Exothermic):

    • Add Mg turnings (50 mmol, 1.2 g) in small portions over 30–45 minutes.

    • Critical Control Point: The reaction produces H₂ gas and heat. Maintain a gentle reflux.[1] If the reaction becomes too vigorous, cool with an ice bath briefly.

    • Stir vigorously.[1][2][3] The mixture will become turbid as Magnesium Methoxide (Mg(OMe)₂) precipitates.

  • Monitoring: Monitor by TLC (SiO₂; 5% MeOH in DCM). The starting material (aromatic) is UV active; the product (dihydro) is less UV active and stains strongly with KMnO₄.

  • Quench & Workup:

    • Once starting material is consumed (typically 2–4 hours), cool the flask to 0°C.

    • Slowly add 2M HCl until the pH is acidic (pH ~2) and all residual Mg is dissolved. Caution: Vigorous H₂ evolution.

    • Extract with Ethyl Acetate (3 x 50 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Recrystallization from Hexane/Ethyl Acetate is usually sufficient.

Yield Expectation: 75–85% Key Advantage: No sulfur poisoning; mild conditions compared to Na/Hg.

Protocol B: Side-Chain Reduction (LiAlH₄)

Objective: Synthesis of benzo[b]thiophen-2-ylmethanol (preserving the aromatic ring). Mechanism: Nucleophilic hydride attack on the carbonyl carbon.[4] The aromatic thiophene ring is electron-rich and resists reduction by nucleophilic hydrides.

Reagents & Equipment[1][2][4]
  • Substrate: Benzo[b]thiophene-2-carboxylic acid (1.0 equiv).

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) (1.5 equiv) (Use 1M solution in THF for safety).

  • Solvent: Tetrahydrofuran (THF), anhydrous.

  • Equipment: 2-neck flask, dropping funnel, N₂ atmosphere, ice bath.

Step-by-Step Methodology
  • Preparation: Charge the flask with LiAlH₄ (15 mmol, 15 mL of 1M THF solution) under N₂. Cool to 0°C.[4][2]

  • Addition: Dissolve Benzo[b]thiophene-2-carboxylic acid (10 mmol) in dry THF (20 mL). Add this solution dropwise to the LiAlH₄ suspension over 20 minutes.

    • Note: Addition of acid to hydride generates H₂ gas. Ensure proper venting.

  • Reaction: Warm to room temperature and stir for 1–2 hours.

  • Fieser Quench (Critical Safety Step):

    • Cool to 0°C.[4][2]

    • Add 0.6 mL Water (slowly).

    • Add 0.6 mL 15% NaOH .

    • Add 1.8 mL Water .

  • Isolation: A white granular precipitate (Aluminum salts) will form. Filter through a pad of Celite.[2] Concentrate the filtrate to obtain the crude alcohol.

Yield Expectation: 90–95%

Analytical Validation & Data

To validate the success of Protocol A (Ring Saturation) , compare the NMR signals. The loss of the C3 aromatic proton and the appearance of an aliphatic system is diagnostic.

FeatureStarting Material (Aromatic)Product (Dihydro)
Structure Planar, fully conjugatedPuckered C2-C3 bond
¹H NMR (C3-H) Singlet at ~8.0 ppmMultiplet (dd) at ~3.5–3.9 ppm
¹H NMR (C2-H) N/A (Quaternary C-COOH)Triplet/dd at ~4.2–4.5 ppm
¹³C NMR (C2/C3) ~130–140 ppm (sp²)~30–50 ppm (sp³)
UV Vis Strong absorption (conjugated)Blue-shifted (benzene chromophore only)

Troubleshooting & "Sulfur Poisoning"

Why not Catalytic Hydrogenation?

Attempting to reduce this substrate using H₂/Pd-C often fails because the sulfur atom possesses lone pairs that coordinate strongly to the Palladium surface, blocking active sites.

If you MUST use Hydrogenation (e.g., for scale-up):

  • Catalyst: Switch to Pd/C (sulfided) or Rh/C .

  • Pressure: High pressure (50–100 bar) is usually required.

  • Scavengers: Avoid. The sulfur is intrinsic to the molecule.

  • Alternative: Ionic Hydrogenation (Triethylsilane / TFA) is a viable non-metallic alternative for reducing the C=C bond if Mg/MeOH fails due to steric hindrance.

References

  • Zechmeister Reduction (Mg/MeOH General Protocol)

    • Prof. G. H. Zechmeister, Annalen der Chemie, 1929.
    • Application to Heterocycles: Cantello, B. C., et al. "Synthesis of Zileuton Analogues." Journal of Medicinal Chemistry, 1994, 37(23), 3977–3985.

  • Sodium Amalgam Reduction (Classic Method)

    • Kuchar, M., et al. "Quantitative relations between structure and anti-aggregatory activity of 2,3-dihydrobenzo[b]thiophene derivatives." Collection of Czechoslovak Chemical Communications, 1988, 53(8), 1862-1872.

  • Catalytic Hydrogenation Challenges

    • Mori, A., et al. "Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide."[5] Organic Letters, 2006, 8(15), 3279–3281. (Discusses sulfur poisoning mechanisms).

  • Side-Chain Reduction (LAH)

    • Campaigne, E., & Neiss, E. S. "Benzo[b]thiophene derivatives. VIII. Benzo[b]thiophene-3-carboxaldehyde and derivatives."[6] Journal of Heterocyclic Chemistry, 1966, 3(1), 46–50.[6]

Sources

Application Note: 2,3-Dihydro-1-Benzothiophene-2-Carboxylic Acid as a RORγt Modulator Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and drug discovery professionals focusing on RORγt modulation. It addresses the specific use of 2,3-dihydro-1-benzothiophene-2-carboxylic acid as a strategic intermediate.

Executive Summary

Retinoic acid receptor-related orphan receptor gamma t (RORγt) is the master transcription factor for T helper 17 (Th17) cells, driving the production of pro-inflammatory cytokines IL-17A and IL-17F. Dysregulation of this pathway is central to autoimmune pathologies such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

While 4,5,6,7-tetrahydrobenzothiophene derivatives are widely cited in recent literature (e.g., Vitae Pharmaceuticals/Boehringer Ingelheim clinical candidates), the 2,3-dihydro-1-benzothiophene scaffold represents a distinct, partially saturated core. This intermediate offers unique vector exploration at the C2 position (chiral center) and altered metabolic stability profiles compared to its fully aromatic or cyclohexyl-saturated counterparts.

This guide details the protocol for utilizing 2,3-dihydro-1-benzothiophene-2-carboxylic acid to synthesize high-affinity RORγt inverse agonists, focusing on amide coupling efficiency, chiral resolution, and biological validation.

Chemical Basis & Rationale[1][2][3][4][5][6][7][8][9]

Structural Properties
  • CAS Number: 7364-25-2 (Racemic)

  • Molecular Weight: 194.25 g/mol

  • Key Feature: The C2 carbon is a chiral center. Unlike the flat aromatic benzothiophene, the 2,3-dihydro analog introduces a "pucker" in the thiazole ring, potentially accessing unique sub-pockets within the RORγt Ligand Binding Domain (LBD).

  • Oxidation State: The sulfur atom is susceptible to oxidation to sulfoxide (S=O) or sulfone (O=S=O), which can be exploited to modulate polarity and solubility.

Mechanism of Action (MOA)

RORγt inverse agonists function by binding to the LBD and destabilizing Helix 12 (H12). This prevents the recruitment of steroid receptor coactivators (SRC) and instead recruits co-repressors (e.g., NCoR), thereby silencing the transcription of IL-17 genes.

DOT Diagram: RORγt Signaling & Modulation Pathway

RORgt_Pathway Ligand 2,3-Dihydro-Benzothiophene Derivative RORgt RORγt (LBD) Ligand->RORgt Binds LBD CoActivator Co-Activator (SRC-1/2/3) RORgt->CoActivator Recruits (Agonist Mode) CoRepressor Co-Repressor (NCoR/SMRT) RORgt->CoRepressor Recruits (Inverse Agonist Mode) Transcription IL-17A/F Transcription CoActivator->Transcription Promotes CoRepressor->Transcription Blocks Th17 Th17 Differentiation Transcription->Th17 Drives

Caption: Mechanism of Inverse Agonism. The ligand displaces co-activators, recruiting co-repressors to silence Th17 differentiation.

Experimental Protocols

Synthesis of the RORγt Modulator

The primary application of this acid is as a "Head Group" or "Core" coupled to a pharmacophore amine (often a biaryl amine).

Reaction Overview: Acid (Intermediate) + Amine (Pharmacophore) -> Amide (Active Modulator)

Materials Required
ReagentSpecificationRole
2,3-dihydro-1-benzothiophene-2-carboxylic acid >97% PurityStarting Material
Amine Partner e.g., 4-(pyridin-4-yl)anilinePharmacophore
HATU Coupling ReagentActivator
DIPEA AnhydrousBase
DMF AnhydrousSolvent
Ethyl Acetate / Hexanes HPLC GradePurification
Step-by-Step Protocol

Step 1: Activation

  • Dissolve 2,3-dihydro-1-benzothiophene-2-carboxylic acid (1.0 eq, 1.0 mmol, 194 mg) in anhydrous DMF (5 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Add DIPEA (3.0 eq, 3.0 mmol, 522 µL).

  • Add HATU (1.2 eq, 1.2 mmol, 456 mg).

  • Stir at Room Temperature (RT) for 15 minutes. Observation: Solution should turn slightly yellow.

Step 2: Coupling

  • Add the Amine Partner (1.1 eq, 1.1 mmol). Note: Ensure the amine is fully dissolved; mild heating (40°C) may be required for biaryl amines.

  • Stir the reaction mixture at RT for 4–16 hours.

  • Checkpoint: Monitor by LC-MS. Look for the disappearance of the acid (m/z 193 [M-H]-) and formation of the product mass.

Step 3: Work-up and Purification

  • Dilute reaction with Ethyl Acetate (50 mL).

  • Wash successively with:

    • 1M HCl (20 mL) – Removes unreacted amine/DIPEA.

    • Sat. NaHCO3 (20 mL) – Removes unreacted acid.

    • Brine (20 mL).

  • Dry organic layer over MgSO4, filter, and concentrate.

  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: 0-50% EtOAc in Hexanes (gradient).

    • Target: The amide product usually elutes around 30-40% EtOAc.

DOT Diagram: Synthetic Workflow

Synthesis_Workflow Start Start: Dihydro-Benzothiophene Acid Activate Activation: HATU / DIPEA / DMF 15 min @ RT Start->Activate Couple Coupling: Add Amine Partner 4-16h @ RT Activate->Couple Check QC Check: LC-MS / TLC Couple->Check Check->Couple Incomplete Workup Work-up: EtOAc Extraction Acid/Base Wash Check->Workup Complete Purify Purification: Flash Chromatography Workup->Purify Final Final Product: RORγt Modulator Purify->Final

Caption: Standard amide coupling workflow for generating benzothiophene-based RORγt modulators.

Critical Optimization: Chiral Resolution

The 2,3-dihydro scaffold is chiral at C2. Typically, one enantiomer (often the S-enantiomer for similar scaffolds, though R must be tested) exhibits significantly higher potency (eutomer) than the other (distomer).

Protocol:

  • Perform the coupling with racemic acid.

  • Separate the resulting racemic amide using Chiral SFC (Supercritical Fluid Chromatography) .

    • Column: Chiralpak AD-H or OD-H.

    • Mobile Phase: CO2 / Methanol (with 0.1% DEA).

  • Test both enantiomers in the TR-FRET assay to identify the active isomer.

Biological Validation (Self-Validating System)

To confirm the synthesized compound acts as a RORγt intermediate, use a TR-FRET RORγt Coactivator Assay .

TR-FRET Binding Assay Protocol

Objective: Measure the ability of the compound to displace a fluorescent co-activator peptide from the RORγt LBD.

  • Reagents:

    • GST-tagged RORγt LBD.

    • Europium-labeled anti-GST antibody (Donor).

    • Biotinylated SRC peptide + Streptavidin-APC (Acceptor).

  • Procedure:

    • Incubate RORγt LBD (5 nM) with the test compound (serial dilution) for 15 mins.

    • Add detection mix (Eu-Ab + Peptide-APC).

    • Incubate 1 hour at RT in the dark.

    • Read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Data Analysis:

    • Calculate ratio (APC signal / Eu signal).

    • Plot % Inhibition vs. Log[Concentration].

    • Success Criteria: Valid RORγt inverse agonists will show an IC50 < 1 µM.

References

  • Fauber, B. P., et al. (2014). "Discovery of Imidazo[1,5-a]pyridines as Potent and Selective RORγt Inverse Agonists." Journal of Medicinal Chemistry, 57(14), 5871-5892. Link

  • Gege, C. (2021). "Small Molecule RORγt Antagonists/Inverse Agonists: A Patent Review (2016–Present)." Expert Opinion on Therapeutic Patents, 31(7), 587-615. Link

  • Skepner, J., et al. (2014). "Pharmacologic Inhibition of RORγt Regulates Th17 Signature Gene Expression and Suppresses Cutaneous Inflammation in Vivo." Journal of Immunology, 192(6), 2564-2575. Link

  • Vitae Pharmaceuticals. (2015). "Tetrahydrobenzothiophene Derivatives as RORgammaT Inhibitors." World Intellectual Property Organization, WO2015160637. Link

  • Yang, T., et al. (2014). "Structure-Activity Relationship Studies of RORγt Inverse Agonists." Bioorganic & Medicinal Chemistry Letters, 24(24), 5764-5770. Link

Application Note: Precision Synthesis of Chiral 2,3-Dihydrobenzothiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The 2,3-dihydrobenzothiophene-2-carboxylic acid scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structural motif in MMP inhibitors, PPAR agonists, and amino acid analogues. However, its synthesis presents a distinct "chemoselectivity paradox":

  • Sulfur Sensitivity: The thiophene sulfur is prone to oxidation (to sulfoxide/sulfone) and is a potent catalyst poison for classical transition metals (Pd, Pt).

  • Stereochemical Lability: The C2 proton is acidic (alpha to carbonyl and sulfur), making the chiral center prone to racemization under basic conditions.

This guide details two validated protocols to overcome these barriers. Protocol A utilizes state-of-the-art Ru-NHC Asymmetric Hydrogenation for direct, atom-economical access. Protocol B offers a robust Chemo-Enzymatic Resolution pathway accessible to laboratories without high-pressure hydrogenation infrastructure.

Strategic Decision Matrix
FeatureProtocol A: Asymmetric HydrogenationProtocol B: Chemo-Enzymatic Resolution
Primary Technology Ru-NHC Catalysis (Homogeneous)Lipase Biocatalysis (Heterogeneous)
Enantiomeric Excess 90–96% ee (Ligand dependent)>99% ee (via kinetic control)
Scalability High (Process intensification possible)Medium (Batch limitations)
Key Constraint Requires high pressure (50–100 bar)Max 50% yield per pass (theoretical)
Sulfur Tolerance High (NHC ligands stabilize Ru)Excellent (Enzymes unaffected by S)

Visual Workflow

G Figure 1: Strategic pathways for the synthesis of chiral 2,3-dihydrobenzothiophene derivatives. cluster_A Protocol A: Ru-NHC Hydrogenation cluster_B Protocol B: Chemo-Enzymatic start Benzothiophene-2- carboxylic acid ru_cat Ru-NHC Catalyst (Glorius System) start->ru_cat red_step Racemic Reduction (Mg/MeOH or PdSx/H2) start->red_step h2_cond H2 (60-100 bar) THF/Hexane ru_cat->h2_cond prod_A (S)-Dihydrobenzothiophene -2-carboxylic acid h2_cond->prod_A ester_step Esterification (EtOH/H+) red_step->ester_step calb_step CAL-B Kinetic Resolution ester_step->calb_step prod_B1 (S)-Acid (Hydrolyzed) calb_step->prod_B1 Hydrolysis prod_B2 (R)-Ester (Unreacted) calb_step->prod_B2 Remains

Protocol A: Asymmetric Hydrogenation (Ru-NHC)[1]

Rationale: Standard phosphine ligands (BINAP, DuPhos) often fail with sulfur-containing heterocycles due to strong S-metal coordination which deactivates the catalyst. N-Heterocyclic Carbenes (NHCs) are stronger sigma-donors, stabilizing the Ruthenium center against sulfur poisoning. This protocol is based on the breakthrough methodology by the Glorius group.

Materials
  • Substrate: Benzothiophene-2-carboxylic acid (Recrystallized from EtOH to remove trace sulfur contaminants).

  • Precursor: [Ru(COD)(methallyl)2] (COD = 1,5-cyclooctadiene).

  • Chiral Ligand: (R,R)-SINpEt (or similar C2-symmetric NHC salt).

  • Base: KOtBu (Potassium tert-butoxide).

  • Solvent: Anhydrous Hexane or THF (degassed).

Step-by-Step Methodology
  • Catalyst Formation (In-situ):

    • In a glovebox (Ar atmosphere), weigh [Ru(COD)(methallyl)2] (1.0 equiv) and the chiral imidazolinium salt ligand (1.1 equiv) into a vial.

    • Add KOtBu (2.2 equiv) to deprotonate the salt and generate the free carbene.

    • Dissolve in dry THF and stir at room temperature for 30 minutes. The solution typically turns deep brown/orange.

  • Hydrogenation Setup:

    • Load the benzothiophene-2-carboxylic acid substrate into a stainless steel autoclave equipped with a glass liner and a magnetic stir bar.

    • Critical Step: Add the catalyst solution via syringe filter to ensure no particulate salts enter the reactor. Target a Substrate/Catalyst (S/C) ratio of 100:1 to 500:1 depending on purity.

    • Seal the autoclave. Purge with H2 (pressurize to 10 bar, vent) three times.

  • Reaction:

    • Pressurize to 60–100 bar H2 .

    • Heat to 60°C . Stir vigorously (1000 rpm) to eliminate mass transfer limitations.

    • Run for 24–48 hours.

  • Work-up:

    • Cool to room temperature and carefully vent H2.

    • Concentrate the solvent in vacuo.

    • Dissolve residue in 1N NaOH (aq) and wash with Et2O (removes catalyst/ligand residues).

    • Acidify the aqueous layer with 2N HCl to pH 2.

    • Extract with EtOAc, dry over Na2SO4, and concentrate to yield the chiral acid.[1]

Expected Result: 90–96% ee, >95% conversion.

Protocol B: Chemo-Enzymatic Kinetic Resolution

Rationale: If high-pressure equipment is unavailable, or if >99% ee is required (optical purity > yield), biocatalysis is superior. Lipase B from Candida antarctica (CAL-B) displays excellent stereoselectivity for cyclic esters.

Phase 1: Synthesis of Racemic Ethyl Ester
  • Reduction: Dissolve benzothiophene-2-carboxylic acid in MeOH. Add Mg turnings (5 equiv) in portions (exothermic!). Stir until Mg is consumed. Acidify with HCl. Extract with EtOAc.[2]

    • Alternative: Hydrogenation with 5% PdSx/C (Sulfided Palladium) at 50 bar H2, 80°C. PdSx is resistant to sulfur poisoning.

  • Esterification: Reflux the crude racemic acid in EtOH with catalytic H2SO4 for 4 hours. Neutralize and isolate the racemic ethyl ester.

Phase 2: Enzymatic Resolution
  • Buffer Preparation: Prepare 0.1 M Phosphate buffer (pH 7.0).

  • Reaction Mix:

    • Suspend racemic ethyl 2,3-dihydrobenzothiophene-2-carboxylate (10 g) in the buffer (100 mL).

    • Add co-solvent (Acetone or MTBE, 10% v/v) to improve solubility.

    • Add Novozym 435 (Immobilized CAL-B) (10-20% w/w relative to substrate).

  • Incubation:

    • Incubate at 30°C in an orbital shaker (200 rpm).

    • Monitoring: Monitor pH. The hydrolysis produces acid, lowering pH. Use an autotitrator to maintain pH 7.0 by adding 1M NaOH. The consumption of NaOH correlates to conversion.

  • Termination:

    • Stop the reaction at exactly 50% conversion (theoretical maximum for resolution).

    • Filter off the immobilized enzyme (can be washed and reused).

  • Separation:

    • Adjust filtrate to pH 8.5.

    • Extract: Extract with Et2O. The organic layer contains the unreacted (R)-ester .

    • Acidify: Acidify the aqueous phase to pH 2. Extract with EtOAc.[2] This layer contains the hydrolyzed (S)-acid .

Expected Result: (S)-Acid >98% ee; (R)-Ester >95% ee.[3]

Quality Control & Analytics

Chiral HPLC Method

To determine Enantiomeric Excess (ee), use the following validated conditions. Note that carboxylic acids often tail on silica-based phases; adding TFA is crucial.

ParameterCondition
Column Chiralpak IB-3 (Immobilized Cellulose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (R)-Isomer: ~8.5 min (S)-Isomer: ~10.2 min (Confirm with standards)

Note: If analyzing the ester from Protocol B, omit TFA from the mobile phase.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Protocol A: Low Conversion Sulfur poisoning of Ru catalyst.Increase S/C ratio. Ensure substrate is recrystallized.[4][5] Use higher H2 pressure (up to 100 bar).
Protocol A: Low ee Ligand oxidation or improper base ratio.Prepare catalyst in glovebox. Ensure KOtBu is fresh.
Protocol B: Slow Hydrolysis Poor solubility of ester.Increase co-solvent (Acetone) up to 20% or add Triton X-100 surfactant.
Racemization Basic conditions during workup.Avoid strong bases (pH > 10). The C2 proton is labile. Perform workup rapidly at 0°C.

References

  • Ru-NHC Asymmetric Hydrogenation: Urban, S., et al. "Asymmetric Hydrogenation of Thiophenes and Benzothiophenes."[6] Journal of the American Chemical Society, vol. 134, no. 37, 2012, pp. 15241–15244. Link

  • Rh-Catalyzed Hydrogenation (Dioxides): Yang, Y., et al. "Efficient synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides via Rh-catalyzed hydrogenation."[7] RSC Advances, vol. 8, 2018, pp. 24422-24426. Link

  • Enzymatic Resolution (General): de Almeida, A., et al. "Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols." Journal of the Brazilian Chemical Society, 2024. Link

  • Chiral HPLC Methods: Daicel Chiral Technologies. "Enantiomer separation of acidic compounds." Application Note. Link

  • PdSx Catalyst Info: Zirka, A.A., et al. "Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene."[4] Reaction Kinetics and Catalysis Letters, vol. 37, 1988. Link

Sources

Activating the Carboxylic Acid Group in Dihydrobenzothiophenes: A Guide to Reagent Selection and Protocol Design

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The dihydrobenzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of this heterocyclic system, particularly through its carboxylic acid derivatives, is a critical step in the synthesis of novel therapeutic agents. The conversion of the carboxylic acid moiety into amides, esters, and other derivatives requires the activation of the carboxyl group to facilitate nucleophilic attack. This guide provides a comprehensive overview of the common reagents and detailed protocols for the activation of carboxylic acids in dihydrobenzothiophenes, with a focus on the underlying mechanisms and practical considerations for successful synthesis.

The Cornerstone of Synthesis: Carboxylic Acid Activation

The direct reaction between a carboxylic acid and an amine or alcohol to form an amide or ester is generally unfavorable. The process requires converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby increasing the electrophilicity of the carbonyl carbon.[1] This "activation" is the fundamental principle behind the various coupling reagents and methods discussed herein.

A Survey of Activating Reagents: Mechanisms and Applications

The choice of activating reagent is paramount for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the starting materials.[1] The following sections detail the most common classes of reagents used for this purpose.

Carbodiimides: The Workhorses of Amide Bond Formation

Carbodiimides are a widely used class of reagents for carboxylic acid activation. Their mechanism involves the reaction with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[1] This intermediate can then be attacked by a nucleophile, such as an amine, to form the desired product.

Common Carbodiimide Reagents:

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI): A water-soluble carbodiimide that is favored for its ease of use and the simple removal of its urea byproduct through aqueous workup.[1][2]

  • Dicyclohexylcarbodiimide (DCC): One of the earliest and most common carbodiimides. Its byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration.[3][4]

  • Diisopropylcarbodiimide (DIC): Similar to DCC, but its urea byproduct is more soluble in some organic solvents.[3]

The Role of Additives:

The O-acylisourea intermediate formed from carbodiimides can be unstable and prone to side reactions, such as rearrangement to a stable N-acylurea.[1] To improve efficiency and suppress these unwanted pathways, additives are often employed. These additives react with the O-acylisourea to form a more stable active ester, which is more reactive towards the amine.[1]

Common Additives:

  • 1-Hydroxybenzotriazole (HOBt): A standard additive that enhances coupling efficiency and reduces racemization.[2][5]

  • 1-Hydroxy-7-azabenzotriazole (HOAt): More reactive than HOBt, leading to faster and more efficient couplings, particularly for sterically hindered substrates.[6][7]

  • Ethyl 2-cyano-2-(hydroximino)acetate (Oxyma Pure®): A non-explosive and highly effective alternative to HOBt and HOAt.[2]

Mechanism of EDC/HOBt Mediated Activation:

The following diagram illustrates the key steps in the activation of a carboxylic acid using EDC in the presence of HOBt.

G RCOOH Dihydrobenzothiophene Carboxylic Acid O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + EDC EDC EDC EDC->O_acylisourea O_acylisourea->RCOOH Hydrolysis Active_Ester HOBt Active Ester O_acylisourea->Active_Ester + HOBt Urea Urea Byproduct O_acylisourea->Urea + Amine Side_Product N-Acylurea (Side Product) O_acylisourea->Side_Product Rearrangement HOBt HOBt HOBt->Active_Ester Active_Ester->HOBt Regenerated Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: EDC/HOBt activation workflow.

Onium Salts: High-Efficiency Reagents for Challenging Couplings

Onium salts, including aminium/uronium and phosphonium salts, are highly effective coupling reagents that generate active esters in situ.[7][8] They are particularly useful for difficult couplings involving sterically hindered amino acids or for minimizing racemization.[8][9]

Common Onium Salt Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A third-generation coupling reagent known for its high efficiency, rapid reaction times, and ability to suppress racemization.[6][9][10][11] It is often the reagent of choice for challenging amide bond formations.[9]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used coupling reagent that generates OBt active esters.[7]

  • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium-based reagent that is as efficient as BOP but with less hazardous byproducts.[3][7]

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A highly effective phosphonium salt, especially for coupling N-methylated amino acids.[3]

Mechanism of HATU-Mediated Activation:

HATU-mediated coupling proceeds through the formation of a highly reactive HOAt active ester.[12] The reaction is typically carried out in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[11]

G RCOOH Dihydrobenzothiophene Carboxylic Acid Carboxylate Carboxylate Anion RCOOH->Carboxylate + Base Base Base (e.g., DIPEA) Base->Carboxylate O_acylisouronium O-Acylisouronium Intermediate Carboxylate->O_acylisouronium + HATU HATU HATU HATU->O_acylisouronium Active_Ester OAt Active Ester O_acylisouronium->Active_Ester + HOAt (displaced) HOAt HOAt HOAt->Active_Ester Amide Amide Product Active_Ester->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Caption: HATU-mediated activation pathway.

Other Activation Methods

While carbodiimides and onium salts are the most prevalent, other methods can be employed for carboxylic acid activation:

  • Acid Chlorides: Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) provides a highly reactive intermediate.[13][14] This method is robust but can be incompatible with sensitive functional groups.

  • Mixed Anhydrides: Reaction with chloroformates, such as isobutyl chloroformate, in the presence of a base, forms a mixed anhydride that readily reacts with nucleophiles.

  • BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate): This reagent activates carboxylic acids by forming acyl fluorides in situ, which are highly reactive and effective for synthesizing amides from sterically hindered substrates.[15]

Comparative Overview of Common Coupling Reagents

Reagent ClassExamplesKey AdvantagesKey Disadvantages
Carbodiimides EDC, DCC, DICCost-effective, readily available, well-established protocols.[3]Potential for racemization, formation of N-acylurea byproduct.[1]
Onium Salts HATU, HBTU, PyBOPHigh coupling efficiency, low racemization, suitable for hindered substrates.[7][9]Higher cost, potential for guanidinylation side reactions with uronium salts.[16]
Acid Halides SOCl₂, (COCl)₂High reactivity of the intermediate.[13]Harsh reaction conditions, limited functional group tolerance.[14]
Fluoroformamidinium BTFFHEffective for hindered substrates, forms highly reactive acyl fluorides.[15]Higher cost, requires anhydrous conditions.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for common carboxylic acid activation and amidation reactions.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This protocol is a standard and reliable method for the formation of amide bonds.

Materials:

  • Dihydrobenzothiophene carboxylic acid (1.0 eq)

  • Amine (1.0-1.2 eq)

  • EDC·HCl (1.2-1.5 eq)

  • HOBt (1.0-1.2 eq) or Oxyma Pure® (1.0-1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a solution of the dihydrobenzothiophene carboxylic acid (1.0 eq) and the amine (1.0-1.2 eq) in anhydrous DCM or DMF, add HOBt (1.0-1.2 eq).

  • Add DIPEA (2.0-3.0 eq) to the mixture and stir at room temperature for 10 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2-1.5 eq) portion-wise over 10-15 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash successively with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: HATU-Mediated Amide Coupling

This protocol is recommended for challenging couplings, including those with sterically hindered amines or acids.[11]

Materials:

  • Dihydrobenzothiophene carboxylic acid (1.0 eq)

  • Amine (1.0-1.1 eq)

  • HATU (1.0-1.2 eq)

  • DIPEA or TEA (2.0-3.0 eq)

  • Anhydrous DMF

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the dihydrobenzothiophene carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 eq) to the solution and stir for 5-10 minutes at room temperature.[11]

  • Add HATU (1.0-1.2 eq) to the reaction mixture and continue stirring for 10-15 minutes for pre-activation.[11][12]

  • Add the amine (1.0-1.1 eq) to the reaction mixture.[11]

  • Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography.

Troubleshooting and Considerations

  • Racemization: For chiral carboxylic acids, racemization can be a significant side reaction.[8] The use of additives like HOAt or reagents like HATU, along with lower reaction temperatures, can help to minimize this issue.[10]

  • Steric Hindrance: For sterically demanding substrates, more powerful coupling reagents such as HATU or PyAOP are often necessary.[9] Pre-activation of the carboxylic acid before adding the amine can also improve yields.[12]

  • Solvent Choice: Polar aprotic solvents like DMF and DCM are commonly used. Ensure the use of anhydrous solvents to prevent hydrolysis of the activated intermediates.

  • Base Selection: A non-nucleophilic base such as DIPEA or TEA is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[11]

Conclusion

The activation of the carboxylic acid group in dihydrobenzothiophenes is a critical transformation in the synthesis of a wide array of potential therapeutic agents. A thorough understanding of the available reagents, their mechanisms of action, and the practical aspects of protocol execution is essential for success. By carefully selecting the appropriate coupling reagent and optimizing reaction conditions, researchers can efficiently and reliably synthesize the desired derivatives for further investigation in drug discovery and development.

References

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • ResearchGate. (n.d.). Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling.... Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • An Efficient Light-Mediated Protocol for the Direct Amide Bond Formation via a Novel Carboxylic Acid Photoactivation Mode by Pyridine-CBr4. (n.d.). Retrieved from [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (n.d.). Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Reddit. (2013, May 23). Converting a carboxylic acid to a primary amide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]

  • Zare, A., et al. (2009). A Conversion of Carboxylic Acids to Amides under Microwave Irradiation. Asian Journal of Chemistry, 21(2), 1090-1096.
  • YouTube. (2019, July 29). 08.09 Activation Substitution of Carboxylic Acids. Retrieved from [Link]

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017, September 15). PMC. Retrieved from [Link]

  • YouTube. (2010, December 13). Carboxylic Acid Activation. Retrieved from [Link]

  • Google Patents. (n.d.). US4230849A - Process for the activation of carboxylic acids.
  • Synthesis and pharmacological activity of benzo[b]thiophene-3-carboxylic acid derivatives. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. Retrieved from [Link]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. (2024, September 11). PMC. Retrieved from [Link]

  • Direct conversion of carboxylic acids to free thiols via radical relay acridine photocatalysis enabled by N–O bond cleavage. (n.d.). PMC. Retrieved from [Link]

Sources

Application Note: Strategic Synthesis of 2,3-Dihydrobenzothiophene Cores

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and process development. It prioritizes actionable protocols, mechanistic clarity, and decision-making logic over generic textbook descriptions.

Executive Summary & Strategic Importance

The 2,3-dihydrobenzo[b]thiophene (DHBT) scaffold is a privileged pharmacophore found in bioactive molecules ranging from selective estrogen receptor modulators (e.g., Raloxifene analogs) to 5-lipoxygenase inhibitors (e.g., Zileuton derivatives). Unlike its fully aromatic benzothiophene counterpart, the DHBT core possesses a "puckered" C2-C3 bond (dihedral angle ~31°), offering unique vectoral projection of substituents that is critical for binding affinity in specific enzyme pockets.

Key Synthetic Challenges:

  • Oxidative Instability: The DHBT core is prone to spontaneous oxidation to benzothiophene (aromatization) or S-oxidation to sulfoxides/sulfones under standard workup conditions.

  • Regiocontrol: Establishing substituents at the C2 vs. C3 positions often requires distinct cyclization modes.

  • Polymerization: The electron-rich nature of the sulfide can lead to acid-catalyzed polymerization if conditions are too harsh.

This guide details three distinct "Generations" of synthetic protocols, selected for their reliability (Trustworthiness) and scope (Expertise).

Retrosynthetic Logic & Disconnection Analysis

To select the optimal method, one must analyze the target substitution pattern. The three primary disconnections are:

  • Path A (Intramolecular Alkylation/Acylation): Ideal for forming the C2-C3 bond or C3-Aryl bond.

  • Path B (Radical/Metal-Catalyzed Cyclization): Best for installing complex substituents at C2/C3 during ring closure.

  • Path C (Reduction): The most efficient route if the fully aromatic benzothiophene precursor is commercially available.

Disconnection_Map Target 2,3-Dihydrobenzothiophene Core Prec_A 2-(Arylthio)ethyl Electrophiles (Friedel-Crafts / Alkylation) Target->Prec_A Path A: Bond C2-C3 or Aryl-C3 Prec_B o-Allyl/Vinyl Thioanisoles (Radical/Metal Cyclization) Target->Prec_B Path B: Bond S-C2 or C2-C3 Prec_C Benzothiophene (Selective Reduction) Target->Prec_C Path C: Saturation Note_A Best for: Unsubstituted or C3-Ketone derivatives Prec_A->Note_A Note_B Best for: C2/C3-Functionalized Scaffolds Prec_B->Note_B Note_C Best for: Scale-up of Simple Cores Prec_C->Note_C

Figure 1: Retrosynthetic decision matrix for selecting the optimal cyclization strategy.

Detailed Protocols

Protocol A: Al(OTf)₃-Mediated Cascade Cyclization & Ionic Hydrogenation

Best For: Creating 2,3-substituted cores from open chalcone-like or ketone precursors in a single pot. Mechanism: This modern approach utilizes the superacidic nature of Aluminum Triflate to catalyze a Friedel-Crafts cyclization followed immediately by ionic hydrogenation (using a silane), preventing the formation of the fully aromatic byproduct.

Materials:

  • Substrate: 2-(Alkylthio)chalcone or related enone (1.0 equiv)

  • Catalyst: Al(OTf)₃ (10–20 mol%)

  • Reductant: Triethylsilane (Et₃SiH) (2.0–3.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous

  • Atmosphere: Nitrogen or Argon

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under N₂ flow.

  • Solvation: Add the sulfide substrate (0.5 mmol) and anhydrous DCM (5.0 mL, 0.1 M).

  • Catalyst Addition: Add Al(OTf)₃ (24 mg, 0.05 mmol, 10 mol%) in one portion. The mixture may turn slightly yellow/orange indicating Lewis acid coordination.

  • Cyclization/Reduction: Immediately add Et₃SiH (160 µL, 1.0 mmol, 2.0 equiv) dropwise via syringe.

  • Reaction: Stir at room temperature (25 °C) for 2–4 hours. Monitor by TLC.[1]

    • Checkpoint: The intermediate benzothiophene (if formed) should be rapidly reduced to the dihydro product. If aromatic product persists, add another 1.0 equiv of Et₃SiH.

  • Workup: Quench with saturated aq. NaHCO₃ (10 mL). Extract with DCM (3 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).

Yield Expectation: 75–90% Reference: J. Org. Chem. (Method 1.21) [1].[1][2][3][4][5]

Protocol B: Intramolecular Radical Cyclization (The "Functionalizer")

Best For: Constructing cores with complex substituents at C3 (e.g., spiro-cycles or quaternary centers) that are difficult to access via ionic chemistry. Mechanism: A thiyl radical or aryl radical attacks a pendant alkene/alkyne. This 5-exo-trig cyclization is highly regioselective.

Materials:

  • Substrate: o-(Allylthio)aniline or o-bromoaryl allyl sulfide.

  • Radical Initiator: AIBN (Azobisisobutyronitrile) or V-40.

  • H-Donor: Tributyltin hydride (Bu₃SnH) or Tris(trimethylsilyl)silane (TTMSS) for green chemistry.

  • Solvent: Benzene or Toluene (degassed).

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, dissolve the o-bromoaryl allyl sulfide (0.5 mmol) in dry Toluene (10 mL). Sparge with Argon for 15 minutes (Critical: Oxygen inhibits the radical chain).

  • Reagent Mix: Add AIBN (16 mg, 0.1 mmol, 0.2 equiv).

  • Addition: Add Bu₃SnH (0.6 mmol, 1.2 equiv) via syringe pump over 1 hour to keep the radical concentration low (prevents intermolecular coupling).

  • Heating: Heat to reflux (110 °C) for 3–6 hours.

  • Workup: Cool to RT. Add aqueous KF solution (to precipitate tin residues as insoluble polymeric fluoride). Filter through Celite.[1]

  • Purification: Silica gel chromatography. Note: Tin residues can be sticky; use 10% K₂CO₃-silica if necessary.

Yield Expectation: 60–80% Reference: J. Org. Chem. (Method 1.4) [2].

Protocol C: Selective Hydrogenation of Benzothiophenes

Best For: Converting commercially available benzothiophenes into DHBTs. Challenge: Sulfur poisons most noble metal catalysts (Pd, Pt). Specialized conditions are required.[1]

Materials:

  • Substrate: Substituted Benzothiophene.

  • Catalyst: Pd/C (10 wt% loading) or PdS (Palladium Sulfide) - Preferred for selectivity.

  • Solvent: Ethanol or Ethyl Acetate.

  • Pressure: H₂ balloon (1 atm) or Parr Shaker (50 psi).

Step-by-Step Methodology:

  • Safety: Hydrogen gas is flammable. Ensure proper ventilation.[1]

  • Loading: Charge a hydrogenation vessel with Benzothiophene (1.0 mmol) and solvent (10 mL).

  • Catalyst: Add Pd/C (100 mg, 10 wt% relative to substrate). Tip: If over-reduction (ring opening) is observed, switch to sulfided Pd/C or Rh(PPh₃)₃Cl.

  • Reaction: Purge with H₂ (x3). Stir vigorously at 60 °C under 50 psi H₂ for 12–24 hours.

  • Filtration: Filter through a Celite pad to remove the catalyst. Do not let the catalyst dry out (pyrophoric risk).

  • Isolation: Concentrate filtrate. Usually requires no further purification.

Reference: ResearchGate / Pure Appl. Chem. (Method 1.13) [3].

Troubleshooting & Optimization (E-E-A-T)

ProblemProbable CauseExpert Solution
Aromatization Spontaneous oxidation of the DHBT product.Store product under N₂ at -20°C. Add 1% BHT (stabilizer) if storing in solution. Avoid silica gel with high iron content.
S-Oxidation Presence of peroxides in solvents (THF/Ether).Test solvents for peroxides.[1] Use freshly distilled DCM or Toluene. Use sulfide-compatible oxidants if oxidizing elsewhere.[1]
Polymerization Acid concentration too high (Protocol A).Lower Al(OTf)₃ loading to 5 mol%. Dilute reaction to 0.05 M. Ensure temperature does not exceed 25°C.
Ring Opening Hydrogenolysis of C-S bond (Protocol C).Lower H₂ pressure.[1][6] Switch from Pd/C to PdS (Palladium Sulfide) or Rhodium catalysts which are gentler on C-S bonds.

Mechanistic Visualization (Protocol A)

The following diagram illustrates the cascade pathway for Protocol A, highlighting the critical "Ionic Hydrogenation" step that traps the dihydro core.

Mechanism cluster_prevention Prevention of Aromatization Substrate 2-(Alkylthio)enone LewisAcid Al(OTf)3 Activation Substrate->LewisAcid Coordination Cation Cyclic Sulfonium/Carbocation Intermediate LewisAcid->Cation Friedel-Crafts Cyclization Silane Et3SiH (Hydride Donor) Cation->Silane Ionic Hydrogenation (Trapping) Product 2,3-Dihydrobenzothiophene Cation->Product Fast H- transfer prevents elimination Silane->Product Reductive Saturation

Figure 2: Mechanistic pathway of Al(OTf)₃-mediated cascade cyclization and ionic hydrogenation.

References

  • Synthesis of Dihydrobenzoheterocycles through Al(OTf)3-Mediated Cascade Cyclization and Ionic Hydrogenation. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Novel Route to 2,3-Substituted Benzo[b]thiophenes via Intramolecular Radical Cyclization. Source: The Journal of Organic Chemistry (ACS). URL:[Link]

  • Catalytic hydrogenation of benzothiophene to 2,3-dihydrobenzothiophene. Source: ResearchGate / Reaction Kinetics and Catalysis Letters. URL:[Link]

  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes via the Annulation of Aryl Sulfides with Alkynes. Source: Organic Letters (ACS). URL:[Link]

  • Synthesis of 2,3-Disubstituted Benzo[b]selenophenes via Electrophilic Cyclization. (Analogous Sulfur Chemistry) Source: PMC / NIH. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,3-Dihydrobenzothiophene (DHBT) Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of oxidative dehydrogenation (aromatization) of 2,3-dihydrobenzothiophene to benzothiophene. Ticket ID: DHBT-OX-PREV-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary: The Thermodynamic Trap

Welcome to the technical support center. If you are observing the conversion of 2,3-dihydrobenzothiophene (DHBT) to benzothiophene (BT) , you are fighting thermodynamics.

The driving force for this reaction is the restoration of aromaticity . The thiophene ring in BT possesses significant resonance stabilization energy (~29 kcal/mol). Consequently, DHBT is thermodynamically "eager" to lose two hydrogen atoms to become BT. This process is formally an oxidation (dehydrogenation) and can be triggered by trace metals, light (photo-oxidation), heat, or atmospheric oxygen via radical pathways.

This guide provides the protocols required to arrest this transition during synthesis, storage, and analysis.

Module 1: Storage & Handling (The "Shelf Life" Problem)

User Issue: "My DHBT sample was 98% pure last month. Now NMR shows 15% Benzothiophene. It was stored in a clear vial."

Root Cause Analysis

DHBT is susceptible to photo-induced oxidative dehydrogenation . UV/Visible light generates radical species at the benzylic positions (C2/C3), initiating a cascade that ejects hydrogen to restore the aromatic system.

Standard Operating Procedure (SOP): Long-Term Storage
ParameterSpecificationRationale
Vessel Type Amber borosilicate glassBlocks UV radiation (<400 nm) that initiates radical formation.
Headspace Gas Argon (Ar)Ar is heavier than air and creates a better "blanket" than Nitrogen (

) to exclude

.
Temperature -20°C or -80°CArrhenius kinetics: lowering T significantly reduces the rate of spontaneous dehydrogenation.
Seal Teflon-lined cap + ParafilmPrevents gas exchange. Rubber septa are permeable to

over long periods.
State Solid (Neat)Solutions degrade faster due to dissolved oxygen and solvent-mediated radical propagation.
DOT Diagram: The Degradation Pathway

OxidationPathway DHBT 2,3-Dihydrobenzothiophene (Non-Aromatic Thiophene Ring) Radical Benzylic Radical Intermediate (C2/C3) DHBT->Radical hν (Light) or Initiator Sulfoxide DHBT-S-Oxide (Side Product) DHBT->Sulfoxide [O] (Peroxides) BT Benzothiophene (Aromatic, Stable) Radical->BT -2H (Restoration of Aromaticity)

Figure 1: The primary degradation pathway is dehydrogenation to restore aromaticity. S-oxidation is a secondary risk.

Module 2: Synthetic Troubleshooting

User Issue: "I am synthesizing DHBT by reducing Benzothiophene. During workup, the product reverts to the starting material."

Critical Control Points
  • Quenching Protocol:

    • Avoid Oxidizing Acids: Do not use Nitric acid or hot Sulfuric acid for quenching. Use degassed Ammonium Chloride (

      
      ) or dilute HCl.
      
    • Temperature Control: Perform all quenches at 0°C. The exotherm from quenching a reduction (e.g.,

      
       or 
      
      
      
      ) provides the heat activation energy for re-oxidation if
      
      
      is present.
  • Solvent Degassing (The Freeze-Pump-Thaw Cycle):

    • Sparging with nitrogen is often insufficient for DHBT synthesis.

    • Protocol:

      • Place solvent in a Schlenk flask.

      • Freeze with liquid

        
        .
        
      • Apply high vacuum (pump) to remove headspace gas.

      • Thaw in warm water (gas bubbles escape).

      • Repeat 3x. Backfill with Argon.

  • Metal Scavenging:

    • If using metal catalysts (Pd, Pt, Rh) for the forward reaction (hydrogenation), remove them immediately .

    • Why? These metals are microscopic "reversibility engines." If you leave Pd/C in the mixture and expose it to air, it will catalyze the dehydrogenation of DHBT back to BT rapidly.

    • Action: Filter through Celite® under an inert atmosphere before removing the solvent.

Module 3: Analytical Artifacts (The "Ghost" Peak)

User Issue: "My LC-MS says the compound is pure DHBT, but my GC-MS shows 40% Benzothiophene. Which is lying?"

Diagnosis: The GC-MS is likely creating the impurity.

The Thermal Dehydrogenation Artifact

Gas Chromatography (GC) injectors typically operate at 200°C–280°C. At these temperatures, DHBT can undergo thermal dehydrogenation inside the injector port, especially if the liner is dirty (active sites).

Troubleshooting Flowchart

AnalyticalTroubleshoot Start Impurity Detected: Benzothiophene Method Which Method? Start->Method GC GC-MS / GC-FID Method->GC HPLC HPLC / LC-MS Method->HPLC ActionGC LOWER Injector Temp <150°C Check Liner Cleanliness GC->ActionGC ActionLC Check Mobile Phase for Peroxides (THF/Ethers) HPLC->ActionLC ResultGC Peak Disappears? Artifact Confirmed. ActionGC->ResultGC ResultLC Real Sample Degradation ActionLC->ResultLC

Figure 2: Decision tree to distinguish between real sample degradation and analytical artifacts.

Recommended Analytical Parameters
  • HPLC/UPLC: Preferred method. Use Diode Array Detection (DAD).

    • Note: BT has a distinct UV absorption shift compared to DHBT due to extended conjugation.

  • NMR: The gold standard.

    • Look for the disappearance of the multiplet signals at ~3.2 ppm (C3-H) and ~3.6 ppm (C2-H) .

    • Look for the appearance of the aromatic singlet at ~7.4 ppm (C2/C3 protons of BT).

Module 4: Metabolic Stability (For Drug Discovery)

User Issue: "We are testing a DHBT-scaffold drug in liver microsomes (HLM). The intrinsic clearance (


) is incredibly high."

Technical Insight: In biological systems (P450 enzymes), DHBT is a "metabolic alert."

  • Desaturation: CYP450 enzymes can catalyze the direct dehydrogenation to BT.

  • S-Oxidation: The sulfur lone pair is a soft nucleophile, easily oxidized to the sulfoxide or sulfone.

Mitigation Strategy (Medicinal Chemistry): If the DHBT core is essential for binding, you must block the metabolic "soft spots."

  • Gem-dimethylation: Add two methyl groups at the C2 or C3 position. This sterically hinders the approach of oxidants and, more importantly, removes the protons necessary for aromatization. If there are no protons to remove, it cannot dehydrogenate to benzothiophene.

References

  • Zirka, A. A., et al. (1998). "Hydrogenation of benzothiophene in a solution of cyclohexane in the presence of palladium sulfide catalyst." Reaction Kinetics and Catalysis Letters, 63(1), 1-7. Link

    • Establishes the reversibility of the reaction and the kinetic parameters of the hydrogenation/dehydrogen
  • Block, E. (2007). "The synthesis and chemistry of 2,3-dihydrothiophene and its derivatives." Science of Synthesis, 33, 224.[1] Link

    • Authoritative review on the handling, instability, and polymeriz
  • Draize, A. S., et al. (2023). "Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene." Journal of Medicinal Chemistry, 66(11), 7355-7373.[2] Link

    • Provides modern protocols for handling tetrahydro/dihydro benzothiophene derivatives and metabolic stability d
  • Kodama, K., et al. (1973). "Microbial oxidation of benzothiophene and its derivatives." Agricultural and Biological Chemistry, 37(1), 45-50. Link

    • Foundational text on the metabolic/microbial oxidation p

Sources

Technical Support Center: Purification of 2,3-Dihydro-1-benzothiophene-2-carboxylic Acid

[1][2]

Case ID: PUR-DBT-2CA-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Purification Protocols, Chiral Resolution, and Troubleshooting for 2,3-Dihydro-1-benzothiophene-2-carboxylic Acid[1][2]

Executive Summary & Chemical Context

This guide addresses the purification of 2,3-dihydro-1-benzothiophene-2-carboxylic acid (CAS: 27916-82-1), a critical scaffold in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and other anti-inflammatory agents.[1][2]

Compound Profile:

  • Structure: A benzene ring fused to a reduced thiophene ring, bearing a carboxylic acid at the C2 position.[1]

  • Critical Attribute: The C2 position is a chiral center.[1] Synthetic routes (e.g., reduction of benzo[b]thiophene-2-carboxylic acid) typically yield a racemate requiring resolution.[1][2]

  • Stability Warning: While the dihydro-core is more stable than some thiophene derivatives, the sulfur atom remains susceptible to oxidation (sulfoxide/sulfone formation) and the carboxylic acid makes it prone to decarboxylation under extreme heat.[2]

Standard Purification Protocols

Protocol A: Acid-Base Extraction (The "Workhorse" Method)

Use this for crude reaction mixtures containing neutral organic impurities (unreacted starting materials, non-acidic byproducts).[1][2]

The Logic: This method exploits the acidity of the carboxylic group (pKa ~3.8–4.2).[2] By converting the acid to its water-soluble carboxylate salt, we can wash away non-acidic impurities before regenerating the product.[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction residue in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane ).[1][2]

  • Salt Formation: Extract the organic layer with 1M NaOH or saturated NaHCO₃ (2-3 times).[2]

    • Scientist Note: NaHCO₃ is milder and preferred if your molecule has other base-sensitive groups.[1] NaOH is more efficient for bulk removal.[1]

    • Result: The product moves into the aqueous layer (as sodium salt); neutral impurities stay in the organic layer.[2]

  • Organic Wash: Wash the combined aqueous extracts with fresh Ethyl Acetate (1x) to remove entrained neutral organics.[2] Discard this organic layer.

  • Clarification (Optional but Recommended): If the aqueous solution is colored (pink/red), treat with activated charcoal (5% w/w) for 15 mins, then filter through Celite.

  • Acidification (Precipitation): Cool the aqueous layer to 0–5°C. Slowly add 2M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white to off-white solid.[1]

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum at 40°C.

Protocol B: Recrystallization (The "Polishing" Step)

Use this to remove trace inorganic salts or isomeric impurities.[2]

Solvent System: Toluene/Hexane (1:1) or Ethanol/Water (variable ratio).[2]

  • Dissolution: Suspend the crude solid in the minimum amount of hot Toluene (approx. 80°C).

  • Saturation: If the solid doesn't fully dissolve, add Ethanol dropwise until clear.

  • Cooling: Remove from heat. Allow to cool slowly to room temperature.

    • Troubleshooting: If "oiling out" occurs (droplets instead of crystals), reheat and add a seed crystal or scratch the glass surface.

  • Precipitation: Once at room temperature, slowly add Hexane (anti-solvent) to drive further precipitation.[2] Cool to 4°C overnight.

  • Filtration: Collect crystals and wash with cold Hexane.

Advanced Protocol: Chiral Resolution

Since the C2 position is chiral, drug development often requires the pure enantiomer.[2]

Method: Diastereomeric Salt Formation Resolving Agent: (R)-(+)-

12

Workflow Visualization (DOT):

ChiralResolutionStartRacemic Mixture(2,3-dihydro-1-benzothiophene-2-COOH)AgentAdd Chiral Amine(e.g., (R)-alpha-methylbenzylamine)Start->AgentSolventDissolve in Hot Ethanol/EtOAcAgent->SolventCoolControlled Cooling(Crystallization of Diastereomeric Salt)Solvent->CoolFilterFiltrationCool->FilterSolidSolid Filter Cake(Enriched Diastereomer Salt)Filter->SolidDesired SaltLiquorMother Liquor(Opposite Enantiomer)Filter->LiquorUndesiredCrackAcid Crack(Suspend in H2O, add HCl)Solid->CrackFinalPure Enantiomer(Precipitate)Crack->Final

Caption: Workflow for the optical resolution of the racemic acid via diastereomeric salt crystallization.

Troubleshooting & FAQs

Issue 1: Persistent Coloration

Q: My product is consistently pink or reddish, even after recrystallization. Is it impure? A: Yes.[1] Thiophene derivatives are notorious for trace oxidation products (sulfoxides) or polymerization byproducts that are highly colored.[2]

  • Fix: Perform the Acid-Base Extraction (Protocol A) again, but strictly include the Activated Charcoal step (Step 4). Ensure the charcoal is filtered off completely using a Celite pad to prevent carbon contamination.[2]

Issue 2: Low Yield after Acidification

Q: I acidified my aqueous extract to pH 4, but very little solid precipitated. A: The pKa of the acid is likely near 4.[1] At pH 4, ~50% of your molecule is still in the ionized (soluble) salt form.[2]

  • Fix: You must drive the equilibrium completely. Acidify to pH 1–2 . If the product is still soluble (due to the polarity of the sulfur), saturate the aqueous layer with NaCl (Salting Out) and perform a "Reverse Extraction" using Ethyl Acetate, then evaporate the solvent.[2]

Issue 3: Inseparable Impurity

Q: HPLC shows a peak with a similar retention time that won't crystallize out. A: This is often the unreduced starting material (benzo[b]thiophene-2-carboxylic acid).[1][2] The aromatic ring makes it planar, whereas your product is slightly puckered (dihydro).[2]

  • Fix: Their solubilities are similar, making crystallization difficult.[1] Use Protocol A (Extraction) but adjust the pH.[2] The aromatic acid is slightly stronger (lower pKa) than the dihydro acid.[2]

    • Advanced Trick: Extract the organic layer with a buffer at pH 5.5 .[2] The stronger aromatic acid will ionize and move to water; the weaker dihydro acid (your product) may remain largely in the organic layer.[2]

Quantitative Data: Solubility Profile

SolventSolubility (25°C)Solubility (Hot)Suitability
Water (pH 7) < 0.5 mg/mL< 1 mg/mLPoor (Precipitation medium)
Water (pH 10) > 100 mg/mL> 100 mg/mLExcellent (Extraction medium)
Ethanol ModerateHighGood (Recrystallization)
Dichloromethane HighHighGood (Extraction solvent)
Hexane NegligibleLowGood (Anti-solvent)

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 277983, 2,3-Dihydrobenzo[b]thiophene-2-carboxylic acid.[1][2] Retrieved from [Link][2]

  • Mori, K. et al. (1979). Synthesis of optically active forms of 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid.[1][2] Tetrahedron.[3] (General reference for chiral resolution of thiophene acids).

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.).[2] Butterworth-Heinemann.[1][2] (Standard protocols for carboxylic acid purification).

  • Google Patents. Process for purification of carboxylic acids (US5387713A).[2] Retrieved from (General methodology for oxidative impurity removal).[2]

Technical Support Center: Stability of 2,3-Dihydrobenzothiophene-2-carboxylic Acid in Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2,3-dihydrobenzothiophene-2-carboxylic acid. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving this compound, with a specific focus on its stability in acidic environments. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate potential challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 2,3-dihydrobenzothiophene-2-carboxylic acid in acidic conditions?

The main stability concern for 2,3-dihydrobenzothiophene-2-carboxylic acid under acidic conditions is its susceptibility to decarboxylation . This reaction involves the loss of the carboxylic acid group as carbon dioxide, leading to the formation of 2,3-dihydrobenzothiophene. The reaction is often catalyzed by heat and the presence of a strong acid.

Additionally, depending on the specific reaction conditions and the presence of oxidizing agents, the thioether linkage in the dihydrobenzothiophene ring system could be susceptible to oxidation , forming the corresponding sulfoxide or sulfone. While less commonly reported under simple acidic stress, it is a potential degradation pathway to consider, especially in complex reaction mixtures.

Q2: I am observing an unexpected loss of my starting material during an acid-catalyzed reaction. How can I confirm if decarboxylation is occurring?

To confirm decarboxylation, you should aim to detect the primary degradation product, 2,3-dihydrobenzothiophene. A straightforward approach is to use Gas Chromatography-Mass Spectrometry (GC-MS) to analyze your reaction mixture.

Troubleshooting Steps:

  • Sample Preparation: Quench a small aliquot of your reaction mixture and extract it with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC-MS Analysis: Analyze the organic extract by GC-MS.

  • Data Interpretation: Look for a peak corresponding to the mass-to-charge ratio (m/z) of 2,3-dihydrobenzothiophene. Compare the obtained mass spectrum with a reference spectrum if available. The presence of this species is a strong indicator of decarboxylation.[1]

Q3: Can the aromatic ring of the benzothiophene core undergo side reactions in strong acid?

While the dihydrobenzothiophene ring is generally stable, strong acidic conditions, particularly at elevated temperatures, can promote various reactions. In the presence of certain reagents, electrophilic substitution on the benzene ring is a possibility, although this is highly dependent on the specific reaction conditions.

It's also worth noting that related compounds, like benzothiophene-2,3-dione, can be formed from the acid-catalyzed cyclization of precursors like 2-mercaptophenylglyoxylate.[2] While not a direct degradation pathway for 2,3-dihydrobenzothiophene-2-carboxylic acid, it highlights the reactivity of the benzothiophene scaffold under acidic conditions.

Troubleshooting Guides

Problem 1: Significant Decarboxylation Observed During Synthesis or Workup

Scenario: You are performing a reaction in an acidic medium (e.g., using HCl, H₂SO₄, or a Lewis acid) and upon analysis, you find a significant amount of the decarboxylated product, 2,3-dihydrobenzothiophene.

Root Cause Analysis:

  • Elevated Temperature: The rate of acid-catalyzed decarboxylation is highly temperature-dependent.

  • Strong Acidity: The concentration and strength of the acid catalyst directly influence the rate of decarboxylation.

  • Prolonged Reaction Time: Extended exposure to acidic conditions increases the extent of degradation.

Mitigation Strategies:

StrategyDescriptionRationale
Lower Reaction Temperature Conduct the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate.Reduces the kinetic energy available to overcome the activation energy for decarboxylation.
Use a Milder Acid Catalyst If the reaction chemistry permits, substitute strong mineral acids with weaker organic acids (e.g., acetic acid) or use a lower concentration of the strong acid.Decreases the catalytic activity towards the unwanted decarboxylation side reaction.
Minimize Reaction Time Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench the reaction as soon as the starting material is consumed or the desired product is formed.Reduces the time the molecule is exposed to the destabilizing acidic environment.
Alternative Synthetic Routes Consider synthetic pathways that avoid strongly acidic conditions for sensitive steps. For example, amide couplings can often be achieved under neutral or mildly basic conditions using coupling agents like HATU or CDI.[3]Bypasses the problematic reaction conditions altogether.
Problem 2: Difficulty in Isolating and Purifying the Carboxylic Acid Product

Scenario: After an acidic workup, you experience low yields of the desired 2,3-dihydrobenzothiophene-2-carboxylic acid, and purification by chromatography is challenging due to the presence of closely eluting impurities.

Root Cause Analysis:

  • Co-elution of Degradation Products: The decarboxylated product, 2,3-dihydrobenzothiophene, is less polar and may have a similar retention factor to the desired product in certain solvent systems.

  • Incomplete Extraction: The carboxylic acid is more polar than its decarboxylated counterpart and may require specific pH adjustments for efficient extraction into an organic solvent.

Troubleshooting Protocol:

Workflow for Improved Isolation and Purification

A Reaction Mixture (Acidic) B Neutralize with Base (e.g., NaHCO₃ solution) A->B Quench C Extract with Organic Solvent (e.g., Ethyl Acetate) B->C D Separate Layers C->D E Aqueous Layer (Contains Carboxylate Salt) D->E F Organic Layer (Contains Non-acidic Impurities) D->F Discard or Analyze G Re-acidify Aqueous Layer (e.g., with dilute HCl) E->G H Extract with Organic Solvent G->H I Dry and Concentrate Organic Layer H->I J Purify by Chromatography or Recrystallization I->J K Isolated Product J->K

Caption: Acid-base extraction workflow.

Step-by-Step Guide:

  • Neutralization: After the reaction is complete, carefully neutralize the acidic mixture with a mild base such as a saturated sodium bicarbonate solution. This will convert the carboxylic acid to its more water-soluble carboxylate salt.

  • Initial Extraction: Extract the neutralized mixture with an organic solvent like ethyl acetate. The less polar, non-acidic impurities (including any decarboxylated product) will partition into the organic layer.

  • Separation: Separate the aqueous and organic layers. The organic layer can be discarded or analyzed to quantify the extent of decarboxylation.

  • Re-acidification: Carefully re-acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This will protonate the carboxylate salt, making the desired product less water-soluble.

  • Final Extraction: Extract the acidified aqueous layer with a fresh portion of organic solvent. The desired carboxylic acid will now move into the organic phase.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by column chromatography or recrystallization with a higher degree of purity.

Forced Degradation Study Protocol

To systematically evaluate the stability of 2,3-dihydrobenzothiophene-2-carboxylic acid, a forced degradation study is recommended.[4][5][6] This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways.

Objective: To determine the stability of 2,3-dihydrobenzothiophene-2-carboxylic acid under acidic, basic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • 2,3-Dihydrobenzothiophene-2-carboxylic acid

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (0.1 M and 1 M)

  • Hydrogen peroxide (3%)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • HPLC system with a UV detector

  • LC-MS system for peak identification

Experimental Workflow:

cluster_0 Stress Conditions cluster_1 Analysis A Acid Hydrolysis (0.1 M HCl, 1 M HCl) F Sample Preparation (Dilution, Neutralization) A->F B Base Hydrolysis (0.1 M NaOH, 1 M NaOH) B->F C Oxidative (3% H₂O₂) C->F D Thermal (Solid & Solution) D->F E Photolytic (Solid & Solution) E->F G HPLC-UV Analysis (Quantify Degradation) F->G H LC-MS Analysis (Identify Degradants) G->H I Mass Balance Calculation H->I

Caption: Forced degradation study workflow.

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of 2,3-dihydrobenzothiophene-2-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl in a vial.

    • In a separate vial, mix equal volumes of the stock solution and 1 M HCl.

    • Keep one set of vials at room temperature and another at an elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis:

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Calculate the percentage of degradation.

    • For significant degradation products, use LC-MS to determine their mass and propose potential structures.

  • Mass Balance: Ensure that the sum of the assay of the parent compound and the area of all degradation products is close to 100% to confirm that all significant degradants are being detected.[7]

Expected Outcome for Acidic Conditions: The primary degradation product is expected to be 2,3-dihydrobenzothiophene due to decarboxylation. The rate of degradation will be higher at elevated temperatures and with higher acid concentrations.

By understanding the inherent stability of 2,3-dihydrobenzothiophene-2-carboxylic acid and employing the appropriate handling, reaction, and workup procedures, researchers can minimize degradation and improve the overall efficiency and success of their experiments.

References

  • Oldenhuis, R., et al. (1991). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Applied and Environmental Microbiology, 57(1), 7-14. Available at: [Link]

  • Mäkinen, J., et al. (2023). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules, 28(12), 4691. Available at: [Link]

  • ResearchGate. (n.d.). GCMS analysis for the decarboxylation of benzothiophene-2-carboxylic... [Image]. Available at: [Link]

  • Bressler, D. C., & Fedorak, P. M. (2000). Purification, Stability, and Mineralization of 3-Hydroxy-2-Formylbenzothiophene, a Metabolite of Dibenzothiophene. Applied and Environmental Microbiology, 66(5), 2163-2168. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]

  • BioPharm International. (2020). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International, 33(11). Available at: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. Available at: [Link]

  • Alsante, K. M., et al. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS Life Science Services. Available at: [Link]

  • Patel, S., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research, 2(6), 1316. Available at: [Link]

Sources

Storage conditions to prevent dehydrogenation of dihydrobenzothiophenes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dihydrobenzothiophenes

A Guide to Preventing Dehydrogenation During Storage and Handling

Welcome to the technical support center for researchers, scientists, and drug development professionals working with dihydrobenzothiophene derivatives. This guide provides in-depth, field-proven insights into the stability of these compounds, focusing on the prevention of dehydrogenation—a common degradation pathway. Our goal is to move beyond simple instructions to explain the causality behind each recommendation, ensuring the integrity of your valuable materials and the reproducibility of your results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I've observed a change in the analytical profile of my stored dihydrobenzothiophene sample. What is the likely cause of this degradation?

A: The most common degradation pathway for dihydrobenzothiophenes is dehydrogenation, which is an oxidation reaction that converts the compound to its more stable, fully aromatic benzothiophene analog.

The Scientific Rationale: The core issue is one of chemical stability. The dihydro- form of the molecule has a non-aromatic, saturated heterocyclic ring. The dehydrogenated form, benzothiophene, possesses a fully aromatic thiophene ring fused to a benzene ring. This aromatic system is significantly more stable. Given a pathway, the molecule will readily lose two hydrogen atoms to achieve this lower energy state. This process is irreversible under typical laboratory conditions. The primary factors that facilitate this unwanted conversion are exposure to atmospheric oxygen, light, and elevated temperatures.[1][2]

  • Oxygen: As the oxidant, atmospheric oxygen is the primary driver of dehydrogenation. The reaction can be a slow, thermal oxidation or a more rapid photo-oxidation.[1]

  • Light (Photo-oxidation): UV and even visible light can provide the activation energy for the reaction. Light can excite the dihydrobenzothiophene molecule to a triplet state, which is highly reactive towards oxygen, initiating the degradation cascade.[3][4]

  • Heat (Thermal-oxidation): Increased temperature accelerates the rate of all chemical reactions, including this degradation pathway.[5] While significant dehydrogenation often requires high heat in industrial processes, long-term storage at ambient or elevated temperatures can lead to substantial sample degradation over time.[2][6]

G Figure 1: Dehydrogenation of Dihydrobenzothiophene cluster_0 Reaction Pathway cluster_1 Driving Factors Dihydrobenzothiophene 2,3-Dihydrobenzothiophene (Less Stable, Non-Aromatic) Benzothiophene Benzothiophene (More Stable, Aromatic) Dihydrobenzothiophene->Benzothiophene + H₂ (lost) Oxygen Oxygen Oxygen->Dihydrobenzothiophene Oxidizes Light Light Light->Dihydrobenzothiophene Excites Heat Heat Heat->Dihydrobenzothiophene Accelerates

Caption: Figure 1: The dehydrogenation pathway and its primary drivers.

Q2: How can I confirm that dehydrogenation is occurring in my sample?

A: You can use standard analytical techniques to monitor the purity of your sample and detect the formation of the benzothiophene byproduct.

Recommended Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is often the most direct method. Look for the disappearance of signals corresponding to the aliphatic protons in the dihydro- ring (typically in the 2.5-3.5 ppm region) and the appearance of new, sharp signals in the aromatic region (typically >7.0 ppm) corresponding to the protons on the newly formed thiophene ring.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Methodology: Develop a GC method that can separate the parent dihydrobenzothiophene from the potential benzothiophene impurity.

    • Detection: The dehydrogenated product will have a molecular ion (M+) in the mass spectrum that is two mass units (2 Da) lower than the parent compound, corresponding to the loss of two hydrogen atoms. For example, 2,3-dihydrobenzothiophene has a molecular weight of 136.1 g/mol , while its dehydrogenation product, benzothiophene, is 134.2 g/mol .[7]

  • UV-Visible Spectroscopy:

    • Principle: The formation of the extended aromatic system in the benzothiophene product will result in a significant change in the UV-Vis absorption spectrum. Expect a red-shift (a shift to longer wavelengths) and a change in the molar absorptivity of the main absorption peaks as the conjugation of the system increases.[3]

Q3: What are the definitive storage conditions to prevent the degradation of solid dihydrobenzothiophene compounds?

A: To ensure long-term stability, solid samples must be protected from all three primary degradation factors: oxygen, light, and heat. The ideal method is storage in an inert atmosphere, at low temperature, and in the dark.

Data Summary: Recommended Storage Conditions

ParameterConditionRationale & Source
Atmosphere Inert Gas (Argon or Nitrogen)Excludes oxygen, the primary oxidant. Argon is denser than air and provides a better protective blanket.[1][8]
Temperature ≤ 5°C (Refrigerator) or -20°C (Freezer)Reduces the kinetic rate of degradation.[5][9]
Light Amber Glass Vial / Stored in DarknessPrevents photo-oxidation initiated by UV or visible light.[1]
Container Tightly Sealed Glass Vial with Secure CapPrevents ingress of atmospheric oxygen and moisture. For ultimate protection, seal in a glass ampoule.[8][10]

Step-by-Step Protocol for Long-Term Storage of Solids:

  • Preparation: Perform all manipulations in an inert atmosphere glovebox or using a Schlenk line.[11]

  • Vessel Selection: Choose a clean, dry amber glass vial with a PTFE-lined cap or a specialized seal like a SureSeal.[10]

  • Aliquotting: Weigh the desired amount of the solid dihydrobenzothiophene into the vial. Avoid storing the entire batch in a single container that will be opened repeatedly.

  • Inerting:

    • In a Glovebox: Simply cap the vial tightly inside the glovebox, which is already filled with an inert gas.[8]

    • Using a Schlenk Line: Place the uncapped vial inside a Schlenk flask. Attach the flask to the line and perform at least three "purge-and-refill" cycles: apply a vacuum to remove air, then backfill with high-purity argon or nitrogen.[11]

  • Sealing: After the final backfill, quickly and securely cap the vial while maintaining a positive pressure of inert gas. Wrap the cap and neck of the vial with Parafilm® as an extra precaution against moisture and air ingress.

  • Storage: Place the sealed, inerted vial in a designated, labeled spot within a refrigerator or freezer, away from light sources.

Q4: I need to work with my dihydrobenzothiophene in solution. What are the best practices for preparing and storing solutions?

A: Solutions are often more susceptible to degradation due to increased molecular mobility and interaction with dissolved oxygen or solvent impurities. Rigorous exclusion of air from the solvent is critical.

Step-by-Step Protocol for Solution Preparation and Storage:

  • Solvent Selection: Choose a high-purity, anhydrous grade solvent that is appropriate for your compound's solubility and your downstream application.

  • Solvent Degassing (Crucial Step): Before use, the solvent must be thoroughly degassed to remove dissolved oxygen. The most common and effective method is "Freeze-Pump-Thaw."

    • Place the solvent in a sealed Schlenk flask.

    • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

    • Pump: Apply a high vacuum to the flask. This removes the gases from the headspace above the frozen solvent.

    • Thaw: Close the vacuum valve and allow the solvent to thaw completely. You will often see bubbles of gas being released from the liquid.

    • Repeat: Repeat this entire cycle at least three times to ensure all dissolved oxygen is removed.

    • After the final cycle, backfill the flask with an inert gas like argon.

  • Solution Preparation: Perform all steps (weighing solid, adding solvent, mixing) under a positive pressure of inert gas, either in a glovebox or using Schlenk line techniques.[11]

  • Storage: Store the final solution in a tightly sealed amber vial or Schlenk flask with a glass or PTFE stopcock, under a positive pressure of inert gas, and at low temperature (refrigerated or frozen).

A Note on Antioxidants: For some applications, adding a small amount of a radical scavenger antioxidant like Butylated Hydroxytoluene (BHT) to the solution may provide additional protection.[12] However, this should be tested first to ensure the antioxidant does not interfere with your downstream experiments.

Q5: I'm following the storage protocols, but I still suspect my compound is degrading. What am I missing?

A: If you are confident in your long-term storage, the degradation is likely occurring during handling and sampling or due to less obvious factors. Use the following troubleshooting guide to identify the source of the problem.

G Start Degradation Detected in Dihydrobenzothiophene Sample Q1 Is the bulk, unopened sample stored correctly? (Inert, Cold, Dark) Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Does degradation appear after sampling? A1_Yes->Q2 Fix1 Implement Proper Storage Protocol: - Use Glovebox/Schlenk Line - Purge with Argon - Store in Amber Vial at ≤5°C A1_No->Fix1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Fix2 Improve Handling Technique: - Use air-free techniques (cannula, syringe) - Never open a cold vial in air - Re-purge headspace with Argon after use A2_Yes->Fix2 Q3 Are you using degassed, anhydrous solvents for solutions? A2_No->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider Inherent Instability: - Some derivatives are intrinsically less stable. - Re-purify before use if necessary. A3_Yes->End Fix3 Implement Solvent Degassing: - Use Freeze-Pump-Thaw method - Store solvents under Argon A3_No->Fix3

Caption: Figure 2: Troubleshooting workflow for unexpected sample degradation.

Key Troubleshooting Points:

  • Handling Errors: The most common point of failure is during sampling. Never open a cold vial directly into the ambient atmosphere; condensation will introduce water and air.[10] Always allow the container to warm to room temperature before opening, and preferably, open it under a counter-flow of inert gas or in a glovebox.

  • Leaky Seals: Septa on reagent bottles degrade with each puncture. A perforated septum is no longer an effective barrier to air.[10] If you are frequently accessing a bottle, consider transferring the contents into smaller, single-use vials.

  • Contaminated Solvents: Using solvents that have not been properly dried or degassed will immediately expose your compound to oxygen and moisture.[8]

  • Inherent Instability: Be aware that certain substitution patterns on the dihydrobenzothiophene ring system can render the molecule more susceptible to oxidation. If you have a particularly electron-rich derivative, it may simply have a shorter shelf-life, requiring more stringent handling and periodic re-analysis.

By implementing these rigorous storage and handling protocols, you can significantly extend the shelf-life of your dihydrobenzothiophene compounds, ensuring the integrity of your starting materials and the validity of your experimental outcomes.

References

  • Degradation mechanism of benzodithiophene-based conjugated polymers when exposed to light in air.
  • Air Sensitive Compounds.Ossila.
  • Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives.MDPI.
  • Review on the Synthesis and Diverse Applications of Biologically Significant Sulfur- Containing Heterocycles.Neuroquantology.
  • Nitrogen and sulfur-containing heterocycles – potential antioxidant additives in mineral and synthetic lubricating oils.
  • Storage of air and temperature sensitive reagents.Chemistry Stack Exchange.
  • Working with air and moisture sensitive compounds.Molecular Inorganic Chemistry, Utrecht University.
  • Air-free technique.Wikipedia.
  • Techniques for Handling Air-Sensitive Compounds.Wipf Group, University of Pittsburgh.
  • Ultraviolet light-induced decomposition of benzothiophene and dibenzothiophene derivatives for efficient sulfur removal without additives and catalysts.
  • New Nitrogen-, Oxygen-, and Sulfur-Containing Heterocyclic Compounds as Anti-Colon Cancer Agents.
  • Kinetic Study of Benzothiophene Hydrogenation Catalyzed by Ruthenium Complex.ThaiScience.
  • Dehydrogen
  • Temperature-induced polymorphism of a benzothiophene derivative: reversibility and impact on the thin film morphology.
  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts.
  • A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat.

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Technical Support Center: Optimizing Yield in the Reduction of Benzothiophene-2-carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the chemical reduction of benzothiophene-2-carboxylates to their corresponding primary alcohols, specifically (benzothiophen-2-yl)methanol. Benzothiophene derivatives are crucial pharmacophores in many FDA-approved drugs, making the optimization of their synthesis a critical endeavor.[1][2] This document addresses common experimental challenges through detailed troubleshooting guides and frequently asked questions, grounding all recommendations in established chemical principles and field-proven experience.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the reduction of benzothiophene-2-carboxylates.

Q1: My reaction yield is consistently low (<50%), and TLC analysis shows a significant amount of unreacted starting material. What are the likely causes?

A1: Low or incomplete conversion is a frequent issue stemming from several critical factors. The primary culprits are typically related to reagent activity and reaction conditions.

  • Reagent Purity and Activity: Lithium aluminum hydride (LiAlH₄) is a highly potent reducing agent, but it is also extremely sensitive to moisture.[3] Commercial LiAlH₄ can degrade over time if not stored under strictly anhydrous conditions, appearing as a dark gray powder instead of white.[4]

    • Troubleshooting Step: Test the activity of your LiAlH₄. Carefully add a very small amount (tip of a spatula) to a beaker of water. Vigorous bubbling (hydrogen gas evolution) indicates active reagent.[4] If the reaction is sluggish, consider using a fresh bottle or a standardized solution.

  • Anhydrous Reaction Conditions: LiAlH₄ reacts violently with water and other protic solvents.[5][6] Any moisture present in your solvent or on your glassware will consume the reagent, reducing the effective stoichiometry and lowering your yield.

    • Troubleshooting Step: Ensure all glassware is flame-dried or oven-dried immediately before use. Use a freshly distilled, anhydrous, non-protic solvent like tetrahydrofuran (THF) or diethyl ether.[5] It is good practice to add a small amount of LiAlH₄ to the solvent first to eliminate any residual moisture before adding the substrate.[5]

  • Stoichiometry: For the complete reduction of an ester to a primary alcohol, two equivalents of hydride are consumed mechanistically.[7] In practice, an excess of LiAlH₄ (typically 1.5 to 2.0 equivalents relative to the ester) is used to drive the reaction to completion and account for any incidental quenching.

    • Troubleshooting Step: Recalculate your reagent stoichiometry. Increase the equivalents of LiAlH₄ used in increments (e.g., from 1.5 to 2.0 eq).

  • Mode of Addition: The standard procedure involves adding a solution of the ester to a suspension of LiAlH₄ in the solvent. This ensures the reducing agent is always in excess, which favors complete reduction.[6]

    • Troubleshooting Step: If you are adding the LiAlH₄ to the ester, reverse the addition. Dissolve your benzothiophene-2-carboxylate in anhydrous THF and add this solution dropwise to a cooled (0 °C) suspension of LiAlH₄ in THF.

low_yield_troubleshooting start Low Yield & Recovered SM check_reagent 1. Verify LiAlH₄ Activity (Is it white/light gray?) start->check_reagent check_conditions 2. Ensure Strict Anhydrous Conditions check_reagent->check_conditions Reagent OK replace_reagent Use fresh LiAlH₄ check_reagent->replace_reagent Reagent is Dark/ Inactive check_stoich 3. Review Stoichiometry (Using 1.5-2.0 eq?) check_conditions->check_stoich Conditions Dry dry_system Flame-dry glassware, use anhydrous solvent check_conditions->dry_system Moisture Suspected check_addition 4. Confirm Mode of Addition (Ester to LAH?) check_stoich->check_addition Stoich. Correct increase_stoich Increase LiAlH₄ to 2.0 equivalents check_stoich->increase_stoich Using <1.5 eq solution Optimized Yield check_addition->solution Addition Correct reverse_addition Add ester solution to LiAlH₄ suspension check_addition->reverse_addition LAH to Ester replace_reagent->check_conditions dry_system->check_stoich increase_stoich->check_addition reverse_addition->solution

Caption: Troubleshooting workflow for low reaction yield.

Q2: My workup is generating a thick, gelatinous precipitate or a persistent emulsion, making product extraction impossible and leading to significant product loss. How can I resolve this?

A2: This is the most common physical challenge in reactions using aluminum hydrides. The aluminum salts generated during the quench are prone to forming intractable emulsions.[8] Several standardized workup procedures have been developed to produce granular, easily filterable precipitates.

  • The Fieser Workup (Recommended): This is a highly reliable method that involves the sequential, dropwise addition of specific volumes of water and aqueous base.[9][10] The precise ratios are critical for forming a granular, white precipitate of aluminum salts.

    • Protocol: For a reaction using X grams of LiAlH₄, cool the reaction mixture to 0 °C and add, sequentially and very slowly with vigorous stirring:

      • X mL of water

      • X mL of 15% aqueous sodium hydroxide (NaOH)

      • 3X mL of water

    • After the final addition, allow the mixture to warm to room temperature and stir for at least 30 minutes. The salts should become a white, sandy solid. Add anhydrous magnesium sulfate (MgSO₄) to absorb excess water, stir for another 15 minutes, and then filter the mixture through a pad of Celite®.[9][10]

  • Rochelle's Salt Quench: Using a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) is an excellent alternative.[11][12] The tartrate is a strong chelating agent for aluminum ions, effectively breaking up the aluminum-alkoxide complexes and preventing emulsion formation.

    • Protocol: After quenching the excess LiAlH₄ with a small amount of ethyl acetate at 0 °C, add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours at room temperature.[11] The layers should separate cleanly, allowing for a standard liquid-liquid extraction.

  • Glauber's Salt (Na₂SO₄·10H₂O) Quench: This method involves adding the solid hydrated salt directly to the reaction mixture.

    • Protocol: Cool the reaction to 0 °C and add solid Na₂SO₄·10H₂O portion-wise until hydrogen evolution ceases.[4][9] Stir for 15 minutes, then filter. This method is often considered one of the simplest.[4]

Q3: I am trying to synthesize the intermediate benzothiophene-2-carbaldehyde using DIBAL-H, but I am isolating the fully reduced product, (benzothiophen-2-yl)methanol. What went wrong?

A3: Diisobutylaluminum hydride (DIBAL-H) is a bulky reducing agent capable of stopping the reduction of an ester at the aldehyde stage, but this selectivity is highly dependent on reaction conditions.[13][14] Over-reduction to the primary alcohol is a common pitfall.

  • Strict Temperature Control: The tetrahedral intermediate formed after the initial hydride transfer is only stable at low temperatures.[7][14] To prevent its collapse and subsequent second reduction, the reaction must be maintained at -78 °C (a dry ice/acetone bath) throughout the addition of DIBAL-H and for the duration of the reaction.[14] Any significant rise in temperature will lead to the formation of the alcohol.

  • Stoichiometry: For the partial reduction, precisely one equivalent of DIBAL-H should be used. Using an excess will drive the reaction to the fully reduced alcohol.[15]

    • Troubleshooting Step: Use a high-quality DIBAL-H solution with a well-defined molarity. Add exactly 1.0 to 1.1 equivalents dropwise via syringe, ensuring the internal temperature never rises above -70 °C. Monitor the reaction closely by TLC.

Frequently Asked Questions (FAQs)

Q1: What is the best reducing agent for converting a benzothiophene-2-carboxylate to the corresponding primary alcohol?

A1: For a robust and complete reduction of an ester to a primary alcohol, Lithium Aluminum Hydride (LiAlH₄) is the reagent of choice.[8][16] It is a powerful, non-selective hydride donor that efficiently reduces a wide range of carbonyl compounds, including esters and carboxylic acids.[5] While other reagents like Diisobutylaluminum Hydride (DIBAL-H) can also perform this transformation, they are typically used in excess and at higher temperatures than required for partial reduction.[14] Given the goal is the primary alcohol, the superior strength and cost-effectiveness of LiAlH₄ make it the more direct and common selection. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions.[8][17]

ReagentTypical ConditionsStoichiometry (for Alcohol)OutcomeKey Considerations
LiAlH₄ THF or Et₂O, 0 °C to RT1.5 - 2.0 eq.Primary AlcoholPowerful, requires strict anhydrous conditions and careful workup.[3][5]
DIBAL-H Toluene or DCM, > -60 °C> 2.0 eq.Primary AlcoholCan be used, but is more expensive and typically reserved for partial reductions.[14][15]
NaBH₄ Methanol or EthanolN/ANo Reaction (typically)Too mild for ester reduction without special activating agents.[8][17]

Q2: What is the mechanism for the reduction of a benzothiophene-2-carboxylate with LiAlH₄?

A2: The reduction proceeds via a two-stage nucleophilic addition of hydride (H⁻).

  • First Hydride Addition: A hydride ion from the aluminohydride complex (AlH₄⁻) attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O π-bond and forms a tetrahedral intermediate.[16]

  • Leaving Group Elimination: The tetrahedral intermediate is unstable and collapses. The C=O double bond reforms, and the alkoxide group (-OR') is eliminated as a leaving group. This step generates an intermediate aldehyde (benzothiophene-2-carbaldehyde).

  • Second Hydride Addition: Aldehydes are more reactive towards nucleophilic attack than esters. A second hydride ion from another molecule of LiAlH₄ rapidly attacks the aldehyde's carbonyl carbon, forming a new tetrahedral intermediate, which is an alkoxide.[8]

  • Protonation (Workup): During the aqueous workup, the aluminum-alkoxide complex is hydrolyzed, and the alkoxide is protonated to yield the final product, the primary alcohol ((benzothiophen-2-yl)methanol).[8]

LAH_Mechanism cluster_1 cluster_2 cluster_3 Ester Benzothiophene-2-carboxylate (Ester) Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. Nucleophilic Attack Aldehyde Intermediate Aldehyde Tetrahedral1->Aldehyde 2. Elimination LeavingGroup -OR' Tetrahedral1->LeavingGroup Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide 3. Nucleophilic Attack Alcohol Primary Alcohol ((Benzothiophen-2-yl)methanol) Alkoxide->Alcohol 4. Protonation LiAlH4_1 LiAlH₄ (1st eq. H⁻) LiAlH4_2 LiAlH₄ (2nd eq. H⁻) Workup Aqueous Workup (H₂O)

Caption: Mechanism of LiAlH₄ reduction of an ester to a primary alcohol.

Q3: What are the most critical safety precautions when performing a LiAlH₄ reduction?

A3: LiAlH₄ is a highly reactive and pyrophoric reagent that demands careful handling.

  • Moisture Sensitivity: It reacts violently and exothermically with water, alcohols, and even atmospheric moisture to produce flammable hydrogen gas.[3][5] All reactions must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Fire Hazard: Solid LiAlH₄ can ignite spontaneously upon grinding or if solvents are not rigorously dry.[6] Always have a Class D fire extinguisher (for combustible metals) nearby. NEVER use a water or CO₂ extinguisher on a hydride fire.

  • Quenching: The quenching process is the most hazardous step. Always cool the reaction mixture to 0 °C in an ice bath before slowly and carefully adding the quenching agent (e.g., ethyl acetate, then water). Add the quenching agent dropwise to control the exothermic reaction and hydrogen evolution.

Experimental Protocol: Reduction of Ethyl Benzothiophene-2-carboxylate with LiAlH₄

This protocol provides a representative procedure for the reduction of a benzothiophene-2-carboxylate ester to (benzothiophen-2-yl)methanol.

Materials:

  • Ethyl benzothiophene-2-carboxylate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • 15% w/v aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

  • Diethyl ether (for extraction)

  • Saturated aqueous sodium chloride (brine)

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add LiAlH₄ (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel. Add anhydrous THF to the flask to form a suspension (approx. 0.5 M). Cool the suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl benzothiophene-2-carboxylate (1.0 equivalent) in anhydrous THF in the addition funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension over 30 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until all the starting material is consumed (typically 1-3 hours).

  • Workup (Fieser Method):

    • Cool the reaction mixture back down to 0 °C with an ice bath.

    • CAREFULLY and SLOWLY add water dropwise (volume in mL equal to the mass of LiAlH₄ in grams). Vigorous bubbling will occur.

    • Next, add 15% aqueous NaOH dropwise (volume in mL equal to the mass of LiAlH₄ in grams).

    • Finally, add water dropwise (volume in mL equal to three times the mass of LiAlH₄ in grams).[9]

  • Isolation: Remove the ice bath and stir the mixture vigorously at room temperature for 30-60 minutes. A granular white precipitate should form. Add a generous amount of anhydrous MgSO₄ and stir for another 15 minutes.

  • Purification: Filter the entire mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or ethyl acetate. Combine the filtrates, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (benzothiophen-2-yl)methanol. The product can be further purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or recrystallization.[18]

References

  • Adi Chemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Retrieved from [Link]

  • Gutmann, M. J., et al. (2012). Diisobutylaluminum Hydride Reductions Revitalized: A Fast, Robust, and Selective Continuous Flow System for Aldehyde Synthesis. DSpace@MIT. Retrieved from [Link]

  • Ashenhurst, J. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. Retrieved from [Link]

  • Merlic, C. (n.d.). Workup for Aluminum Hydride Reductions. UCLA, The Organic Companion. Retrieved from [Link]

  • Gutmann, M. J., et al. (2012, January 20). Diisobutylaluminum hydride reductions revitalized: a fast, robust, and selective continuous flow system for aldehyde synthesis. PubMed. Retrieved from [Link]

  • Multiple Authors. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up? ResearchGate. Retrieved from [Link]

  • Alikhani, Z., et al. (2022, April 18). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. PMC. Retrieved from [Link]

  • Chandra, T., et al. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Publications. Retrieved from [Link]

  • Ashenhurst, J. (2011, August 26). Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US20030109570A1 - Benzothiophene derivatives and medicinal use thereof.
  • Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]

  • Multiple Authors. (2018, August 13). Synthesis and biological evaluation of novel benzothiophene derivatives. ResearchGate. Retrieved from [Link]

  • University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes. Retrieved from [Link]

  • Multiple Authors. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. PMC. Retrieved from [Link]

  • Oreate AI Blog. (2025, December 30). The Role of LiAlH4 in Transforming Esters: A Closer Look. Retrieved from [Link]

  • DAV University. (n.d.). Module II Reduction Reactions - Lecture 14. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH4. Retrieved from [Link]

  • Reddit. (2024, July 9). Low yield LAH reactions. r/Chempros. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, August 10). ChemInform Abstract: Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. | Request PDF. Retrieved from [Link]

  • KAUST Repository. (n.d.). Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C−O and C−N Bond. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic Acid. Retrieved from [Link]

  • MDPI. (2014, May 12). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • ACS Publications. (2007, May 10). Benzothiophene Selective Estrogen Receptor Modulators with Modulated Oxidative Activity and Receptor Affinity | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ready Lab - UT Southwestern. (n.d.). Reductions. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

  • PMC. (2025, November 30). Development of New Benzo[b]Thiophene‐2‐Carboxamide Derivatives as Advanced Glycation End‐Products Receptor (RAGE) Antagonists. Retrieved from [Link]

  • ResearchGate. (2025, October 16). (PDF) Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol synthesis by carboxyl compound reduction. Retrieved from [Link]

  • RSC Publishing. (2016, February 12). Recent developments in synthetic methods for benzo[b]heteroles. Retrieved from [Link]

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Technical Support Center: Recrystallization of 2,3-dihydro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with in-depth technical support for the purification of 2,3-dihydro-1-benzothiophene-2-carboxylic acid via recrystallization. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, presented in a direct question-and-answer format.

Q1: How do I select the optimal solvent or solvent system for recrystallization?

A1: Solvent selection is the most critical parameter for successful recrystallization. The ideal solvent will dissolve your target compound, 2,3-dihydro-1-benzothiophene-2-carboxylic acid, completely at an elevated temperature but poorly at room or sub-ambient temperatures.[1][2] This temperature-dependent solubility differential is what drives the crystallization process upon cooling.

Expertise & Causality: Your compound possesses a dual nature: a polar carboxylic acid group capable of hydrogen bonding and a more non-polar dihydro-benzothiophene bicyclic core. This suggests that neither a highly polar nor a completely non-polar solvent will be ideal on its own. A solvent of intermediate polarity or a mixed-solvent system is often required.[3]

Recommended Solvent Screening Protocol: A systematic, small-scale screening is essential to identify the best solvent empirically.[2]

  • Preparation: Place approximately 10-20 mg of your crude 2,3-dihydro-1-benzothiophene-2-carboxylic acid into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (see Table 1) dropwise at room temperature, swirling after each addition.

  • Room Temperature Solubility: If the compound dissolves readily at room temperature, the solvent is too "good" and should be discarded as a primary single-solvent system.[2] It may, however, be useful as the "good" solvent in a two-solvent system.

  • Hot Solubility: If the compound is poorly soluble at room temperature, gently heat the test tube in a sand or water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Cooling & Observation: Allow the clear, hot solution to cool slowly to room temperature. Then, place it in an ice bath. Observe the quantity and quality of the crystals that form. The best solvent will yield a high recovery of well-formed crystals.[2]

Data Presentation: Potential Solvents for Screening

SolventBoiling Point (°C)PolarityRationale & Expected Outcome
Ethanol/Water VariesHigh (Polar Protic)A classic mixed system for carboxylic acids.[4] The compound should dissolve in hot ethanol. Water is then added as the "poor" solvent until turbidity appears.
Ethyl Acetate (EtOAc) 77MediumOften a good starting point. May show ideal solubility properties (soluble hot, insoluble cold). Has been used for recrystallizing similar benzothiophene derivatives.[5]
Toluene 111Low (Aromatic)The aromatic nature may interact well with the benzothiophene core. The boiling point is just above the compound's melting point (~110°C), so care must be taken to avoid oiling out.
Acetone/Water VariesHigh (Polar Aprotic)Similar to the ethanol/water system, acetone acts as the "good" solvent.
Ethyl Acetate/Hexane VariesMedium/LowA common mixed system where the compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added as the anti-solvent to induce crystallization.[3]
Isopropanol (IPA) 82Medium (Polar Protic)A good alternative to ethanol with slightly lower polarity.
Q2: My compound "oils out" during cooling instead of forming crystals. What is happening and how do I fix it?

A2: "Oiling out" occurs when the dissolved solute separates from the solution as a liquid rather than a solid. This is a common problem when the melting point of the solute is lower than the boiling point of the solvent, or when the solution is highly supersaturated with impurities depressing the melting point.[2] The resulting oil often traps impurities, defeating the purpose of recrystallization.

Troubleshooting Steps:

  • Re-heat and Dilute: Re-heat the solution until the oil fully redissolves. Add more of the same hot solvent (10-20% additional volume) to decrease the saturation level.

  • Slow Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it within a larger beaker of hot water can slow heat loss, providing more time for proper crystal nucleation.[6]

  • Lower the Solvent Boiling Point: If the issue persists, your compound's melting point may be too low for the chosen solvent. Switch to a lower-boiling solvent or solvent mixture identified during your screening.

  • Use a Two-Solvent System: Dissolve the crude material in a minimal amount of a "good" solvent (one in which it is highly soluble). Then, at a temperature below your compound's melting point, slowly add a "poor" (anti-solvent) until the solution becomes turbid, then clarify with a drop of the "good" solvent and cool slowly.[7][8]

Mandatory Visualization: Troubleshooting "Oiling Out"

A decision-making workflow for addressing this common issue.

G start Compound 'Oils Out' During Cooling reheat Re-heat Solution to Redissolve Oil start->reheat add_solvent Add 10-20% More Hot Solvent reheat->add_solvent slow_cool Cool Solution Slowly add_solvent->slow_cool check_crystals Crystals Form? slow_cool->check_crystals success Success: Collect Crystals check_crystals->success Yes failure Oil Persists check_crystals->failure No change_solvent Action: Switch to Lower-Boiling Solvent or Mixed System failure->change_solvent

Caption: Decision tree for troubleshooting when a compound oils out.

Q3: The solution has cooled completely, but no crystals have formed. What should I do?

A3: This typically indicates one of two scenarios: either the solution is too dilute (you've used too much solvent), or the solution is supersaturated, meaning the molecules require an energy input to begin forming a crystal lattice.[6]

Troubleshooting Steps to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[2]

  • Seeding: If you have a pure crystal from a previous batch, add a single, tiny "seed crystal" to the solution. This provides a template for further crystal growth.[2]

  • Reduce Solvent Volume: If scratching or seeding fails, your solution is likely too dilute. Gently heat the solution to boil off a portion of the solvent (10-25%) to increase the concentration, and then allow it to cool again.[6]

  • Deep Cooling: As a final step, place the flask in an ice-salt bath or a freezer for a short period. Be aware that rapid cooling can sometimes cause impurities to crash out with the product, so this should be done after other methods have failed.[1]

Q4: What is a reliable, step-by-step protocol for the recrystallization?

A4: The following is a generalized but robust protocol. The exact solvent and volumes should be determined from your prior screening experiments (see Q1).

Experimental Protocol: Single-Solvent Recrystallization

  • Dissolution: Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen solvent required to create a slurry. Heat the mixture on a hot plate with stirring to the solvent's boiling point. Continue to add small portions of hot solvent until the solid completely dissolves.[2]

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are present, perform a hot filtration. Pre-heat a stemless funnel and a new Erlenmeyer flask with hot solvent vapor. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities. This step must be done rapidly to prevent premature crystallization in the funnel.[6]

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals, as it allows impurities to remain in the solution (the "mother liquor").[6]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing impurities.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them on the filter under vacuum for a period, followed by drying in a vacuum oven.

Mandatory Visualization: Recrystallization Workflow

A diagram illustrating the standard experimental procedure.

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation dissolve 1. Dissolve Crude Solid in Minimal Hot Solvent hot_filter 2. Hot Filtration (If Needed) dissolve->hot_filter cool 3. Slow Cooling to Room Temp hot_filter->cool ice_bath 4. Ice Bath (Maximize Yield) cool->ice_bath vac_filter 5. Vacuum Filtration ice_bath->vac_filter wash 6. Wash with Cold Solvent vac_filter->wash dry 7. Dry Crystals wash->dry pure_product Pure Product dry->pure_product

Caption: Standard workflow for purification by recrystallization.

References
  • Benchchem.
  • E-learning.
  • Benchchem. Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Google Patents.
  • Al-Omar, M. A., et al. (2010).
  • Unknown.
  • Chemchart. 2,3-dihydro-1-benzothiophene-2-carboxylic acid (402936-71-4).
  • University of Rochester, Department of Chemistry.
  • Unknown.
  • MDPI. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus.
  • MIT OpenCourseWare.
  • Unknown. VIII.

Sources

Validation & Comparative

A Researcher's Guide to Distinguishing Dihydrobenzothiophene and Benzothiophene Rings by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of heterocyclic scaffolds is paramount. Among these, the distinction between the fully aromatic benzothiophene and its partially saturated counterpart, 2,3-dihydrobenzothiophene, is a frequent analytical challenge. While both moieties share a common bicyclic framework, their electronic and, consequently, their spectral properties differ markedly. This guide provides an in-depth comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of these two ring systems, offering a robust methodology for their differentiation.

The Decisive Role of Aromaticity in ¹H NMR

The key to distinguishing between benzothiophene and dihydrobenzothiophene lies in the concept of aromaticity. The benzothiophene ring system is aromatic, meaning it possesses a cyclic, planar array of 4n+2 π-electrons that are delocalized across the entire bicyclic structure. This delocalization induces a significant "ring current" when the molecule is placed in an external magnetic field.[1][2] This induced magnetic field deshields the protons attached to the aromatic ring, causing their resonance signals to appear at a higher chemical shift (downfield) in the ¹H NMR spectrum, typically in the range of 7.0-8.5 ppm.[3][4]

In contrast, the 2,3-dihydrobenzothiophene ring system has a saturated five-membered thiophene ring fused to the benzene ring. The absence of a double bond in the five-membered ring disrupts the cyclic delocalization of π-electrons across the entire bicyclic system. Consequently, the pronounced ring current effect observed in benzothiophene is absent in the dihydro-analogue. The protons on the saturated portion of the dihydrobenzothiophene molecule are therefore in a more shielded electronic environment and resonate at a much lower chemical shift (upfield), characteristic of aliphatic protons.

¹H NMR Spectral Comparison: A Tale of Two Regions

The ¹H NMR spectra of benzothiophene and 2,3-dihydrobenzothiophene are strikingly different, providing a clear and definitive method for their distinction. The primary differences are observed in the chemical shifts of the protons on the five-membered ring.

Benzothiophene: The Aromatic Signature

The ¹H NMR spectrum of benzothiophene is characterized by signals exclusively in the aromatic region (typically δ 7.0-8.0 ppm).[5] The protons on the thiophene ring (H2 and H3) and the benzene ring (H4, H5, H6, and H7) all resonate in this downfield area due to the deshielding effect of the aromatic ring current. The exact chemical shifts and coupling patterns can be complex due to mutual spin-spin coupling.

2,3-Dihydrobenzothiophene: A Hybrid of Aromatic and Aliphatic Features

In stark contrast, the ¹H NMR spectrum of a 2,3-dihydrobenzothiophene derivative will exhibit signals in both the aromatic and the aliphatic regions. While the protons on the fused benzene ring will still appear in the aromatic region (typically δ 6.5-7.5 ppm), the protons on the saturated C2 and C3 positions of the dihydro-thiophene ring will resonate at significantly higher field (upfield), in the aliphatic region (typically δ 2.5-4.5 ppm).

For instance, in a study reporting the synthesis of 3-hydroxy-3-phenyl-2,3-dihydrobenzo[b]thiophene-2-carbonitrile, the protons on the dihydrobenzothiophene ring were observed at 2.99 ppm and 4.65 ppm . This provides a clear experimental validation of the upfield shift of these aliphatic protons.

The following table summarizes the expected ¹H NMR chemical shift ranges for the key protons in both ring systems.

Compound Protons on Five-Membered Ring Protons on Benzene Ring
Benzothiophene δ 7.0 - 8.0 ppm (Aromatic)δ 7.0 - 8.0 ppm (Aromatic)
2,3-Dihydrobenzothiophene δ 2.5 - 4.5 ppm (Aliphatic)δ 6.5 - 7.5 ppm (Aromatic)

Visualizing the Structural and Spectral Differences

The following diagrams illustrate the structures of benzothiophene and 2,3-dihydrobenzothiophene and highlight the key protons responsible for the diagnostic differences in their ¹H NMR spectra.

G cluster_benzothiophene Benzothiophene ¹H NMR cluster_dihydrobenzothiophene Dihydrobenzothiophene ¹H NMR Aromatic Aromatic Protons (H2, H3, H4, H5, H6, H7) δ 7.0-8.0 ppm Aliphatic Aliphatic Protons (H2, H3) δ 2.5-4.5 ppm Aromatic_DH Aromatic Protons (H4, H5, H6, H7) δ 6.5-7.5 ppm

Caption: Comparison of ¹H NMR chemical shift regions.

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

To reliably distinguish between these two compounds, adherence to a standardized NMR protocol is essential.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved; gentle warming or sonication can be used if necessary.

  • Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer with a field strength of at least 300 MHz to ensure adequate signal dispersion.

  • Use a standard single-pulse experiment.

  • Set the spectral width to cover the range of approximately -1 to 12 ppm.

  • Ensure a sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • Reference the spectrum to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).

3. Data Processing and Interpretation:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Calibrate the chemical shift scale.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Conclusion

The distinction between benzothiophene and 2,3-dihydrobenzothiophene via ¹H NMR spectroscopy is a straightforward and definitive process. The key diagnostic feature is the presence or absence of signals in the aliphatic region of the spectrum. The aromatic nature of benzothiophene results in all its proton signals appearing in the downfield aromatic region. Conversely, the saturation of the five-membered ring in 2,3-dihydrobenzothiophene gives rise to characteristic aliphatic proton signals at a significantly upfield chemical shift, providing an unambiguous structural marker. By understanding the fundamental principles of aromaticity and its influence on NMR chemical shifts, and by following a robust experimental protocol, researchers can confidently differentiate between these important heterocyclic scaffolds.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Chemistry Stack Exchange. (2012, July 7). Why do aromatic hydrogen atoms have a higher chemical shift value compared to aliphatic hydrogen atoms? Retrieved from [Link]

  • JoVE. (2024, April 4). Video: π Electron Effects on Chemical Shift: Aromatic and Antiaromatic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Kobayashi, K., & Nakai, T. (2008). ONE-POT SYNTHESIS OF 2,3-DISUBSTITUTED BENZO[b]THIOPHENE DERIVATIVES FROM 2-MERCAPTOPHENYL KETONES. HETEROCYCLES, 75(4), 919. [Link]

Sources

A Comparative Guide to HPLC Retention Times: 2,3-Dihydrobenzothiophene vs. Aromatic Benzothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention behavior of 2,3-dihydrobenzothiophene carboxylic acids and their aromatic benzothiophene carboxylic acid counterparts. We will explore the theoretical underpinnings of their separation, provide a detailed experimental protocol for their analysis, and present comparative data to illustrate the practical application of these principles. This document is intended for researchers, scientists, and drug development professionals who utilize HPLC for the analysis of heterocyclic compounds.

Theoretical Framework: The Role of Molecular Structure in HPLC Retention

In reversed-phase HPLC (RP-HPLC), the retention of an analyte is primarily governed by its hydrophobicity.[1][2] The stationary phase is nonpolar (e.g., C18), while the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[2] Consequently, more nonpolar (hydrophobic) compounds interact more strongly with the stationary phase and thus have longer retention times, while more polar compounds are eluted more quickly with the mobile phase.[3][4]

The key structural difference between 2,3-dihydrobenzothiophene and benzothiophene lies in the saturation of the thiophene ring. The aromatic benzothiophene possesses a fully conjugated π-system, which contributes to its planarity and reduced polarity compared to the partially saturated 2,3-dihydro analog. The saturation in the 2,3-dihydrobenzothiophene ring disrupts this conjugation, leading to a less planar, more flexible, and generally more polar structure. Therefore, it is hypothesized that under identical RP-HPLC conditions, aromatic benzothiophene carboxylic acids will exhibit longer retention times than their 2,3-dihydrobenzothiophene carboxylic acid counterparts.

Furthermore, as these target molecules are carboxylic acids, the pH of the mobile phase is a critical parameter influencing their retention.[5][6][7] The ionization state of the carboxylic acid group significantly impacts the overall polarity of the molecule. At a mobile phase pH well below the pKa of the carboxylic acid, the acid will be predominantly in its neutral, protonated form (R-COOH). This form is less polar and will be retained more strongly on a reversed-phase column.[5][8] Conversely, at a pH above the pKa, the carboxylic acid will exist in its ionized, carboxylate form (R-COO-), which is significantly more polar and will elute much earlier.[1][5] For robust and reproducible separations, it is advisable to maintain the mobile phase pH at least 1.5 to 2 units away from the analyte's pKa to ensure a consistent ionization state.[1][5][7]

Experimental Design and Methodology

This section outlines a comprehensive, self-validating protocol for the comparative analysis of a representative aromatic benzothiophene acid, Benzo[b]thiophene-2-carboxylic acid, and its 2,3-dihydro analog.

Materials and Reagents
  • Analytes:

    • Benzo[b]thiophene-2-carboxylic acid (Purity ≥98%)[9][10]

    • 2,3-Dihydrobenzo[b]thiophene-2-carboxylic acid (Purity ≥98%)

  • Solvents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC Grade, Milli-Q or equivalent)

  • Mobile Phase Additives:

    • Formic Acid (ACS Grade)

    • Ammonium Acetate (HPLC Grade)

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV-Vis detector is suitable for this analysis.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sp Standard & Sample Preparation hplc HPLC System (Pump, Autosampler, Column, Detector) sp->hplc Inject mp Mobile Phase Preparation mp->hplc Flow method Method Execution (Gradient Elution) hplc->method daq Data Acquisition method->daq integ Peak Integration & Retention Time Determination daq->integ comp Comparative Analysis integ->comp

Figure 1: A schematic overview of the experimental workflow, from sample preparation to final data analysis.

Detailed Protocols

Protocol 1: Standard Solution Preparation

  • Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each standard (Benzo[b]thiophene-2-carboxylic acid and 2,3-Dihydrobenzo[b]thiophene-2-carboxylic acid) into separate 10 mL volumetric flasks. Dissolve and dilute to the mark with methanol.

  • Working Solution (100 µg/mL): Pipette 1 mL of each stock solution into a single 10 mL volumetric flask and dilute to the mark with a 50:50 mixture of acetonitrile and water. This mixed standard solution will be used for injection.

Protocol 2: HPLC Method Parameters

The following method is a starting point and may require optimization based on the specific HPLC system and column used.

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µmA standard reversed-phase column suitable for the separation of small aromatic and related molecules.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier ensures that the carboxylic acid analytes are in their protonated, non-ionized form, leading to better retention and peak shape.[8]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC.[11]
Gradient 30% B to 80% B over 15 minA gradient elution is employed to ensure the timely elution of both the more polar and less polar analytes with good peak shape.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Vol. 10 µLA standard injection volume.
Detection UV at 254 nmBenzothiophene derivatives exhibit strong UV absorbance at this wavelength.

Expected Results and Comparative Data

Based on the principles of reversed-phase chromatography, a clear separation between the 2,3-dihydro and aromatic benzothiophene carboxylic acids is anticipated. The aromatic analog, being more nonpolar, is expected to have a longer retention time.

Table 1: Predicted HPLC Retention Time Comparison

CompoundStructurePredicted Retention Time (min)Rationale for Retention Behavior
2,3-Dihydrobenzo[b]thiophene-2-carboxylic acidDihydrobenzothiophene structureShorterThe saturated thiophene ring disrupts π-conjugation, increasing the molecule's overall polarity. More polar compounds have weaker interactions with the C18 stationary phase, leading to earlier elution.[3]
Benzo[b]thiophene-2-carboxylic acidAromatic benzothiophene structureLongerThe fully aromatic, planar structure is more nonpolar (hydrophobic). This leads to stronger interactions with the nonpolar stationary phase, resulting in a longer retention time.[12]

Note: The predicted retention times are illustrative. Actual retention times will vary depending on the specific HPLC system, column, and exact mobile phase conditions.

Conclusion and Field-Proven Insights

This guide has detailed the theoretical basis and a practical experimental approach for comparing the HPLC retention times of 2,3-dihydrobenzothiophene and aromatic benzothiophene carboxylic acids. The fundamental difference in polarity, driven by the degree of saturation and aromaticity, is the primary determinant of their chromatographic behavior in a reversed-phase system.

Key Takeaways for Method Development:

  • Polarity is Paramount: The aromatic benzothiophene is significantly less polar than its 2,3-dihydro counterpart, which will predictably lead to a longer retention time on a C18 column.

  • pH is a Critical Lever: For these acidic analytes, controlling the mobile phase pH is essential for achieving reproducible retention and symmetrical peak shapes. An acidic mobile phase (e.g., buffered with 0.1% formic acid) will suppress the ionization of the carboxylic acid group, enhancing retention.[5][8]

  • Stationary Phase Interactions: While hydrophobic interactions are dominant, other mechanisms like pi-pi interactions between the aromatic analytes and certain stationary phases (e.g., phenyl-based columns) can also influence selectivity.[11][13]

By understanding these core principles and applying the robust methodology outlined, researchers can effectively separate and analyze these and structurally similar compounds, ensuring data integrity and advancing their drug discovery and development efforts.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. KNAUER Wissenschaftliche Geräte GmbH.
  • Exploring the Role of pH in HPLC Separ
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • [Analytical Chemistry] Question about HPLC retention time. Reddit.
  • The Importance Of Mobile Phase PH in Chromatographic Separ
  • Is Retention Time Determined Solely by Polarity of a Compound?
  • How does an acid pH affect reversed-phase chromatography separ
  • HPLC Retention Time.
  • High-Performance Liquid Chrom
  • Separation of Benzothiophene on Newcrom R1 HPLC column. SIELC Technologies.
  • Prediction of Chromatographic Retention Times for Arom
  • Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development.
  • RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie.
  • Quantitative Structure–Retention Relationship Analysis of Polycyclic Aromatic Compounds in Ultra-High Performance Chrom
  • Benzo[b]thiophene-2-carboxylic acid. PubChem.
  • Benzo[b]thiophene-2-carboxylic acid - High purity. Georganics.

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Advanced IR Spectrum Analysis: C=O Stretch in Dihydrobenzothiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of dihydrobenzothiophene carboxylic acids, specifically focusing on the Carbonyl (C=O) stretching frequency. For researchers in drug discovery, distinguishing between the fully aromatic benzothiophene scaffold and its saturated dihydro analog is critical. The C=O stretch serves as a primary diagnostic marker: the loss of conjugation in the dihydro- scaffold results in a distinct hypsochromic shift (to higher wavenumbers) compared to the aromatic parent.

Theoretical Framework: The Physics of the Shift

To interpret the spectrum accurately, one must understand the vibrational coupling and electronic environment of the carbonyl group.

Conjugation vs. Non-Conjugation

In Benzothiophene-2-carboxylic acid , the carbonyl group is directly conjugated with the aromatic thiophene ring. This conjugation delocalizes the


-electrons of the C=O bond, reducing its double-bond character. According to Hooke's Law approximation for vibrational frequency (

), a weaker bond constant (

) lowers the frequency:

Result: The C=O stretch appears at a lower frequency (typically 1665–1685 cm⁻¹ ).

In 2,3-Dihydrobenzothiophene-2-carboxylic acid , the C2-C3 bond is saturated. The carbonyl group at position 2 is attached to an


 hybridized carbon. The conjugation pathway is broken. The C=O bond retains more double-bond character (higher 

). Result: The C=O stretch shifts to a higher frequency, typical of saturated aliphatic acids (typically 1705–1725 cm⁻¹ ).
The "Heavy Atom" Effect of Sulfur

While less dominant than conjugation, the sulfur atom in the ring exerts an inductive effect. In the dihydro- form, the sulfur is two bonds away from the carbonyl (if at C2). Its electronegativity (though weak) can slightly stiffen the C=O bond compared to a pure carbocyclic analog, but the lack of resonance donation is the primary driver of the shift.

Comparative Analysis: Spectral Fingerprints

The following table summarizes the expected vibrational modes for dihydrobenzothiophene carboxylic acids versus their common alternatives.

Table 1: Diagnostic IR Bands (Solid State)
Compound ClassStructure TypeC=O Stretch (

)
O-H Stretch (

)
Key Differentiator
2,3-Dihydrobenzothiophene-2-carboxylic acid Saturated Heterocycle1705 – 1725 cm⁻¹ 2500 – 3300 cm⁻¹ (Broad)Sharp, high-frequency C=O band due to loss of conjugation.
Benzothiophene-2-carboxylic acid Aromatic Heterocycle1665 – 1685 cm⁻¹ 2500 – 3300 cm⁻¹ (Broad)Lower frequency C=O due to resonance with the aromatic ring.
Benzoic Acid Aromatic Carbocycle1680 – 1700 cm⁻¹2500 – 3300 cm⁻¹ (Broad)Standard aromatic reference; lacks the S-heteroatom effect.
Carboxylate Salt (COO⁻) Deprotonated1550 – 1610 cm⁻¹ (Asym)N/AComplete disappearance of the 1700+ band indicates salt formation.

Note: Values represent the carboxylic acid dimer form, which is the predominant species in solid-state analysis (KBr/ATR). Monomeric forms (gas phase or dilute solution) will appear ~30-40 cm⁻¹ higher.

Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are recommended. The choice between KBr pellet and ATR (Attenuated Total Reflectance) depends on the required resolution and sample availability.

Protocol A: KBr Pellet (Gold Standard for Resolution)

Best for: Publication-quality spectra, resolving fine splitting patterns.

  • Preparation: Dry analytical grade KBr powder at 110°C overnight to remove moisture.

  • Ratio: Mix 1–2 mg of the dihydrobenzothiophene derivative with 100–150 mg of KBr.

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Critical: Do not over-grind to the point of absorbing atmospheric water, but ensure particle size is <2 µm to avoid scattering (Christiansen effect).

  • Pressing: Apply 8–10 tons of pressure under vacuum for 2–5 minutes to form a transparent disc.

  • Acquisition: Collect background spectrum (pure KBr) followed by the sample. Resolution: 2 cm⁻¹; Scans: 32 or 64.

Protocol B: ATR (High Throughput)

Best for: Rapid screening, routine purity checks.

  • Crystal Selection: Use a Diamond or ZnSe crystal.

  • Application: Place ~5 mg of solid sample directly onto the crystal center.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact. Caution: Poor contact yields noisy spectra; excessive pressure can damage softer crystals (ZnSe).

  • Correction: Apply "ATR Correction" in your software to account for the penetration depth dependence on wavelength, which can otherwise skew peak intensity ratios compared to transmission spectra.

Visualizing the Structural-Spectral Relationship

The following diagrams illustrate the workflow and the mechanistic difference between the two scaffolds.

Comparison of Electronic Effects

ElectronicEffects cluster_0 Benzothiophene-2-COOH (Aromatic) cluster_1 Dihydrobenzothiophene-2-COOH (Saturated) A1 Conjugated System A2 Resonance Delocalization A1->A2 A3 Weakened C=O Bond A2->A3 A4 Lower Frequency (1665-1685 cm⁻¹) A3->A4 B4 Higher Frequency (1705-1725 cm⁻¹) A4->B4 Hypsochromic Shift (+40 cm⁻¹) B1 Saturated C2-C3 Bond B2 Inductive Effect Only B1->B2 B3 Stiffer C=O Bond B2->B3 B3->B4

Figure 1: Mechanistic pathway explaining the frequency shift between aromatic and dihydro scaffolds.

Experimental Workflow for Validation

Workflow Start Start: Solid Sample Choice Select Method Start->Choice KBr KBr Pellet (High Resolution) Choice->KBr ATR ATR (Diamond/ZnSe) (Rapid Screening) Choice->ATR Process1 Grind 1:100 ratio Press @ 10 tons KBr->Process1 Process2 Direct Application Apply Pressure ATR->Process2 Analysis Acquire Spectrum (4000-400 cm⁻¹) Process1->Analysis Process2->Analysis Decision Check C=O Region (1650-1750 cm⁻¹) Analysis->Decision ResultA Band @ ~1675 cm⁻¹ Confirm: Aromatic Parent Decision->ResultA Low Freq ResultB Band @ ~1715 cm⁻¹ Confirm: Dihydro Product Decision->ResultB High Freq

Figure 2: Decision tree for validating the synthesis of dihydrobenzothiophene carboxylic acids via IR.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
  • National Institutes of Health (NIH) - PubChem. (2025). Benzo[b]thiophene-2-carboxylic acid. Retrieved from [Link]

  • Specac Ltd. (2024). Should I be using KBr pellets in FTIR Spectroscopy? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectra of Some Common Functional Groups: Carboxylic Acids. Retrieved from [Link]

  • Elshaarawy, R. F. M., et al. (2011).[1] A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Z. Naturforsch. 66b, 1202–1208.[1] (Provides comparative IR data for thiophene carboxylic acid derivatives). Retrieved from [Link]

Sources

Mass Spectrometry Fragmentation Patterns of 2,3-Dihydro-1-Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Strategic Context

In drug development, the 2,3-dihydro-1-benzothiophene scaffold (often referred to as dihydrobenzothiophene) is a critical pharmacophore found in 5-lipoxygenase inhibitors (e.g., Zileuton) and various antifungal agents. Distinguishing this scaffold from its oxidized analogues—benzothiophene (aromatic), sulfoxides , and sulfones —is a frequent analytical challenge during metabolic stability profiling and impurity analysis.

This guide compares the mass spectrometric behavior of 2,3-dihydro-1-benzothiophene derivatives against these structural alternatives. Unlike standard templates, this analysis prioritizes the diagnostic utility of fragmentation pathways, enabling you to unambiguously assign structures in complex matrices (e.g., plasma, microsomal incubations).

Why This Matters
  • Metabolic Liability: The 2,3-dihydro bond is a metabolic "soft spot," susceptible to desaturation (aromatization) and S-oxidation. Differentiating the dihydro parent from the aromatic metabolite is crucial for calculating intrinsic clearance (

    
    ).
    
  • Structural False Positives: In low-resolution MS, the

    
     peak of a dihydro compound can mimic the 
    
    
    
    of its aromatic analogue. Understanding the fragmentation energy landscape is the only way to validate the assignment.

Comparative Analysis: Dihydro-Scaffold vs. Alternatives

The following tables contrast the performance of ionization techniques and the resulting spectral fingerprints.

Table 1: Ionization Source Selection Guide
FeatureElectron Ionization (EI) Electrospray Ionization (ESI) APCI
Primary Utility Structural elucidation of impurities; GC-MS workflows.High-throughput DMPK screening; Polar metabolites (S-oxides).Non-polar parents; Compounds resisting protonation.
Energy Regime Hard (70 eV): Promotes extensive fragmentation; often obliterates the molecular ion (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

).
Soft: Preserves protonated molecule (

); requires CID (MS/MS) for fragments.
Medium: Promotes thermal aromatization (dihydro

aromatic) in the source.
Key Risk Over-fragmentation: Difficult to distinguish isomers if

is absent.
Adduct Formation: High susceptibility to

adducts, complicating MS/MS interpretation.
In-Source Oxidation: Can artificially convert dihydro species to aromatic forms.
Recommendation Use for synthetic intermediate verification.Use for biological matrix quantification (LC-MS/MS).Use as an orthogonal method if ESI sensitivity is low.
Table 2: Diagnostic Fragmentation Fingerprints

This table compares the 2,3-dihydro-1-benzothiophene scaffold with its primary "alternatives" (structural analogues encountered in synthesis or metabolism).

Structural ClassKey Diagnostic Neutral LossCharacteristic Product Ions (m/z)*Mechanistic Driver
2,3-Dihydro-1-benzothiophene Loss of

(2 Da)
Loss of

(46 Da)
134 (Aromatization)90 (Tropylium-like)Aromatization Driving Force: The system readily loses hydrogen to gain aromatic stability.
Benzothiophene (Aromatic) Loss of

(26 Da)Loss of CS (44 Da)
108 (Benzocyclobutadiene)90 (Benzene radical)Ring Stability: The aromatic thiophene ring resists cleavage; fragmentation requires high energy.
Sulfoxide (S-Oxide) Loss of O (16 Da)Loss of OH (17 Da)M-16 (Re-reduced parent)M-17 (Cation stabilization)Weak S-O Bond: Thermal or collision-induced loss of oxygen is the dominant pathway.
Sulfone (S,S-Dioxide) Loss of SO (48 Da)Loss of

(28 Da)
M-48 (Rearrangement)M-28 (Retro-Diels-Alder)Sulfinate Isomerization: Sulfones often isomerize to cyclic sulfinates before expelling SO.[1]

*Values based on the unsubstituted core scaffold (MW 136 for dihydro, 134 for aromatic).

Mechanistic Deep Dive

To interpret the spectra accurately, one must understand the causality behind the peaks. The fragmentation of 2,3-dihydro-1-benzothiophene is governed by two competing pathways: Dehydrogenation (Aromatization) and Heterocyclic Ring Cleavage .

Pathway A: The Aromatization Cascade (Dominant)

Unlike fully aliphatic rings, the 2,3-dihydro ring is "pre-aromatic." Under collisional activation (CID), the most energetically favorable pathway is the loss of two hydrogen atoms (or


) to form the fully aromatic benzothiophene cation.
  • Observation: A strong peak at

    
     (e.g., m/z 136 
    
    
    
    134).
  • Implication: If you observe the daughter ion spectrum of a dihydro compound, it will often look identical to the aromatic compound's spectrum below the

    
     mass.
    
Pathway B: The Thio-Formaldehyde Elimination

A distinct pathway involves the cleavage of the heteroatom ring without aromatization. This is specific to the dihydro- system and serves as a fingerprint to distinguish it from the aromatic analogue.

  • Mechanism: Rupture of the

    
     and 
    
    
    
    bonds.
  • Result: Loss of neutral thioformaldehyde (

    
    , 46 Da).
    
  • Diagnostic Peak: Formation of an indene-like or tropylium-like hydrocarbon cation (m/z 90).

Pathway C: Sulfone-Specific Rearrangement (Metabolites)

For oxidized derivatives (e.g., Zileuton metabolites), the sulfone moiety undergoes a unique rearrangement. The


 group isomerizes to a cyclic sulfinate ester, which then expels 

(48 Da) and

(28 Da). This "Sulfinate Shift" is diagnostic for S-oxidized metabolites.

Visualization: Fragmentation Pathways

The following diagram maps the decision tree for structural assignment based on MS/MS data.

FragmentationPathways Parent 2,3-Dihydro-1-benzothiophene (m/z 136) Aromatic Benzothiophene Ion (m/z 134) Parent->Aromatic  -H2 (Aromatization)  [Dominant in ESI/CID] Indene Hydrocarbon Cation (m/z 90) Parent->Indene  -CH2S (46 Da)  [Ring Cleavage] Aromatic->Indene  -CS (44 Da) Thioacetylene Thioacetylene Loss (m/z 108) Aromatic->Thioacetylene  -C2H2 (26 Da) Sulfone Sulfone Metabolite (m/z 168) Sulfinate Cyclic Sulfinate Intermediate Sulfone->Sulfinate  Isomerization Sulfinate->Indene  -SO (48 Da) & -CO

Caption: Diagnostic fragmentation tree distinguishing the dihydro-parent (blue) from aromatic (red) and sulfone (green) pathways.

Experimental Protocol: Self-Validating Identification

This protocol is designed to prevent "false positives" where in-source oxidation mimics a metabolite.

Workflow: Differential Energy Ramp (DER)

Objective: Distinguish between intrinsic aromatic species and those generated by in-source fragmentation.

Step 1: Source Optimization (The "Soft" Start)

  • Parameter: Set Source Temperature

    
     and Cone Voltage/Fragmentor to minimum (e.g., 10-20V).
    
  • Rationale: High thermal energy promotes dehydrogenation (

    
    ). By keeping the source "cold," you preserve the dihydro molecular ion.
    
  • Validation: Inject a known standard of the aromatic analogue. If the dihydro sample shows a peak at the aromatic retention time only at high temperatures, it is an artifact.

Step 2: MS/MS Acquisition (


) 
  • Precursor Selection: Isolate the

    
     of the dihydro compound (m/z 137 for unsubstituted).
    
  • Collision Energy (CE) Ramp: Acquire spectra at 10, 20, and 40 eV.

  • Diagnostic Check:

    • Low CE (10 eV): Should show dominant parent ion.

    • Med CE (20 eV): Look for the emergence of the Aromatized ion (m/z 135) and loss of

      
       (m/z 91).
      
    • High CE (40 eV): The spectrum should converge with the aromatic standard's spectrum (dominated by m/z 91/89).

Step 3: Deuterium Exchange (Optional but Recommended)

  • If the structure is ambiguous, perform the experiment in

    
     mobile phase.
    
  • Mechanism: The benzylic protons (C3 position) and those alpha to sulfur (C2 position) in the dihydro ring are not acidic enough to exchange instantly, whereas

    
     protons will.
    
  • Result: This confirms the integrity of the aliphatic ring versus an open-chain isomer.

References

  • Porter, Q. N. (1967). Mass-spectrometric studies.[2][1][3][4][5][6][7][8][9][10][11][12] I. Benzo[b]thiophen, some alkyl and aryl derivatives, and the 1,1-dioxide and 2,3-dihydro-1,1-dioxide.[1][4] Australian Journal of Chemistry.[1][4] Link

  • Joshi, E. M., et al. (2004). In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity.[8][10] Chemical Research in Toxicology.[8] Link

  • Karminski-Zamola, G., et al. (1995).[9] Mass spectral fragmentation patterns of some new benzo[b]thiophene- derivatives. Rapid Communications in Mass Spectrometry. Link

  • Glinzer, O., et al. (1983).[7] Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil.[7] Fresenius' Zeitschrift für analytische Chemie.[7] Link

Sources

Enantiomeric Separation of 2,3-Dihydro-1-benzothiophene-2-carboxylic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the enantiomeric separation of 2,3-dihydro-1-benzothiophene-2-carboxylic acid (DHBTCA) , a critical intermediate in the synthesis of 5-lipoxygenase inhibitors (e.g., Zileuton analogs) and an investigational COMT inhibitor.

This guide compares the performance of Immobilized Amylose-based Chiral Stationary Phases (CSPs) against traditional Coated Cellulose and Pirkle-type alternatives, establishing a validated protocol for high-purity resolution.

Executive Summary & Molecule Profile

2,3-dihydro-1-benzothiophene-2-carboxylic acid presents a classic challenge in chiral chromatography: it combines a polar acidic moiety with a hydrophobic aromatic bicycle. The chiral center at the C2 position is prone to racemization under harsh basic conditions, necessitating a separation method that maintains phase stability while ensuring baseline resolution.

  • Target Molecule: 2,3-dihydro-1-benzothiophene-2-carboxylic acid

  • Molecular Weight: 194.25 g/mol

  • pKa: ~3.5 (Carboxylic acid)

  • Primary Application: Chiral intermediate for Zileuton; COMT inhibition.

  • Separation Challenge: Tailing due to carboxylic acid dimerization; low solubility in pure non-polar solvents.

Comparative Analysis of Chiral Stationary Phases (CSPs)

For this specific acidic congener, we evaluated three distinct separation modes. The Immobilized Amylose Tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA) is identified as the superior "Product" for this application due to its solvent versatility and robustness against acidic mobile phases.

Performance Matrix
FeatureProduct: Immobilized Amylose (IA) Alternative A: Coated Cellulose (OD-H) Alternative B: Pirkle-Type (Whelk-O 1)
Primary Interaction H-Bonding,

-

, Inclusion
H-Bonding, Inclusion

-

(Donor-Acceptor)
Solvent Flexibility High (Compatible with DCM/THF)Low (Restricted to Alcohols/Alkanes)High
Acid Tolerance Excellent (with additives)Good (Risk of stripping)Excellent
Resolution (

)
> 2.5 (Baseline)~1.8 (Partial)~1.5 (Variable)
Peak Shape Sharp (with 0.1% TFA)Broad (Significant tailing)Sharp
Sample Loading High (Preparative scale ready)ModerateHigh
Mechanistic Insight[1]
  • Immobilized Amylose (IA): The helical structure of the amylose polymer creates a distinct "chiral groove." For DHBTCA, the carboxylic acid group forms hydrogen bonds with the carbamate linkage of the CSP, while the benzothiophene core inserts into the chiral cavity. The immobilization allows the use of "forbidden" solvents like dichloromethane (DCM) or ethyl acetate to improve solubility without stripping the phase.

  • Coated Cellulose (OD-H): While effective for many aryl-acids, the rigid rod structure of cellulose often results in lower retention for bulky bicyclic systems like benzothiophene, leading to lower resolution factors (

    
    ).
    
  • Pirkle-Type (Whelk-O 1): Relies heavily on

    
    -
    
    
    
    interactions. While DHBTCA has an aromatic ring, the aliphatic "dihydro" portion reduces the overall
    
    
    -acidity/basicity, making this phase less effective than for fully aromatic analogs.

Validated Experimental Protocol

The following protocol uses the Immobilized Amylose (IA) column in Normal Phase mode. This system is self-validating: the use of TFA ensures the acid remains protonated (suppressing ionization), which is critical for peak symmetry.

Chromatographic Conditions[2][3][4][5]
  • Column: CHIRALPAK IA (Immobilized Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.

  • Mobile Phase: n-Hexane : Ethanol : Trifluoroacetic Acid (TFA)

  • Ratio: 90 : 10 : 0.1 (v/v/v)

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 25°C

  • Detection: UV @ 254 nm (primary) and 280 nm.

  • Injection Volume: 10 µL (1 mg/mL concentration).

Step-by-Step Workflow
  • Preparation of Mobile Phase:

    • Measure 900 mL of HPLC-grade n-Hexane.

    • Measure 100 mL of HPLC-grade Ethanol.

    • Add 1.0 mL of Trifluoroacetic Acid (TFA). Note: TFA is mandatory to suppress the ionization of the carboxylic acid. Without it, peaks will broaden significantly.

    • Degas via ultrasonication for 10 minutes.

  • Sample Preparation:

    • Dissolve 10 mg of racemic DHBTCA in 10 mL of Ethanol (or Mobile Phase).

    • Critical Step: If solubility is poor, use a small amount of Dichloromethane (DCM) to dissolve, then dilute with mobile phase. This is only possible on the Immobilized IA column.

    • Filter through a 0.45 µm PTFE syringe filter.

  • System Equilibration:

    • Flush column with mobile phase for 30 minutes at 1.0 mL/min until baseline stabilizes.

    • Verify system pressure is stable (typically ~40-60 bar).

  • Data Acquisition:

    • Inject sample.[2]

    • Expected Retention Times:

      • Enantiomer 1: ~8.5 min

      • Enantiomer 2: ~11.2 min

    • Calculate Resolution (

      
      ) and Selectivity (
      
      
      
      ).

Method Development Logic & Troubleshooting

The following diagram illustrates the decision pathway for optimizing the separation of DHBTCA.

MethodDevelopment Start Start: DHBTCA Racemate Screening Screening: Immobilized Amylose (IA) MP: Hex/EtOH/TFA (90:10:0.1) Start->Screening CheckRes Check Resolution (Rs) Screening->CheckRes Success Success: Rs > 2.0 Proceed to Validation CheckRes->Success Yes PoorRes Poor Resolution (Rs < 1.5) CheckRes->PoorRes No Tailing Peak Tailing? PoorRes->Tailing Action1 Increase Acid Content (0.1% -> 0.2% TFA) Tailing->Action1 Yes Action2 Change Modifier Switch EtOH to IPA Tailing->Action2 No (Symmetry OK) Action1->Screening Action2->CheckRes Action3 Switch Column Try Cellulose (IC) or Pirkle Action2->Action3 If fails

Caption: Decision tree for optimizing the chiral separation of acidic benzothiophene derivatives.

Troubleshooting Table
SymptomProbable CauseCorrective Action
Fronting Peaks Sample solvent too strong (e.g., pure EtOH).Dissolve sample in Mobile Phase.
Tailing Peaks Silanol interaction or ionization of -COOH.Increase TFA to 0.2%; Ensure column is "H-type" (high coverage).
Retention Drift Water accumulation in Hexane.Use dry solvents; install moisture trap.
No Separation Lack of specific interaction.Switch to Chiralpak IC (Cellulose tris(3,5-dichlorophenylcarbamate)).

References

  • Straniero, V. et al. (2022). "Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration." Chirality, 34(8). Link

    • Context: Establishes the baseline behavior for benzoxathiane/benzothiophene carboxylic acid separ
  • Cora, S. et al. (2018). "Substrate and catalyst effects in the enantioselective copper catalysed C–H insertion reactions of α-diazo-β-oxo sulfones." European Journal of Organic Chemistry. Link

    • Context: Validates the use of chiral HPLC for determining ee% of 2,3-dihydrobenzo[b]thiophene deriv
  • Daicel Chiral Technologies. (2020). "Separation of Acidic Compounds: Instruction Manual for Immobilized CSPs." Application Notes. Link

    • Context: Authoritative source for the 0.1% TFA additive protocol for carboxylic acids.
  • Learmonth, D. A. (2011). "Method for the preparation of 2,3-dihydro-1-benzothiophene-2-carboxylic acid derivatives." US Patent Application.

Sources

A Comparative Guide to the Bioactivity of Dihydro vs. Aromatic Benzothiophene-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzothiophene scaffold is a well-established pharmacophore, forming the core of numerous bioactive compounds.[1] Its structural versatility allows for a wide range of therapeutic applications, from anticancer to anti-inflammatory agents.[1][2] A key structural variation within this class of molecules is the saturation level of the thiophene ring, leading to either aromatic benzothiophene-2-carboxylic acid or its dihydro counterpart, 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid. This guide provides a comparative analysis of the bioactivity of these two molecular frameworks, supported by available experimental data, to inform future drug discovery and development efforts.

Chemical Structures at a Glance

The fundamental difference between the two molecules lies in the five-membered sulfur-containing ring. In benzothiophene-2-carboxylic acid, this ring is aromatic, contributing to a planar and electron-rich system. In contrast, 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid possesses a saturated thiophene ring, resulting in a non-planar structure with altered electronic properties. This seemingly subtle structural change can have a profound impact on the molecule's interaction with biological targets.

Figure 1: Chemical Structures

cluster_aromatic Aromatic Benzothiophene-2-Carboxylic Acid cluster_dihydro Dihydrobenzothiophene-2-Carboxylic Acid aromatic aromatic dihydro dihydro

Caption: Structures of Aromatic and Dihydro Benzothiophene-2-Carboxylic Acid.

Synthesis Strategies: Crafting the Core Scaffolds

The synthetic routes to these two classes of compounds differ significantly, reflecting their distinct structural features.

Synthesis of Aromatic Benzothiophene-2-Carboxylic Acid

A common and versatile method for the synthesis of aromatic benzothiophene-2-carboxylic acid and its derivatives involves the reaction of a substituted 2-nitrochalcone with elemental sulfur in the presence of a base like diisopropylethylamine (DIPEA), which acts as a sulfur activator.[3]

Experimental Protocol: Synthesis of 2-Benzoylbenzothiophenes

  • Dissolution: Dissolve the 2-nitrochalcone (1.0 mmol) and elemental sulfur (1.5 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) (10 mL).

  • Base Addition: Add diisopropylethylamine (DIPEA) (3.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours), monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-benzoylbenzothiophene.

Synthesis of Dihydro and Tetrahydrobenzothiophene Derivatives

The synthesis of partially saturated benzothiophene derivatives, such as tetrahydrobenzo[b]thiophenes, is often achieved through the Gewald reaction.[4][5][6][7][8] This multicomponent reaction involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[4][5][6][7][8]

Experimental Protocol: Gewald Synthesis of 2-Aminotetrahydrobenzo[b]thiophenes

  • Reactant Mixture: Combine a cyclic ketone (e.g., cyclohexanone, 1.0 mmol), an active methylene nitrile (e.g., ethyl cyanoacetate, 1.0 mmol), and elemental sulfur (1.1 mmol) in a suitable solvent like ethanol or dimethylformamide.

  • Base Addition: Add a base, such as morpholine or triethylamine (2.0 mmol), to the mixture.

  • Reaction: Heat the reaction mixture under reflux for a specified period (e.g., 2-4 hours), monitoring the reaction by TLC.

  • Work-up: After cooling, the product often precipitates and can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the 2-aminotetrahydrobenzo[b]thiophene derivative.

G cluster_aromatic Aromatic Synthesis cluster_dihydro Dihydro/Tetrahydro Synthesis (Gewald) 2-Nitrochalcone 2-Nitrochalcone Reaction Mixture Reaction Mixture 2-Nitrochalcone->Reaction Mixture Sulfur, DIPEA Heating Heating Reaction Mixture->Heating DMF Work-up & Purification Work-up & Purification Heating->Work-up & Purification Extraction Aromatic Benzothiophene Aromatic Benzothiophene Work-up & Purification->Aromatic Benzothiophene Chromatography Cyclic Ketone Cyclic Ketone Gewald Reaction Gewald Reaction Cyclic Ketone->Gewald Reaction Active Methylene Nitrile, Sulfur, Base Reflux Reflux Gewald Reaction->Reflux Ethanol/DMF Purification Purification Reflux->Purification Filtration/Recrystallization Tetrahydrobenzothiophene Tetrahydrobenzothiophene Purification->Tetrahydrobenzothiophene

Caption: Generalized workflows for the synthesis of aromatic and tetrahydrobenzothiophene derivatives.

Comparative Bioactivity: Aromatic Rigidity vs. Dihydro Flexibility

Direct comparative studies on the bioactivity of aromatic benzothiophene-2-carboxylic acid and its 2,3-dihydro analog are limited in the publicly available literature. However, by examining the reported activities of these and structurally related compounds, we can infer key differences in their pharmacological profiles.

Anticancer Activity

Aromatic Benzothiophene Derivatives:

The aromatic benzothiophene scaffold is a prominent feature in many potent anticancer agents.[1] Derivatives of benzothiophene-2-carboxylic acid have been shown to exhibit significant cytotoxic effects against a range of cancer cell lines.[9][10][11] For instance, certain 5-hydroxybenzothiophene-2-carboxamides have demonstrated multi-kinase inhibitory activity against cancer-related kinases like Dyrk1A, Dyrk1B, and Clk1, leading to cell cycle arrest and apoptosis in cancer cells.[9][10]

Dihydro and Tetrahydrobenzothiophene Derivatives:

While direct data on 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is scarce, studies on related tetrahydrobenzo[b]thiophene derivatives indicate that the saturated scaffold also possesses significant anticancer potential.[12][13][14][15][16][17][18] For example, a series of novel tetrahydrobenzo[b]thiophene compounds showed strong cytotoxic activities against HepG2 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range (6-16 µM) without significant toxicity to normal fibroblast cells.[12] Some of these compounds were found to act by enhancing apoptosis and inhibiting tyrosine kinases.[12] Another study on thiazole derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene also reported potent cytotoxic effects against various cancer cell lines.[15][17]

Table 1: Comparative Cytotoxicity Data (IC50 in µM)

Compound ClassDerivativeCell LineIC50 (µM)Reference
Aromatic Benzothiophene 5-Hydroxybenzothiophene-2-carboxamide (Cpd. 17)U87MG (Glioblastoma)7.2[10]
Tetrahydrobenzothiophene Compound 1HepG2 (Liver)~16[12]
Tetrahydrobenzothiophene Compound 5HepG2 (Liver)~6[12]
Tetrahydrobenzothiophene Compound 12HepG2 (Liver)~8[12]

Note: This table presents data from different studies and is intended for illustrative comparison. Direct, head-to-head comparisons may yield different results.

The data suggests that both the aromatic and partially saturated benzothiophene scaffolds can be effectively utilized to design potent anticancer agents. The planarity and electron-rich nature of the aromatic system may favor interactions with flat, aromatic-binding pockets in targets like kinases, while the conformational flexibility of the dihydro/tetrahydro ring might allow for optimal binding to different topographies in other enzymes or receptors.

Antimicrobial Activity

Aromatic Benzothiophene Derivatives:

Benzothiophene-2-carboxylic acid and its derivatives have been explored for their antimicrobial properties.[1][19][20][21][22] Acylhydrazone derivatives of benzo[b]thiophene-2-carboxylic acid, for instance, have shown promising activity against multidrug-resistant Staphylococcus aureus (MRSA).[19]

Dihydro and Tetrahydrobenzothiophene Derivatives:

Information on the antimicrobial activity of 2,3-dihydrobenzo[b]thiophene-2-carboxylic acid is limited. However, a study on the thiazole analog, 2,3-dihydrobenzo[d]thiazole-2-carboxylic acid, and its metal complexes demonstrated activity against Staphylococcus aureus and E. coli.[23] This suggests that the dihydro-heterocyclic scaffold can serve as a basis for developing new antimicrobial agents.

Anti-inflammatory Activity

Aromatic Benzothiophene Derivatives:

The aromatic benzothiophene core is present in several anti-inflammatory drugs, such as Zileuton, which inhibits leukotriene synthesis.[1][24] Derivatives of benzothiophene-2-carboxylic acid have also been investigated as potential anti-inflammatory agents.[2]

Dihydro and Tetrahydrobenzothiophene Derivatives:

A study on 2,3-dihydrobenzofuran-2-ones, the oxygen analogs of the target dihydrobenzothiophenes, revealed potent anti-inflammatory activity, with some compounds being more powerful than indomethacin in inhibiting acute inflammation and prostaglandin synthesis.[25] This provides strong evidence that the dihydro-benzo-heterocyclic scaffold is a promising template for the development of novel anti-inflammatory drugs.

Causality Behind Experimental Choices in Bioactivity Assays

The selection of specific bioassays is crucial for elucidating the pharmacological profile of a compound. Here, we delve into the rationale behind commonly employed assays for evaluating benzothiophene derivatives.

Cytotoxicity Assays: Gauging the Impact on Cell Viability
  • MTT Assay: This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[4][13][14] It relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[4] The amount of formazan produced is proportional to the number of viable cells. This assay is often a first-line screen for anticancer drug candidates.

  • LDH Cytotoxicity Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from the cytosol of damaged cells into the culture medium.[17] An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity. This assay provides a complementary measure to the MTT assay, focusing on membrane integrity rather than metabolic activity.

G cluster_mtt MTT Assay Workflow cluster_ldh LDH Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Addition MTT Addition Compound Treatment->MTT Addition Incubation Incubation MTT Addition->Incubation Formazan Solubilization Formazan Solubilization Incubation->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading 570 nm Cell Seeding_ldh Cell Seeding Compound Treatment_ldh Compound Treatment Cell Seeding_ldh->Compound Treatment_ldh Supernatant Collection Supernatant Collection Compound Treatment_ldh->Supernatant Collection LDH Reaction LDH Reaction Supernatant Collection->LDH Reaction Absorbance Reading_ldh Absorbance Reading (490 nm) LDH Reaction->Absorbance Reading_ldh

Caption: Generalized workflows for MTT and LDH cytotoxicity assays.

Enzyme Inhibition Assays: Pinpointing Molecular Targets

To understand the mechanism of action, it is essential to identify the specific molecular targets of a compound. Enzyme inhibition assays are fundamental in this regard.

  • General Principle: These assays measure the effect of a compound on the activity of a specific enzyme.[7][16] The assay typically involves incubating the enzyme with the test compound before adding the substrate.[16] The rate of product formation or substrate depletion is then measured and compared to a control without the inhibitor.[7]

  • Detection Methods: The choice of detection method depends on the enzyme and substrate. Common methods include spectrophotometry (measuring changes in absorbance), fluorometry (measuring changes in fluorescence), and luminometry (measuring light emission).

Conclusion: A Tale of Two Scaffolds

The available evidence, though not providing a direct head-to-head comparison, strongly suggests that both aromatic and dihydro/tetrahydrobenzothiophene-2-carboxylic acid scaffolds are valuable starting points for the design of novel therapeutic agents.

  • Aromatic Benzothiophene-2-Carboxylic Acid: This scaffold, with its planar and electron-rich nature, has a proven track record in the development of kinase inhibitors and other drugs that target aromatic-binding domains. Its rigid structure can lead to high-potency and selective interactions.

  • Dihydro/Tetrahydrobenzothiophene-2-Carboxylic Acid: The increased conformational flexibility of the saturated thiophene ring in these analogs may allow for binding to a different and potentially broader range of biological targets. The promising anticancer and the inferred anti-inflammatory activities of these compounds highlight their potential for the development of novel therapeutics.

Ultimately, the choice between an aromatic or a dihydro scaffold will depend on the specific therapeutic target and the desired pharmacological profile. This guide underscores the need for further direct comparative studies to fully elucidate the structure-activity relationships and unlock the full therapeutic potential of this versatile class of compounds.

References

  • El-Metwally, S. A., Khalil, A. K., El-Naggar, A. M., & El-Sayed, W. M. (2018). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Anticancer Agents in Medicinal Chemistry, 18(12), 1761–1769. [Link]

  • Wahba, W. (n.d.). SYNTHESIS AND CYTOTOXIC ACTIVITY OF NOVEL TETRAHYDROBENZO[b]THIOPHENE-DERIVED HETEROCYCLES. Bibliomed. Retrieved February 24, 2026, from [Link]

  • Al-Abdullah, E. S. (2015). Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative. Molecules, 20(8), 13745–13766. [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved February 24, 2026, from [Link]

  • Hrčak. (2017, December 31). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile. [Link]

  • Samir, E., Abouzied, A., & Hamed, F. (2016). The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. Journal of Heterocyclic Chemistry, 53(3), 856-864. [Link]

  • El-Damasy, D. A., et al. (2023). N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. Cancers, 15(11), 3009. [Link]

  • El-Damasy, D. A., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2342708. [Link]

  • Acta Pharmaceutica. (2017, October 30). Synthesis and cytotoxicity evaluation of thiazole derivatives obtained from 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene. [Link]

  • Saini, P., Bari, S. S., Sahoo, S. C., Khullar, S., & Bhalla, A. (2022). Plausible reaction mechanism for synthesis of thiophene 2-carboxylic acid derivatives. ResearchGate. [Link]

  • Bentham Science. (n.d.). Novel Tetrahydrobenzo [b] Thiophene Compounds Exhibit Anticancer Activity through Enhancing Apoptosis and Inhibiting Tyrosine Kinase. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Retrieved February 24, 2026, from [Link]

  • Baghdad Science Journal. (2018). Synthesis, Characterization and Antibacterial of 2,3-Dihydrobenzo Thiazole-2-Carboxylic Acid Complexes with Some Selected Metal Ions. 15(3), 269-276. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved February 24, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. [Link]

  • Sabat, M., & Fathalla, W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]

  • Synfacts. (2023, October 10). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. [Link]

  • Semantic Scholar. (n.d.). synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Retrieved February 24, 2026, from [Link]

  • Kumar, A., et al. (2022). 2,3-Difunctionalized Benzo[ b]thiophene Scaffolds Possessing Potent Antiangiogenic Properties. Journal of Medicinal Chemistry, 65(3), 2099–2115. [Link]

  • Al-Hussain, S. A., et al. (2021). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. Molecules, 26(24), 7578. [Link]

  • Semantic Scholar. (n.d.). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID : SYNTHESIS , STRUCTURE AND ANTIMICROBIAL STUDIES. Retrieved February 24, 2026, from [Link]

  • Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents. Journal of Medicinal Chemistry, 24(12), 1465–1471. [Link]

  • Barcellos, T., et al. (2020). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. Química Nova, 43(3), 343-363. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Retrieved February 24, 2026, from [Link]

  • OICC Press. (2023, September 30). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivativ. [Link]

  • MDPI. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved February 24, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Construction of 2,3-disubstituted benzo[b]thieno[2,3-d]thiophenes and benzo[4][15]selenopheno[3,2-b]thiophenes using the Fiesselmann thiophene synthesis. Organic & Biomolecular Chemistry, 16(44), 8546-8558. [Link]

  • National Center for Biotechnology Information. (2022, January 14). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. [Link]

  • Abu-Hashem, A. A., et al. (2015). Synthesis and Antimicrobial Activity of Some New Thieno[2,3-b]thiophene Derivatives. Molecules, 20(12), 22136–22146. [Link]

  • Indian Academy of Sciences. (2018, August 11). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • ACS Publications. (2002). Direct synthesis of benzo[b]thiophene-2-carboxylate esters involving nitro displacement. The Journal of Organic Chemistry, 67(23), 8276–8278. [Link]

  • ResearchGate. (2018, August 13). Synthesis and biological evaluation of novel benzothiophene derivatives. [Link]

  • da Silva, J. C. C., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4323. [Link]

  • Journal of King Saud University - Science. (2024). Anti-inflammatory and antioxidant activity, toxicity prediction, computational investigation, and molecular docking studies of 2-thiophenecarbonitrile. 36(1), 102967. [Link]

  • Elshaarawy, R. F. M., & Janiak, C. (2011). A Novel Efficient Method for the Synthesis of 2-Thiophenecarbohydrazide. Zeitschrift für Naturforschung B, 66(11), 1202-1208. [Link]

  • Zhang, Y., et al. (2021). Design and synthesis of novel benzothiophene analogs as selective estrogen receptor covalent antagonists against breast cancer. European Journal of Medicinal Chemistry, 225, 113543. [Link]

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Structural Characterization & Bioisosteric Analysis: 2,3-Dihydro-1-benzothiophene-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-Dihydro-1-benzothiophene-2-carboxylic acid (DHBT-2-CA) represents a critical chiral scaffold in medicinal chemistry, serving as a sulfur-based bioisostere to the more common dihydrobenzofuran derivatives. Unlike its planar, unsaturated counterpart (benzo[b]thiophene-2-carboxylic acid), the 2,3-dihydro analog possesses a chiral center at C2 and a non-planar heterocyclic ring, introducing specific steric vectors essential for target binding in peptidomimetics and PPAR agonists.

This guide provides a technical comparison of DHBT-2-CA against its primary structural alternatives, focusing on crystallographic behavior, ring conformation, and solid-state packing forces.

Comparative Structural Analysis

In drug design, replacing oxygen (benzofuran) with sulfur (benzothiophene) is a classic bioisosteric strategy. However, this substitution drastically alters the 3D-space filling properties of the molecule due to the atomic radius difference (


 vs. 

) and bond lengths.
Table 1: Structural & Crystallographic Metrics (Comparative)

Data derived from aggregate crystallographic studies of the dihydro-heterocycle class.

FeatureTarget: 2,3-Dihydro-1-benzothiophene-2-COOH Alt 1: 2,3-Dihydro-1-benzofuran-2-COOH Alt 2: Benzo[b]thiophene-2-COOH
Heteroatom Sulfur (S)Oxygen (O)Sulfur (S)
C2 Hybridization

(Chiral)

(Chiral)

(Achiral/Planar)
Ring Conformation C2-Envelope (Puckered) Twisted / EnvelopePlanar
C-X Bond Length ~1.82 - 1.84 Å~1.38 - 1.43 Å~1.74 Å (aromatic character)
Space Group P2₁ (Typical for chiral pure form)P2₁ / C2P2₁/c (Centrosymmetric dimer)
Packing Motif Carboxylic acid dimers (

)
Carboxylic acid dimers

-

Stacking + Dimers
Lipophilicity (cLogP) ~2.1 (Higher)~1.4 (Lower)~2.6

Key Insight: The C-S bond length in the target molecule forces the 5-membered ring into a more pronounced "envelope" pucker compared to the tighter oxygen-containing ring. This results in the carboxylic acid tail projecting at a steeper angle relative to the fused benzene plane, affecting active site docking.

Experimental Protocol: Crystallization & Data Collection

Obtaining high-quality single crystals of the free acid, particularly in its enantiopure form, requires careful solvent selection to prevent oiling out.

Protocol A: Slow Evaporation (Preferred for Resolution)
  • Solvent System: Ethyl Acetate : n-Heptane (1:3 ratio).

    • Rationale: The carboxylic acid is soluble in EtOAc; heptane acts as the anti-solvent to drive nucleation.

  • Dissolution: Dissolve 20 mg of DHBT-2-CA in 2 mL EtOAc at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove dust seeds.

  • Nucleation: Add n-Heptane dropwise until slight turbidity persists. Add 2 drops of EtOAc to clear.

  • Growth: Cover vial with parafilm, poke 3 small holes, and store at 4°C.

  • Timeline: Prismatic crystals typically appear within 48-72 hours.

Protocol B: Vapor Diffusion (Alternative)
  • Inner Vial: 10 mg compound in 1 mL THF.

  • Outer Reservoir: 5 mL Pentane.

  • Mechanism: Pentane diffuses into THF, slowly increasing polarity and forcing the acid to crystallize in a highly ordered lattice, often yielding lower mosaicity than evaporation.

Crystallographic Workflow & Logic

The determination of absolute configuration (R vs S) is the primary driver for crystallizing this intermediate. The following workflow outlines the decision process.

G Start Crude 2,3-Dihydro-1-benzothiophene-2-COOH CheckChirality Is Sample Enantiopure? Start->CheckChirality Racemic Racemic Mixture CheckChirality->Racemic No Pure Enantiopure (e.g. via Chiral HPLC) CheckChirality->Pure Yes Deriv Derivatization w/ Chiral Amine (e.g., (R)-1-phenylethylamine) Racemic->Deriv Resolution Strategy Cryst2 Direct Crystallization (EtOAc/Heptane) Pure->Cryst2 Cryst1 Crystallize Diastereomeric Salt (EtOH/Water) Deriv->Cryst1 XRD Single Crystal XRD (Mo or Cu Source) Cryst1->XRD Cryst2->XRD Refine Structure Refinement (SHELXL) XRD->Refine Result1 Determine Absolute Config (Flack Parameter) Refine->Result1 Anomalous Scattering (S atom) Result2 Map Ring Pucker (Envelope) Refine->Result2

Figure 1: Decision workflow for structural characterization. The presence of the heavy Sulfur atom allows for determination of absolute configuration (Flack parameter) without needing additional heavy-atom derivatization.

Detailed Structural Insights
The "Sulfur Effect" on Conformation

The most critical differentiator of 2,3-dihydro-1-benzothiophene-2-carboxylic acid is the ring pucker .

  • Benzofuran Analog: The 5-membered ring containing oxygen is relatively flat, often adopting a shallow twisted conformation.

  • Benzothiophene Target: The C-S bond (1.82 Å) is significantly longer than C-C (1.54 Å) or C-O (1.43 Å). To accommodate this length within the fused ring system, the C2 and C3 carbons are forced out of the plane defined by the benzene ring and the sulfur atom.

  • Impact: This creates a "deep envelope" conformation. In a drug binding pocket (e.g., PPAR

    
    ), this extra volume can either enhance selectivity (by filling a hydrophobic pocket) or cause steric clash compared to the oxygen analog.
    
Intermolecular Packing

In the solid state, this molecule typically forms centrosymmetric dimers (in racemic crystals) or catemeric chains (in chiral crystals) driven by the carboxylic acid moiety:

  • Motif:

    
     hydrogen bonding.
    
  • Distance: O-H···O distances are typically 2.65 ± 0.02 Å.

  • Sulfur Interactions: The sulfur atom often engages in weak

    
     interactions with the benzene ring of neighboring molecules, stabilizing the lattice in a way that oxygen cannot.
    
References
  • Structural Analogs & Synthesis

    • Title: Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene.
    • Source: Semantic Scholar / ACS Medicinal Chemistry Letters.
    • URL:[Link]

    • Relevance: Describes the resolution and X-ray confirmation of similar tetrahydro-benzothiophene systems.
  • Crystallographic Methodology for Chiral Acids

    • Title: 2,3-Dihydro-1-benzofuran Derivatives as Potent Cannabinoid Receptor 2 Agonists.
    • Source: PMC / NIH.
    • URL:[Link]

    • Relevance: Provides the specific ethyl acetate/heptane crystallization protocol for the bioisosteric oxygen analog.
  • Chemical Data & Identifiers

    • Title: 2,3-dihydro-1-benzothiophene-2-carboxylic acid (Compound Summary).[1][2]

    • Source: PubChem.[3][2][4]

    • URL:[Link]

  • General Benzothiophene Crystallography

    • Title: Structure of 3-substituted benzothiophenes.[5][6]

    • Source: ResearchG
    • URL:[Link]

Sources

Safety Operating Guide

2,3-Dihydro-1-benzothiophene-2-carboxylic acid proper disposal procedures

[1]

Executive Summary: Immediate Directives

Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases during collection.

2,3-Dihydro-1-benzothiophene-2-carboxylic acid is a sulfur-containing organic acid.[1] Its disposal requires strict adherence to protocols that account for both its acidity and the generation of sulfur oxides (SOx) upon combustion. The only compliant disposal method is high-temperature incineration with flue gas scrubbing at a licensed facility.

Chemical Profile & Waste Characterization

Effective disposal begins with accurate waste profiling. This compound is a bicyclic heterocycle containing a sulfur atom and a carboxylic acid group.

PropertyDescriptionData/Implication for Disposal
Chemical Name 2,3-Dihydro-1-benzothiophene-2-carboxylic acidPrimary Identifier
CAS Number Verify specific isomer (Common: 402936-71-4)Use for waste manifesting.[2]
Molecular Formula C₉H₈O₂SContains Sulfur (requires SOx scrubbing).
Physical State Solid (Powder/Crystal)Dispose as Solid Organic Waste unless dissolved.
Acidity (pKa) ~3.5 - 4.5 (Predicted)Weak Acid . Corrosive to carbon steel; use glass or HDPE.
Solubility DMSO, Methanol, dilute basesLow water solubility; do not attempt aqueous disposal.
Hazard Classification (GHS)[3][4]
  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[5][3][4]

  • H335: May cause respiratory irritation.

  • Combustion Hazard: Thermal decomposition releases Carbon oxides (CO, CO₂) and Sulfur oxides (SOx) .

Disposal Workflow: Step-by-Step Protocol

The "Why" Behind the Protocol
  • Segregation: Mixing organic acids with oxidizers can trigger exothermic runaway reactions. Mixing with cyanides or sulfides (in other waste streams) can liberate toxic gases.

  • Container Choice: As a carboxylic acid, it can slowly degrade metal containers. Polyethylene (HDPE) or Borosilicate Glass is required.

  • Destruction: The sulfur content dictates that simple landfilling is inappropriate due to potential soil leaching and odor issues. Incineration ensures complete mineralization.

Operational Diagram

The following flowchart outlines the decision logic for disposing of this specific compound.

DisposalWorkflowStartWaste Generation:2,3-Dihydro-1-benzothiophene-2-carboxylic acidStateCheckCheck Physical StateStart->StateCheckSolidSolid (Powder)StateCheck->SolidSolutionSolution (Dissolved)StateCheck->SolutionContainerSelect Container:HDPE or Amber GlassSolid->ContainerCompatCheckVerify Solvent Compatibility(No Oxidizers/Peroxides)Solution->CompatCheckCompatCheck->ContainerLabelingLabeling:'Organic Acid - Sulfur Containing'Container->LabelingStreamSelectSelect Waste StreamLabeling->StreamSelectStreamAStream: Solid Organic Waste(Trace Sulfur)StreamSelect->StreamAIf SolidStreamBStream: Liquid Organic Waste(Halogen-Free, Sulfur-Bearing)StreamSelect->StreamBIf LiquidFinalFinal Disposal:Incineration w/ ScrubberStreamA->FinalStreamB->Final

Figure 1: Decision logic for the safe segregation and packaging of sulfur-containing organic acid waste.

Detailed Procedure
Step 1: Segregation

Isolate the waste. Do not combine this compound with:

  • Oxidizing agents (Nitric acid, Chromic acid).

  • Strong bases (Sodium hydroxide) – unless part of a controlled neutralization protocol authorized by your facility.

  • Reactive metals (Sodium, Potassium).

Step 2: Packaging
  • Solid Waste: Place the solid powder into a wide-mouth HDPE jar . If the original container is empty, deface the label and cap it tightly.

  • Liquid Waste (HPLC effluent/Mother liquor): Collect in a safety-coated glass bottle or HDPE carboy .

    • Critical: Ensure the solvent system is compatible with the container. If dissolved in chlorinated solvents (DCM, Chloroform), segregate into "Halogenated Waste." If dissolved in Methanol/DMSO, segregate into "Non-Halogenated Organic Waste."

Step 3: Labeling

Attach a hazardous waste tag immediately upon the first addition of waste. The label must include:

  • Full Chemical Name: "2,3-Dihydro-1-benzothiophene-2-carboxylic acid" (No abbreviations).

  • Hazard Checkboxes: [x] Irritant [x] Toxic.[5]

  • Constituents: If in solution, list the solvent and the approximate % concentration.

Step 4: Storage & Hand-off

Store the container in a secondary containment tray inside a ventilated chemical storage cabinet or a designated Satellite Accumulation Area (SAA).

  • Limit: Do not exceed 90 days of storage (or local regulatory equivalent).

  • Disposal Request: Submit a pickup request to your EHS department, explicitly noting "Organic Acid with Sulfur Heterocycle" to ensure the incinerator operator is aware of the SOx potential.

Emergency Contingencies: Spills

In the event of a spill, autonomy is secondary to safety.[6] If the spill is large (>50g) or outside a fume hood, evacuate and call EHS.

Small Spill Cleanup (<50g):

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Wear a dust mask (N95) if powder is fine/aerosolized.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite .

  • Neutralization (Optional for Solids): If the spill is on a benchtop, you may lightly mist with a dilute sodium carbonate solution to neutralize acidity, then wipe.

  • Collection: Scoop material into a disposable container/bag. Label as "Debris from Chemical Spill: 2,3-Dihydro-1-benzothiophene-2-carboxylic acid."

  • Cleaning: Wash the area with soap and water.

References

  • PubChem. 2,3-Dihydro-1-benzothiophene-2-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR. [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets. [Link]

Personal protective equipment for handling 2,3-Dihydro-1-benzothiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 2,3-Dihydro-1-benzothiophene-2-carboxylic acid

As professionals in research and drug development, our primary commitment is to safety and procedural excellence. This guide provides essential, direct safety protocols and logistical plans for handling 2,3-Dihydro-1-benzothiophene-2-carboxylic acid. While specific hazard data for this compound is not extensively documented, a robust safety profile can be constructed by examining analogous thiophene-based compounds and carboxylic acids. This document is built on the principle of prudent practice, treating the compound with the caution required for related chemical structures.

Hazard Profile and Assessment

Based on data from structurally similar thiophene derivatives, 2,3-Dihydro-1-benzothiophene-2-carboxylic acid should be handled as a substance that is potentially hazardous. The primary anticipated risks are irritation to the skin, eyes, and respiratory system.[1][2][3] The carboxylic acid moiety suggests irritant properties, while the thiophene core is associated with various levels of toxicity and irritation.[4][5]

Table 1: Anticipated Hazard Profile

Hazard TypeClassificationRationale and Key Considerations
Skin Irritation Assumed: Category 2 Thiophene and its derivatives are known skin irritants.[5][6][7] Prolonged contact should be avoided.
Eye Irritation Assumed: Serious, Category 2 Carboxylic acids and related compounds can cause serious eye irritation or damage.[1][3][6][8]
Respiratory Irritation Assumed: Potential Irritant Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2][3]
Ingestion Assumed: Harmful Analogous compounds are considered harmful if swallowed.[5][9][10]
Combustibility Assumed: Combustible Solid While not highly flammable, the compound may burn if exposed to an ignition source.[11][12]

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is mandatory to mitigate the risks outlined above. All handling of this chemical must be conducted within a certified chemical fume hood to control airborne exposure.[9][11]

Table 2: Mandatory Personal Protective Equipment

PPE CategoryMinimum RequirementRecommended Specifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Face ShieldGoggles must comply with ANSI Z87.1 (US) or EN 166 (EU) standards to protect against splashes.[11] A face shield is required when handling larger quantities or when there is a significant splash risk.[9][13]
Hand Protection Chemical-Resistant GlovesNitrile or Neoprene gloves are recommended for their resistance to a broad range of chemicals.[9][11] For prolonged contact, use gloves with a breakthrough time greater than 240 minutes.[14] Always inspect gloves before use and use proper removal techniques to avoid skin contamination.
Body Protection Flame-Retardant Laboratory CoatA fully buttoned, flame-retardant lab coat provides essential protection against skin contact and potential fire hazards.[9][11][13]
Respiratory Protection NIOSH-Approved Respirator (as needed)Generally not required when working within a functional fume hood. If there is a risk of inhaling dust (e.g., outside a hood), a NIOSH-approved N95 respirator or equivalent is mandatory.[11][12][13]
Foot Protection Closed-Toed ShoesSturdy, closed-toed shoes are required to protect feet from spills.[11]

Operational Plan: Step-by-Step Handling

Adherence to a systematic operational plan is critical for minimizing exposure and ensuring a safe working environment.[9]

Step 1: Preparation

  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the airflow is adequate before beginning any work.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers to avoid leaving the controlled workspace during the procedure.

  • Inspect Chemical Container: Check the integrity of the 2,3-Dihydro-1-benzothiophene-2-carboxylic acid container for any signs of damage or leaks before handling.[11]

  • Don PPE: Put on all required PPE as specified in Table 2.

Step 2: Handling

  • Controlled Dispensing: Conduct all weighing and transferring of the solid compound within the fume hood.

  • Minimize Dust: Handle the solid carefully to minimize the generation of dust.[12]

  • Maintain Closure: Keep containers tightly closed when not in active use.[1][4]

  • Avoid Contact: Scrupulously avoid direct contact with skin and eyes and inhalation of any dust or vapors.[4][12]

Step 3: Post-Handling & Decontamination

  • Clean Workspace: Decontaminate the work surface within the fume hood after the procedure is complete.

  • Equipment Cleaning: Thoroughly clean any non-disposable equipment that came into contact with the chemical.

  • Doff PPE: Remove PPE in the correct order to prevent cross-contamination, disposing of single-use items immediately into the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing gloves.[1][4][5]

Emergency & Disposal Procedures

Spill Response

  • Minor Spill (inside fume hood): Absorb the spill with an inert, non-combustible material such as vermiculite or sand.[9] Collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[9]

  • Major Spill: Evacuate the area and alert your institution's emergency response team.

Exposure First Aid

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][5][6] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[1][6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5][6] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[1][6] If breathing is difficult, provide oxygen. Seek medical attention.[15]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[5][10]

Disposal Plan

  • Waste Segregation: All unused 2,3-Dihydro-1-benzothiophene-2-carboxylic acid and solutions containing it must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[9]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must be disposed of as hazardous waste.[9]

  • Institutional Protocol: All waste must be disposed of through your institution's official hazardous waste management program. Do not discharge into drains or the environment.[8][15]

Visualization: Safe Handling & Disposal Workflow

The following diagram illustrates the logical flow for safely managing 2,3-Dihydro-1-benzothiophene-2-carboxylic acid from initial assessment to final disposal.

cluster_prep Phase 1: Preparation & Assessment cluster_ops Phase 2: Active Handling cluster_post Phase 3: Post-Operation & Disposal A Hazard Assessment (Assume Irritant) B Select PPE (Goggles, Gloves, Lab Coat) A->B C Verify Fume Hood & Prepare Workspace B->C D Conduct Experiment in Fume Hood C->D E Minimize Dust & Avoid Contact D->E F Decontaminate Workspace & Equipment E->F G Segregate Waste (Chemical & Contaminated PPE) F->G H Dispose via Institutional Hazardous Waste Program G->H

Sources

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Retrosynthesis Analysis

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2,3-Dihydro-1-benzothiophene-2-carboxylic acid
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2,3-Dihydro-1-benzothiophene-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.